tetranor-PGDM lactone
Description
Properties
Molecular Formula |
C16H22O6 |
|---|---|
Molecular Weight |
310.3 |
InChI |
InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20)/t11-,12-,14+/m1/s1 |
InChI Key |
KRZCZJUXOKTLEH-BZPMIXESSA-N |
SMILES |
O=C(CCCCC(O)=O)CC[C@H]1C(C[C@H]2[C@@H]1CCC(O2)=O)=O |
Synonyms |
tetranor-Prostaglandin D Metabolite lactone |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure and Analysis of Tetranor-PGDM Lactone
This guide details the structural architecture, metabolic origins, and analytical characterization of tetranor-PGDM lactone , a critical derivative of the major urinary metabolite of Prostaglandin D2 (PGD2).[1]
Executive Summary
This compound is the closed-ring, lactonized form of tetranor-PGDM (11,15-dioxo-9
Understanding the structural equilibrium between the open acid and the lactone is vital for accurate mass spectrometric quantification, as improper sample handling can shift the ratio, leading to quantitation errors in clinical assays for systemic mastocytosis, asthma, and inflammatory disorders.
Part 1: Chemical Identity & Structural Architecture
Nomenclature and Classification
-
Systematic IUPAC Name: 8-[(4aR,5R,7aS)-2,6-dioxooctahydrocyclopenta[b]pyran-5-yl]-6-oxooctanoic acid
-
Chemical Family: Prostaglandin metabolites;
-lactones. -
CAS Number: 1352751-83-7 (Referencing the metabolite class/related forms; specific lactone CAS may vary by catalog).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₂O₆ |
| Molecular Weight | 310.34 g/mol |
| Physical State | Solid (often supplied as solution in methyl acetate) |
| Solubility | Soluble in organic solvents (DMF, DMSO, Ethanol); PBS (pH 7.[2][3]2) ~1 mg/ml |
| Stability | Stable at -80°C; susceptible to hydrolysis in basic aqueous media |
Structural Analysis
The molecule is characterized by a bicyclic core formed by the fusion of a cyclopentane ring and a
-
Core Scaffold: The "cyclopenta[b]pyran" system indicates a 5-membered ring fused to a 6-membered lactone ring.
-
Stereochemistry: The chiral centers at positions 4a, 5, and 7a (using the fused ring numbering) are fixed, typically inheriting the chirality of the parent PGD2 (specifically the 9
-hydroxyl configuration which becomes part of the lactone linkage). -
Lactonization Site: The ester linkage forms between the carboxyl group of the shortened side chain and the hydroxyl group at position C9 of the prostane backbone.
Diagram 1: Structural Connectivity Logic
The following diagram illustrates the logical connectivity of the this compound structure, highlighting the fused ring system and side chain.
Part 2: Metabolic Origin & Biosynthesis
Tetranor-PGDM is the end-product of a specific metabolic cascade involving the degradation of PGD2.[1] The lactone form is generally considered a chemical artifact formed during acidic extraction or storage, rather than an enzymatic product, although it exists in equilibrium with the acid.
The Metabolic Pathway
-
Precursor: Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via COX-1/COX-2 and PGD Synthase.[1]
-
Primary Metabolism: PGD2 is converted to 15-keto-PGD2 (via 15-PGDH) and then 13,14-dihydro-15-keto-PGD2 (via 13-PGR).
-
Beta-Oxidation: The metabolites undergo peroxisomal
-oxidation, shortening the -chain and -chain to produce the tetranor (C16) species. -
Lactonization: The resulting Tetranor-PGDM (acid) possesses a
- or -hydroxyl group relative to a carboxyl moiety, allowing for acid-catalyzed ring closure to form This compound .
Diagram 2: Biosynthetic & Chemical Pathway
Part 3: Analytical Characterization
For drug development and research, quantifying Tetranor-PGDM is preferred over the parent PGD2 due to the latter's instability. However, the analyst must control the acid/lactone equilibrium.
Mass Spectrometry (LC-MS/MS)
The lactone and the open acid have different molecular weights and fragmentation patterns. Most validated methods (e.g., Song et al.) measure the open acid or derivatize it to a stable oxime.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Internal Standard: Tetranor-PGDM-d6 (or Lactone-d6 converted to acid).
Comparative MS Parameters
| Analyte Form | Precursor Ion ( | Product Ion ( | Mechanism |
| Tetranor-PGDM (Acid) | 327.2 [M-H]⁻ | 309.2 | Loss of H₂O |
| 291.2 | Loss of 2H₂O | ||
| This compound | 309.2 [M-H]⁻ | 265.2 | Ring cleavage/Loss of CO₂ |
| MOX-Derivative | 357.2 [M-H]⁻ | (Various) | Methoximation of ketones |
Critical Protocol Note: If using the Lactone as a calibration standard, it must be handled carefully. Some protocols require hydrolyzing the lactone standard (using mild base) back to the open acid form prior to injection if the biological method targets the acid. Conversely, if the method targets the lactone, samples must be acidified to drive lactonization.
Clinical Utility
-
Biomarker For: Systemic Mastocytosis, Duchenne Muscular Dystrophy, Asthma, Niacin-induced flushing.
-
Advantage: Tetranor-PGDM is produced in massive quantities relative to PGD2 and is not subject to artifactual formation by platelets during sampling (unlike PGD2 itself).
References
-
Cayman Chemical. this compound Product Information.Link
-
Song, W.L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[6] Journal of Biological Chemistry, 283(2), 1179-1188. Link
-
Zhang, Y., et al. (2011). "Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers." Journal of Mass Spectrometry, 46(7), 705-711. Link
-
PubChem. Tetranor-PGDM Compound Summary.Link
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tetranor-PGDM | C16H24O7 | CID 44600448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tetranor-PGDM Lactone Formation & Quantification
From Prostaglandin D2 Metabolism to Analytical Standardization
Executive Summary
Tetranor-PGDM (11,15-dioxo-9
For researchers and drug developers, the critical technical challenge lies not in the biology, but in the chemistry: Tetranor-PGDM exists in a volatile equilibrium between its open-chain hydroxy-acid form and its closed
This guide details the metabolic pathway, the chemical mechanism of lactonization, and the requisite sample preparation protocols to standardize this equilibrium for robust LC-MS/MS quantification.
Part 1: Metabolic Origin (The Biological Formation)
To understand the lactone, one must first understand the substrate. PGD2 is metabolized rapidly (plasma half-life < 1 min) via the 11-ketoreductase pathway. This process occurs primarily in the liver and kidney before excretion.
The PGD2 Tetranor-PGDM Pathway[1][3][6][7][8]
-
Initial Reduction: PGD2 is reduced to 11
-PGF2 (also known as -PGF2) by 11-ketoreductase. -
Oxidation: The hydroxyl group at C-15 is oxidized to a ketone by 15-hydroxy-PG dehydrogenase (15-PGDH).
-
-Oxidation: The
-chain undergoes two rounds of -oxidation, removing four carbons (hence "tetranor").[4] -
-Oxidation: The
-chain terminal methyl group is oxidized to a carboxyl group, resulting in the dicarboxylic acid structure of Tetranor-PGDM .
Visualization: Metabolic Signaling Pathway
The following diagram illustrates the degradation of PGD2 into its stable urinary metabolites.
Figure 1: Metabolic cascade from PGD2 to Tetranor-PGDM, highlighting the terminal equilibrium between the open acid and lactone forms.
Part 2: The Lactonization Equilibrium (The Chemical Core)
The "formation" of the lactone is a chemical event, not an enzymatic one. Tetranor-PGDM contains a hydroxyl group at C-9 and a carboxylic acid at C-1 (relative to the tetranor structure).
The Mechanism
Under acidic conditions (pH < 4.0), the C-1 carboxylic acid undergoes nucleophilic attack by the C-9 hydroxyl oxygen. This dehydration reaction closes the ring, forming a
-
Open Form (Acid): Predominant at neutral/basic pH (pH > 7). More polar, elutes earlier in Reverse Phase (RP) chromatography.
-
Closed Form (Lactone): Predominant at acidic pH (pH < 3). More hydrophobic, elutes later, and offers better ionization efficiency in positive mode ESI-MS.
Why This Matters for Quantification
If the pH is not controlled during sample preparation (e.g., urine extraction), the metabolite will exist as a mixture of both forms. This results in:
-
Peak Splitting: The signal is distributed across two chromatographic peaks, lowering sensitivity.
-
Quantification Error: Integration becomes inconsistent if the ratio shifts between samples.
Scientific Directive: The most robust analytical strategy is to force the equilibrium completely to the lactone form prior to Solid Phase Extraction (SPE).
Part 3: Analytical Protocol (Forced Lactonization)
This protocol is designed for the quantification of Tetranor-PGDM in human urine using LC-MS/MS.[1][3][6][7] It utilizes acid-catalyzed lactonization to standardize the analyte form.
Materials Required[3][5][7][8][10][11]
-
Internal Standard: Tetranor-PGDM-d6 (or Tetranor-PGDM lactone-d6).[5]
-
Reagents: Hydrochloric acid (1M), Ethyl Acetate, Formic Acid.
-
Equipment: LC-MS/MS (e.g., Triple Quadrupole), Nitrogen evaporator.
Step-by-Step Methodology
1. Sample Preparation & Acidification
-
Aliquot: Transfer 1.0 mL of urine into a glass tube.
-
Spike IS: Add 5 ng of Tetranor-PGDM-d6 internal standard.
-
Acidification (Critical Step): Add 1M HCl to adjust the sample pH to pH 3.0 .
-
Incubation: Allow the sample to stand at room temperature for 30–60 minutes.
-
Note: Some protocols use mild heating (40°C), but room temperature is usually sufficient and preserves labile compounds.
-
2. Extraction (Liquid-Liquid or SPE)[7]
-
Solvent Addition: Add 3 mL of Ethyl Acetate.
-
Vortex/Centrifuge: Vortex vigorously for 2 minutes; centrifuge at 3000 x g for 5 minutes to separate phases.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Dry Down: Evaporate the solvent under a stream of nitrogen at 40°C.
3. Reconstitution & Analysis
-
Reconstitution: Dissolve the residue in 100
L of Mobile Phase (e.g., Water/Acetonitrile 80:20 + 0.1% Formic Acid).-
Crucial: Keep the reconstitution solvent slightly acidic (0.1% Formic Acid) to prevent the lactone from hydrolyzing back to the open acid form during autosampler storage.
-
Data Presentation: Acid vs. Lactone Properties
| Feature | Tetranor-PGDM (Open Acid) | Tetranor-PGDM (Lactone) |
| Chemical State | Hydrolyzed (High pH) | Cyclized (Low pH) |
| Polarity | High (Hydrophilic) | Moderate (Hydrophobic) |
| Retention Time (C18) | Early Elution | Late Elution (Better separation) |
| MS Ionization | Negative Mode (COO-) | Positive Mode (H+) or Negative |
| Stability | Susceptible to oxidation | Chemically stable |
Part 4: Analytical Workflow Visualization
The following DOT diagram outlines the self-validating workflow for processing urine samples.
Figure 2: Analytical workflow ensuring total conversion to the lactone form for accurate quantification.
Part 5: Interpretation & Clinical Relevance[12][13]
Normal vs. Pathological Ranges
Quantification of Tetranor-PGDM is the gold standard for diagnosing Systemic Mastocytosis and monitoring Mast Cell Activation Syndrome (MCAS) .
-
Mast Cell Activation: Levels can spike 10–100 fold during anaphylaxis or systemic mastocytosis flare-ups.
Troubleshooting the Assay
If you observe double peaks in your chromatogram:
-
Check pH: The extraction pH was likely not low enough (< pH 3).
-
Check Mobile Phase: Ensure your LC mobile phase contains at least 0.01% - 0.1% formic or acetic acid to maintain the lactone state during the run.
-
Re-equilibration: If samples sit in the autosampler for >24 hours, hydrolysis may occur if the solvent is not buffered correctly.
References
-
Song, W. L., et al. (2008).[1][6][10] Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[3][5][6][10] Journal of Biological Chemistry, 283(2), 1179–1188.[6]
-
Cayman Chemical. (n.d.). This compound Product Information. Cayman Chemical Product Data Sheet.
-
Roberts, L. J., & Morrow, J. D. (1997). The generation of isoprostanes and their role in human disease. Physiological Reviews, 283. (Note: Contextual grounding in PG metabolism).
-
Morrow, J. D., et al. (1990). A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism. Proceedings of the National Academy of Sciences.
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2011159735A2 - Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
- 9. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Tetranor-PGDM: The Definitive Biomarker of PGD2 Synthesis
This guide serves as a technical reference for the quantification and interpretation of Tetranor-PGDM , the primary urinary metabolite of Prostaglandin D2 (PGD2). It is designed for analytical chemists and drug development scientists requiring a robust, self-validating protocol for monitoring PGD2 biosynthesis.
Technical Guide & Analytical Workflow
The Biological Imperative
Prostaglandin D2 (PGD2) is a pivotal mediator in allergic inflammation, sleep regulation, and niacin-induced vasodilation. However, direct measurement of PGD2 in plasma or urine is analytically flawed due to its chemical instability and rapid metabolism.
Tetranor-PGDM (11,15-dioxo-9-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) overcomes these limitations.[1][2] It is the most abundant urinary metabolite of PGD2, produced via a specific enzymatic pathway that renders it a stable, time-integrated readout of systemic PGD2 production.
The Metabolic Pathway
PGD2 undergoes a series of rapid enzymatic transformations—primarily 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity followed by beta-oxidation—to form Tetranor-PGDM.[3] Unlike PGD2, which can be generated artifactually during sample collection (platelet activation), Tetranor-PGDM is exclusively formed in vivo.
Figure 1: The metabolic cascade from unstable PGD2 to the stable urinary biomarker Tetranor-PGDM.[3]
The Chemistry of Quantification: Acid vs. Lactone
A critical technical nuance in Tetranor-PGDM analysis is the equilibrium between its open acid form and its closed lactone form .
-
The Equilibrium: In acidic urine (pH < 5), the open carboxylate form of Tetranor-PGDM cyclizes to form Tetranor-PGDM lactone .
-
The Analytical Risk: If this equilibrium is not controlled, the analyte signal splits between two masses (Acid MW ~310 vs. Lactone MW ~292), destroying assay sensitivity and accuracy.
-
The Solution: The "Gold Standard" protocol (established by Song et al.) utilizes methoximation . Treating the sample with methoxyamine hydrochloride locks the ketone groups, preventing cyclization and forcing the molecule into a single, stable derivative (the bis-methoxime) for LC-MS/MS analysis.
Analytical Workflow: LC-MS/MS Protocol
This protocol is based on the validated methods developed by the FitzGerald lab (Song et al., 2008) and adapted for high-throughput clinical analysis.
Reagents & Standards
-
Analyte: Tetranor-PGDM (Cayman Chemical / Bertin).
-
Internal Standard (IS): Tetranor-PGDM-d6 (or Lactone-d6). Note: The d6-lactone is often supplied as the standard; it opens to the acid/derivative during processing.
-
Derivatizing Agent: Methoxyamine HCl in pyridine/water.
Step-by-Step Methodology
| Step | Action | Technical Rationale (Causality) |
| 1. Spiking | Add 1 ng of Tetranor-PGDM-d6 to 1 mL of urine. | Corrects for extraction loss and matrix effects. The IS must be added before any manipulation. |
| 2. Derivatization | Add Methoxyamine HCl (1 g/mL) and incubate at room temp for 30 min. | CRITICAL: Converts ketones to methoximes.[4] This prevents the acid-lactone equilibrium shift and stabilizes the molecule. |
| 3. Acidification | Adjust pH to 3.0 using dilute HCl. | Protonates the carboxylic acid groups, rendering the molecule sufficiently hydrophobic for SPE retention. |
| 4. Extraction (SPE) | Load onto C18 SPE cartridge (pre-conditioned). Wash with water/heptane. Elute with Ethyl Acetate. | Removes salts and bulk urinary proteins. Ethyl acetate selectively elutes the prostaglandin metabolites. |
| 5. Drying & Reconstitution | Evaporate eluate under nitrogen. Reconstitute in Mobile Phase A. | Concentrates the sample for maximum sensitivity. |
| 6. LC-MS/MS | Inject onto Reverse Phase C18 column. Analyze in Negative Ion Mode (ESI-). | Separation and quantification. |
LC-MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions (Methoxime Derivative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |
| Tetranor-PGDM (Deriv.) | 385 | 336 | ~20 eV |
| Tetranor-PGDM-d6 (IS) | 391 | 342 | ~20 eV |
Note: The mass 385 corresponds to the bis-methoxime derivative of the metabolite. Without derivatization, masses would differ (approx 309/310 for acid), but sensitivity is significantly lower.
Data Interpretation & Validation
Normalization
Urinary biomarkers must be normalized to urinary Creatinine to account for variations in urine dilution (hydration status).
-
Formula: [Tetranor-PGDM (ng/mL)] / [Creatinine (mg/mL)] = ng/mg Creatinine
Reference Ranges
-
Healthy Controls: 0.8 – 2.5 ng/mg Creatinine.
-
Mastocytosis / Anaphylaxis: Levels can elevate 10-100 fold (>10 ng/mg Cr).
-
Niacin Flushing: Acute transient spikes observed 30-60 mins post-dosing.
Troubleshooting Guide
-
Split Peaks: Incomplete methoximation. Check reagent freshness and incubation time.
-
Low Recovery: pH during SPE loading was likely >3.5, causing breakthrough of the ionized acid.
-
Signal Drift: Matrix buildup on the source. Use a divert valve to send the first 2 minutes of void volume to waste.
Figure 2: The analytical workflow ensuring chemical stability and quantitative accuracy.
References
-
Song, W. L., Wang, M., Ricciotti, E., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[1][2][5][6][7] Journal of Biological Chemistry, 283(2), 1179-1188.[1][5][7]
-
Cayman Chemical. "this compound Product Information & Protocol." Cayman Chemical Product Data Sheet.
- Morrow, J. D., et al. (1991). "Improved diagnosis of mastocytosis by measurement of the major urinary metabolite of prostaglandin D2.
-
Inagaki, S., et al. (2018). "Urinary PGDM, a prostaglandin D2 metabolite, is a novel biomarker for objectively detecting allergic reactions of food allergy." Journal of Allergy and Clinical Immunology, 142(5), 1634-1636.
-
Papaliodis, D., et al. (2008). "Niacin-induced flush involves release of prostaglandin D2 from mast cells and serotonin from platelets."[8] Journal of Pharmacology and Experimental Therapeutics, 327(3), 665-672.[8]
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostanoid Metabolites as Biomarkers in Human Disease | MDPI [mdpi.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. WO2011159735A2 - Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetranor-PGDM Lactone: The Definitive Biomarker for PGD2-Mediated Allergic Inflammation
The following technical guide details the role, chemistry, and quantification of tetranor-PGDM lactone (and its precursor acid) as the definitive biomarker for PGD2-mediated allergic inflammation.
Technical Guide for Researchers & Drug Development Professionals
Executive Summary: The PGD2 Enigma
Prostaglandin D2 (PGD2) is the primary eicosanoid mediator produced by mast cells and Th2 lymphocytes, acting as a central "master switch" in allergic asthma, aspirin-exacerbated respiratory disease (AERD), and systemic mastocytosis. However, direct quantification of PGD2 in vivo is notoriously unreliable due to its chemical instability (rapid dehydration to PGJ2 series) and rapid metabolism.
The Solution: The major urinary metabolite of PGD2 is tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid).[1][2][3][4] In biological matrices and acidic analytical conditions, this metabolite exists in equilibrium with its closed form, This compound .
This guide explicates the critical role of this compound not merely as a chemical artifact, but as the stable, quantifiable surrogate for systemic PGD2 biosynthesis, providing a robust endpoint for pharmacodynamic studies and disease phenotyping.
Chemical Duality: Acid vs. Lactone
Understanding the structural equilibrium is a prerequisite for accurate quantification. In neutral physiological pH (urine/plasma), the metabolite exists predominantly as the open-chain dicarboxylic acid (Tetranor-PGDM ). However, under the acidic conditions required for Solid Phase Extraction (SPE) or during LC-MS ionization, the molecule undergoes acid-catalyzed cyclization to form This compound .
The Equilibrium Mechanism
-
In Vivo (Biological): Tetranor-PGDM (Acid form) is the excreted metabolite.
-
In Vitro (Analytical): Acidification (e.g., pH < 3.0) drives the formation of the lactone.
-
Implication: Analytical protocols must either (A) measure the open acid directly while controlling pH, or (B) intentionally drive the reaction to the lactone form to create a single, stable species for MS detection.
Figure 1: The metabolic cascade from PGD2 to Tetranor-PGDM and the acid-lactone equilibrium relevant to analysis.[1][2][3][5][6]
Pathophysiological Role in Allergic Inflammation
Tetranor-PGDM is not an inflammatory agonist itself; it is the readout of the PGD2 pathway. Its quantification provides specific insights into the following pathologies:
Aspirin-Exacerbated Respiratory Disease (AERD)
AERD patients exhibit a unique eicosanoid imbalance: high basal leukotrienes and massively elevated PGD2 production .
-
Mechanism: COX-1 inhibition by aspirin removes the "brake" (PGE2) on mast cells, leading to explosive degranulation.
-
Biomarker Utility: Urinary tetranor-PGDM levels in AERD patients are significantly higher than in aspirin-tolerant asthmatics. A spike in tetranor-PGDM is the definitive chemical signature of an aspirin-induced reaction.
-
Reference: Biomarkers for predicting response to aspirin therapy in AERD.
Food Allergy & Anaphylaxis
During anaphylaxis, mast cells release PGD2. Unlike histamine (which fluctuates rapidly), tetranor-PGDM provides a stable, integrated measure of the total allergic burden over several hours.
-
Clinical Correlation: Levels correlate directly with symptom severity and intestinal mast cell hyperplasia.
-
Reference: Prostaglandin D2 metabolite in urine is an index of food allergy.
Systemic Mastocytosis
In disorders of mast cell proliferation, tetranor-PGDM serves as a more specific marker for mast cell burden than serum tryptase, which can be elevated due to other genetic factors.
Analytical Methodology: LC-MS/MS Quantification
To ensure scientific integrity, the following protocol utilizes LC-MS/MS with stable isotope dilution. This method targets the metabolite in urine, normalized to creatinine.
Note: While some protocols measure the acid, this workflow acknowledges the lactone equilibrium. The use of a deuterated lactone internal standard (This compound-d6 ) is recommended to account for matrix effects and cyclization efficiency.
Reagents & Standards
-
Analyte: Tetranor-PGDM (or Lactone form).[1][2][5][6][7][8][9][10]
-
Internal Standard (IS): this compound-d6 (Cayman Chemical).
-
Matrix: Human Urine (Spot collection, stored at -80°C).
Sample Preparation (Solid Phase Extraction)
-
Thawing: Thaw urine on ice. Centrifuge at 10,000 x g for 10 min to remove particulates.
-
Hydrolysis (Optional but Recommended): If total PGD2 load is required (including glucuronides), treat with β-glucuronidase. Note: Tetranor-PGDM is primarily excreted as the free acid, so this step is often omitted.
-
Acidification: Add dilute HCl to adjust pH to ~3.0. Critical Step: This promotes the conversion to the lactone form and ensures retention on the SPE column.
-
Internal Standard Addition: Spike with 1-5 ng of this compound-d6.
-
SPE Loading: Use a C18 or HLB cartridge (pre-conditioned with MeOH and water).
-
Wash: Wash with 5% MeOH in water (removes salts).
-
Elution: Elute with 100% Ethyl Acetate or MeOH.
-
Drying: Evaporate solvent under nitrogen stream. Reconstitute in Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic state).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Negative Mode (The lactone can hydrolyze in source or be detected as [M-H]- of the acid if equilibrium shifts, but typically the acid form m/z is monitored).
-
MRM Transitions:
-
Tetranor-PGDM (Acid Form detection): m/z 327 → 309 (Loss of water) or m/z 327 → 143.
-
Note: If measuring the Lactone intact: m/z 309 → product ions.
-
Validation: Most established assays (Song et al.) monitor the acid mass (m/z 327) because the lactone often hydrolyzes back to the acid in the aqueous mobile phase or ESI source. The "lactone" standard is used for stability, but the detection is often of the open acid.
-
Table 1: Quantitative Parameters for Tetranor-PGDM Analysis
| Parameter | Specification | Causality/Reasoning |
| Limit of Detection (LOD) | ~0.1 ng/mL | Required to detect baseline levels in healthy controls. |
| Normalization | mg Creatinine | Corrects for variations in urine dilution/hydration status. |
| Precision (CV) | < 15% | Essential for distinguishing pathological elevation from biological noise. |
| Stability | Stable at -80°C | PGD2 is unstable; Tetranor-PGDM is robust for biobanking. |
Experimental Workflow Visualization
The following diagram illustrates the self-validating workflow for extracting and quantifying this biomarker.
Figure 2: Optimized LC-MS/MS workflow for urinary Tetranor-PGDM quantification.
Interpretation of Results
-
Healthy Baseline: Typically < 2.0 ng/mg Creatinine.
-
Allergic Inflammation (Asthma/Food Allergy): Levels often elevate 2-10 fold (e.g., > 5.0 ng/mg Creatinine).
-
AERD Exacerbation: Acute spikes can exceed 50-100 ng/mg Creatinine during aspirin challenge.
Crucial Consideration: NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) inhibit COX enzymes and will drastically reduce urinary tetranor-PGDM levels. Patient medication history is mandatory for accurate interpretation.
References
-
Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans. Journal of Biological Chemistry.[4]Link (Foundational identification of the metabolite).
-
Prostaglandin D2 metabolite in urine is an index of food allergy. Scientific Reports / NIH.Link
-
Biomarkers for predicting response to aspirin therapy in aspirin-exacerbated respiratory disease. Allergy / NIH.Link
-
This compound Product Information. Cayman Chemical.[5]Link (Chemical structure and stability data).
-
Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM. Journal of Mass Spectrometry.Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. biomarker.hu [biomarker.hu]
- 10. benchchem.com [benchchem.com]
Advanced Quantification of Tetranor-PGDM: The Premier Biomarker for Mast Cell Activation
Executive Summary
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is the major urinary metabolite of Prostaglandin D2 (PGD2) in humans.[1][2][3][4][5][6][7][8][9] It has emerged as the most sensitive and specific biomarker for quantifying systemic mast cell activation, superior to the historically used 11
This technical guide addresses the specific application of tetranor-PGDM lactone in research and diagnostic workflows. While the biological metabolite exists primarily as the open-chain dicarboxylic acid in urine, the lactone form (often supplied as the analytical standard, e.g., Cayman Chemical Item No. 13564) plays a critical role in calibration and quantification strategies due to its chemical stability.
Part 1: The Biochemistry of PGD2 Metabolism
To design a valid detection protocol, one must understand the metabolic instability of PGD2. PGD2 is the primary prostanoid mediator released by activated mast cells.[10] However, it is chemically unstable and rapidly metabolized.
The Superiority of Tetranor-PGDM
Historically, 11
-
More Abundant: Present in urine at concentrations 10–100x higher than parent PGD2 or other metabolites.
-
More Specific: Less prone to artifactual generation from platelet activation compared to other prostanoids.
-
Chronically Stable: Reflects integrated systemic mast cell burden rather than just acute degranulation events (like Histamine).
The Lactone-Acid Equilibrium
A critical technical nuance for the analyst is the structural equilibrium.
-
In Vivo: The metabolite circulates and is excreted primarily as the open-chain dicarboxylic acid .
-
In Vitro (Standards): The purified standard is often supplied as This compound (
-lactone) to ensure shelf stability. -
Implication: Analytical protocols must account for this. If your LC-MS/MS method targets the acid form (m/z 385), but you calibrate using the lactone standard (m/z 367), you must ensure complete hydrolysis or consistent equilibrium during sample preparation.
Visualization: PGD2 Metabolic Pathway
The following diagram illustrates the enzymatic degradation of PGD2 into its major urinary metabolites.
Caption: Metabolic fate of PGD2 showing the derivation of Tetranor-PGDM and its equilibrium with the lactone form used in calibration.[6]
Part 2: Diagnostic Utility & Comparison
Tetranor-PGDM provides a distinct window into Mast Cell Activation Syndrome (MCAS) and Systemic Mastocytosis (SM).
| Biomarker | Biological Half-Life | Specificity for Mast Cells | Clinical Utility |
| Tetranor-PGDM | Hours (Urinary accumulation) | High (Major PGD2 metabolite) | Gold Standard for chronic activation & MCAS screening. |
| 11 | Hours | Moderate (Some overlap) | Traditional marker; less sensitive than PGDM. |
| Serum Tryptase | 2 hours | High | Excellent for systemic mastocytosis (burden) and acute anaphylaxis; often normal in MCAS. |
| N-Methylhistamine | Minutes to Hours | Moderate (Dietary influence) | Adjunct marker; requires strict dietary control. |
Part 3: Analytical Methodology (LC-MS/MS)
This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][3][5][11] The method described is an adaptation of the high-throughput Online SPE method (Zhang et al., 2011) and the foundational work by Song et al. (2008).
Reagents & Standards
-
Primary Standard: this compound (Cayman Chem #13564).[12]
-
Internal Standard: this compound-d6 (Cayman Chem #11213).[8]
-
Matrix: Human urine (spot or 24-hour).[13]
-
Normalization: Creatinine (must be measured concurrently).[5][11]
Standard Preparation (Critical Step)
Since the standard is a lactone but the biological analyte is often the acid, you have two choices:
-
Option A (Hydrolysis): Treat the lactone standard with mild base (e.g., Na2CO3) to open the ring, matching the biological form.
-
Option B (Equilibrium Control): Acidify all samples and standards identically (e.g., pH 3.0) to drive a consistent acid/lactone ratio, then monitor the transition specific to the form dominant at that pH. Most robust protocols monitor the dicarboxylate anion (acid form) in negative ion mode.
Sample Preparation Protocol
-
Thawing: Thaw urine samples on ice.
-
Clarification: Centrifuge at 10,000 x g for 10 min to remove particulates.
-
Spiking: Add 1 ng of This compound-d6 (Internal Standard) to 1 mL of urine.
-
Hydrolysis (Optional but Recommended): Incubate sample to ensure all lactone converts to the free acid form if targeting the carboxylate anion.
-
Derivatization (Method Dependent): Some older methods use methyloxime derivatization. Modern high-sensitivity Triple Quads (e.g., Sciex 6500+, Waters Xevo TQ-XS) do NOT require derivatization.
LC-MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode (-).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Acetic Acid.
-
B: Acetonitrile + 0.1% Acetic Acid.
-
-
MRM Transitions (Quantification):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Tetranor-PGDM | 385.2 [M-H]⁻ | 336.2 [M-H-H₂O-CO₂]⁻ | -24 |
| Tetranor-PGDM-d6 | 391.2 [M-H]⁻ | 342.2 | -24 |
Note: The transition 385
Visualization: Analytical Workflow
Caption: Step-by-step workflow for the quantification of Tetranor-PGDM using LC-MS/MS.
Part 4: Data Interpretation & Troubleshooting
Reference Ranges
-
Healthy Controls: Typically < 1.5 ng/mg creatinine.[6]
-
Mast Cell Activation: Levels often exceed 2.0–5.0 ng/mg creatinine.
-
Systemic Mastocytosis: Can reach > 10–50 ng/mg creatinine.
Troubleshooting The "Lactone" Signal
If you observe split peaks or poor sensitivity:
-
Check pH: The equilibrium between the open acid and the lactone is pH-sensitive. Acidic mobile phases can cause on-column lactonization. Ensure your standards and samples are in the same buffer matrix immediately prior to injection.
-
Standard Storage: The lactone standard is stable in methyl acetate at -80°C. Do not store aqueous dilutions; prepare fresh daily to prevent uncontrolled hydrolysis.
References
-
Song, W. L., et al. (2008).[14] Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[1][3][4][14] Journal of Biological Chemistry, 283(2), 1179-1188. Link
-
Zhang, Y., et al. (2011). Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers.[15] Journal of Mass Spectrometry, 46(7), 705-711. Link
-
Roberts, L. J., & Sweetman, B. J. (1985). Metabolic fate of radiolabeled prostaglandin D2 in a normal human male volunteer. Prostaglandins, 30(3), 383-400. Link
-
Cayman Chemical. (n.d.). This compound Product Information. Cayman Chemical Product Insert. Link
-
Valent, P., et al. (2012). Biomarkers in the diagnosis of mast cell activation. Immunology and Allergy Clinics of North America, 34(2), 207-218. Link
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Prostaglandin and histamine release from stimulated rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha | HNL Lab Medicine [hnl.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Urinary Excretion and Analysis of Tetranor-PGDM Lactone
The following technical guide details the urinary excretion, biochemical origins, and analytical quantification of Tetranor-PGDM, with specific focus on the chemical equilibrium between its open-acid and lactone forms.
Part 1: Executive Summary & Biochemical Context
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is the most abundant urinary metabolite of Prostaglandin D₂ (PGD₂) in humans.[1][2][3] It serves as the definitive index of systemic PGD₂ biosynthesis, offering superior sensitivity and specificity compared to the historical marker, 11β-Prostaglandin F₂α (11β-PGF₂α).
While the biological metabolite is excreted primarily as the dicarboxylic acid, the lactone form (Tetranor-PGDM lactone) is critical in the analytical workflow. Under the acidic conditions required for solid-phase extraction (SPE) and liquid chromatography (LC), the open-chain acid exists in equilibrium with its lactone. Understanding this physicochemical behavior is mandatory for accurate quantification in drug development and clinical diagnostics for Mastocytosis, Aspirin-Exacerbated Respiratory Disease (AERD), and allergic inflammation.
Key Physiological Differentiators
| Feature | Tetranor-PGDM | 11β-PGF₂α |
| Origin | Major enzymatic metabolite of PGD₂ | Minor metabolite; also formed from PGF₂α |
| Abundance | High (Primary urinary species) | Low (Requires high sensitivity) |
| Stability | High (Stable in frozen urine) | Variable |
| Clinical Utility | Gold Standard for Mast Cell Activation | Historical Standard |
Part 2: Biochemistry and Metabolic Pathway
PGD₂ is unstable in vivo (half-life < 1 min). It undergoes a series of enzymatic oxidations and beta-oxidations to form polar dicarboxylic acids that are excreted in urine. The conversion to Tetranor-PGDM involves the reduction of the
Pathway Visualization
The following diagram illustrates the metabolic cascade from Arachidonic Acid to the excreted Tetranor-PGDM, highlighting the critical enzymatic steps.
Caption: Metabolic trajectory of PGD₂. Tetranor-PGDM is the terminal excretion product, which equilibrates with its lactone form under acidic analytical conditions.
Part 3: Analytical Challenges & The Lactone Equilibrium
The Acid-Lactone Duality
Tetranor-PGDM is a dicarboxylic acid. In biological matrices (pH 5–7), it exists primarily as the open carboxylate. However, during Solid Phase Extraction (SPE) , urine is typically acidified (pH 2–3) to protonate the carboxylic acid groups, ensuring retention on hydrophobic sorbents (e.g., C18 or Polymeric Reversed Phase).
Under these acidic conditions, the hydroxyl group at C-9 can react with the C-1 carboxyl group to form a cyclic lactone .
-
Implication: If your LC-MS/MS method monitors only the acid transition, you may underestimate the total concentration if a significant fraction has lactonized.
-
Solution: Most robust protocols utilize a base hydrolysis step or optimize the mobile phase pH to favor a single form (usually the acid) prior to injection, OR they monitor transitions specific to the dominant form in the mobile phase.
Stability Profile
-
Urine Matrix: Stable at -80°C for >6 months.
-
Freeze/Thaw: Stable for up to 3 cycles.[4]
-
Room Temperature: Unstable >24 hours (significant degradation or lactonization shifts).
Part 4: Validated Quantification Protocol (LC-MS/MS)
This protocol is designed for high-throughput quantification of Tetranor-PGDM in human urine.[4] It employs isotope-dilution mass spectrometry for absolute quantification.
Reagents
-
Standard: Tetranor-PGDM (Cayman Chemical Item No. 12850).
-
Internal Standard (IS): Tetranor-PGDM-d6 (or this compound-d6 if using lactone-specific method).[5]
-
Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Acetate.
Workflow Diagram
Caption: Step-by-step extraction workflow. Base hydrolysis is recommended to ensure all metabolite is in the open acid form before analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw urine on ice. Centrifuge at 3,000 x g for 10 min to remove particulates.
-
Aliquot 1 mL of supernatant.
-
Add 5 ng of Tetranor-PGDM-d6 internal standard.
-
-
Chemical Normalization (Lactone Management):
-
Critical Step: To ensure all lactone is converted back to the free acid (or vice versa, depending on the target), treat the sample.
-
For Acid Quantification (Preferred): If the standard curve is based on the acid, ensure pH is neutral/slightly basic during reconstitution, or rely on the mobile phase (Ammonium Acetate pH 9) to open the ring.
-
Note: Many commercial standards are supplied as the lactone (e.g., in methyl acetate). These must be hydrolyzed if the acid is the target analyte.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: ESI Negative Mode (Tetranor-PGDM ionizes best as [M-H]-).
-
MRM Transitions:
-
Tetranor-PGDM: m/z 327
143 (Quantifier) -
Tetranor-PGDM-d6: m/z 333
149
-
-
Part 5: Clinical Interpretation & Reference Data
The quantification of Tetranor-PGDM is normalized against urinary creatinine (ng/mg Creatinine) to account for urinary dilution.
Reference Ranges (Human)
| Population | Mean (ng/mg Cr) | Range (ng/mg Cr) | Clinical Significance |
| Healthy Controls | 1.5 – 2.5 | 0.8 – 3.5 | Baseline PGD₂ production. |
| Systemic Mastocytosis | 37.2 | 15.0 – >100 | Diagnostic. Correlates with mast cell burden. |
| Aspirin-Exacerbated Respiratory Disease (AERD) | 6.0 – 15.0 | Variable | Elevated at baseline; spikes during reaction. |
| Food Allergy (Active) | > 5.0 | Variable | Correlates with symptom severity. |
Interpretation Guide
-
Mastocytosis: Levels >10 ng/mg Cr are highly suggestive of systemic mast cell activation. It is more sensitive than serum tryptase for detecting "smoldering" activation.
-
AERD: Patients with AERD often have elevated baseline levels compared to aspirin-tolerant asthmatics. A challenge with aspirin causes a dramatic spike in Tetranor-PGDM, confirming the diagnosis.
-
Drug Monitoring: Successful treatment with biologicals (e.g., Omalizumab, Dupilumab) or mast cell stabilizers should result in a measurable decrease in urinary Tetranor-PGDM.
References
-
Song, W. L., et al. (2008).[1][2][5] Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[2][8][9][5][10] Journal of Biological Chemistry, 283(2), 1179-1188.[5] Link
-
Morrow, J. D., et al. (1991). Quantification of the major urinary metabolite of prostaglandin D2 by a stable isotope dilution mass spectrometric assay.[11] Analytical Biochemistry, 193(1), 142-148. Link
-
Inagaki, S., et al. (2018).[3] Urinary PGDM, a prostaglandin D2 metabolite, is a novel biomarker for objectively detecting allergic reactions of food allergy.[3][10][12] Journal of Allergy and Clinical Immunology, 142(5), 1634-1636.[3] Link
-
O'Sullivan, S., et al. (1996). Urinary excretion of the prostaglandin D2 metabolite 9 alpha,11 beta-prostaglandin F2 in systemic mastocytosis. Journal of Investigative Dermatology, 107(6), 856-860. Link
-
Cayman Chemical. (n.d.). This compound Product Information. Cayman Chemical Product Insert. Link
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. interscienceinstitute.com [interscienceinstitute.com]
- 4. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary 11β-PGF2α and N-methyl histamine correlate with bone marrow biopsy findings in mast cell disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Tetranor-PGDM Lactone: A Paradigm Shift in PGD2 Quantification
[1]
Executive Summary
The accurate quantification of Prostaglandin D2 (PGD2) biosynthesis in vivo has historically been plagued by the chemical instability of the parent molecule.[1] For decades, researchers relied on surrogate markers like
The discovery of Tetranor-PGDM (11,15-dioxo-9
The Biological Imperative: Why PGD2 Matters
PGD2 is a potent mediator produced by mast cells, Th2 cells, and dendritic cells.[1] It plays a dual role in inflammation:[1]
-
Pro-inflammatory: Induces bronchoconstriction and vasodilation via the DP1 and CRTH2 (DP2) receptors.[1]
-
Resolution: Its dehydration product, 15-deoxy-
-PGJ , activates PPAR to resolve inflammation.[1]
The Stability Challenge:
Native PGD2 is chemically labile.[1] In aqueous solution, it rapidly dehydrates into the J-series prostaglandins (PGJ2,
The Discovery: Song et al. (2008)
The definitive identification of Tetranor-PGDM was achieved by the laboratory of Garret A. FitzGerald (University of Pennsylvania), specifically in the seminal work by Song et al. (2008) .[1]
Experimental Logic
The researchers hypothesized that previous markers (
-
Tracer Infusion: Tritium-labeled PGD2 (
-PGD2) was infused into mice and humans.[1] -
Radio-HPLC: Urine was collected and fractionated by HPLC to locate the peaks containing the highest radioactivity.[1]
-
Mass Spectrometry: The major radioactive peaks were isolated and subjected to electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1]
Key Findings
-
The Major Peak: The dominant peak was not
-PGF but a previously uncharacterized dicarboxylic acid.[1] -
Structure Elucidation: NMR and MS analysis revealed a tetranor (loss of 4 carbons) structure with a dioic acid terminus, identified as 11,15-dioxo-9
-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (Tetranor-PGDM) .[1] -
Abundance: In humans, Tetranor-PGDM is present at concentrations 10–50 times higher than
-PGF , making it a far more sensitive biomarker for mast cell disorders and asthma.[1]
The Lactone Enigma: Acid vs. Lactone
A critical technical nuance exists between the biological metabolite and the analytical standard .
| Form | Chemical Name | Role |
| Open Acid | Tetranor-PGDM | The Endogenous Metabolite. This is the form primarily excreted in urine.[1][2][3][4] It is a dicarboxylic acid.[1] |
| Lactone | Tetranor-PGDM Lactone | The Analytical Standard. Under acidic conditions (low pH) or during solid-phase extraction (SPE), the open acid can dehydrate to form a lactone (cyclic ester).[1] |
Implications for Analysis: While the open acid is the biological target, the lactone form is often sold as the commercial standard (e.g., by Cayman Chemical) because it is chemically stable during storage.[1]
Metabolic Pathway Visualization
The formation of Tetranor-PGDM involves a series of enzymatic oxidations. PGD2 undergoes 15-hydroxy dehydrogenation, reduction of the 13,14-double bond, and multiple rounds of
Figure 1: The metabolic pathway from PGD2 to Tetranor-PGDM, highlighting the equilibrium between the excreted acid form and the analytical lactone form.[1]
Analytical Protocol: Quantification in Urine
This protocol is based on the principles established by Song et al. and optimized for modern LC-MS/MS systems.[1]
Reagents & Standards
-
Primary Standard: Tetranor-PGDM (Acid) or this compound (must hydrolyze if measuring acid).[1]
-
Matrix: Human urine (spot collection, normalized to creatinine).
Workflow Diagram
Figure 2: Step-by-step analytical workflow for the quantification of Tetranor-PGDM.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw urine samples on ice.[1]
-
Aliquot 1 mL of urine.[1]
-
Add 1 ng of deuterated internal standard (Tetranor-PGDM-d6).[1]
-
Critical Step: If using a lactone standard for calibration, ensure it is treated identically to samples.[1] Some protocols employ a mild alkaline hydrolysis step (pH 9-10 for 30 min) to ensure all metabolites are in the open acid form before extraction, preventing peak splitting.[1]
-
-
Solid Phase Extraction (SPE):
-
Condition Strata-X or Oasis HLB cartridges with Methanol followed by Water (pH 3).[1]
-
Acidify urine to pH 3 with dilute HCl or Formic Acid.[1]
-
Elute with 100% Methanol or Ethyl Acetate.[1]
-
Evaporate to dryness under nitrogen.[1] Reconstitute in mobile phase (e.g., 100
L Water/Acetonitrile 90:10).[1]
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7
m).[1] -
Mobile Phase:
-
Gradient: 10% B to 90% B over 8-10 minutes.
-
MRM Transitions (Negative Mode):
-
Data Presentation & Clinical Utility
Reference Values
| Subject Group | Urinary Tetranor-PGDM (ng/mg Creatinine) | Interpretation |
| Healthy Control | 1.0 – 2.5 | Baseline production.[1] |
| Systemic Mastocytosis | > 10.0 | Massive mast cell burden.[1] |
| Aspirin-Exacerbated Respiratory Disease (AERD) | 3.0 – 6.0 | Elevated baseline; spikes during reaction.[1] |
| Niacin Flushing | Transient Spike | Acute release of PGD2 from Langerhans cells.[1] |
Comparative Efficacy
The superiority of Tetranor-PGDM over
References
-
Song, W. L., Wang, M., Ricciotti, E., Fries, S., Yu, Y., Grosser, T., ...[1] & FitzGerald, G. A. (2008). Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[1][2][3][4][5] Journal of Biological Chemistry, 283(2), 1179-1188.[1][3]
-
Cayman Chemical. this compound Product Information. Cayman Chemical Product Datasheet.
-
Zhang, Y., Zhang, G., Clarke, P. A., Huang, J. T., Takahashi, E., Muirhead, D., ...[1] & Lin, Z. (2011). Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers.[1] Journal of Mass Spectrometry, 46(7), 705-711.[1]
-
Morrow, J. D., et al. (1991). Non-cyclooxygenase-derived prostanoids (F2-isoprostanes) are formed in situ on phospholipids.[1] Proceedings of the National Academy of Sciences, 88(23), 10721-10725.[1] (Contextual reference for eicosanoid stability). [1]
Sources
- 1. Effect of Coffee and Cocoa-Based Confectionery Containing Coffee on Markers of DNA Damage and Lipid Peroxidation Products: Results from a Human Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Properties and Analytical Application of Tetranor-PGDM Lactone
This guide details the chemical properties, stability profile, and analytical applications of tetranor-PGDM lactone , a critical reference standard and potential metabolite associated with Prostaglandin D2 (PGD2) biosynthesis.
Technical Guide | Version 1.0
Executive Summary
This compound (C16H22O6) is the cyclic, dehydrated form of tetranor-PGDM , the major urinary metabolite of Prostaglandin D2 (PGD2).[1] While tetranor-PGDM (the open-chain acid) is the primary biological marker for systemic mast cell activation and PGD2 biosynthesis, the lactone form serves as a crucial chemical standard due to its distinct stability profile.
This guide analyzes the physicochemical characteristics of the lactone, its reversible hydrolysis to the active biomarker, and the specific LC-MS/MS workflows required for its rigorous quantification.
Chemical Identity & Structural Analysis
This compound is a bicyclic eicosanoid derivative. Unlike its precursor PGD2, it lacks the typical prostanoid side chains, having undergone beta-oxidation and dehydration.
Nomenclature and Identifiers
| Property | Detail |
| Common Name | This compound |
| IUPAC Name | 8-((4aR,5R,7aS)-2,6-dioxooctahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid |
| Molecular Formula | C₁₆H₂₂O₆ |
| Molecular Weight | 310.34 g/mol |
| CAS Number | 1352751-83-7 (related open form: 70803-91-7) |
| SMILES | O=C(CCCCC(O)=O)CC[C@H]1C(C[C@H]2[C@@H]1CCC(O2)=O)=O |
Structural Topology
The molecule features a cyclopentenone ring fused to a delta-lactone ring.
-
Lactone Moiety: Formed by the intramolecular esterification of the hydroxyl group at C-9 (PG numbering) with the carboxyl terminus of the alpha-chain.[2]
-
Free Carboxylic Acid: The omega-chain (truncated) retains a terminal carboxylic acid, allowing ionization in negative electrospray ionization (ESI-) mode.
Structural Relationship Diagram
The following diagram illustrates the chemical relationship between the parent PGD2, the primary urinary metabolite (Tetranor-PGDM), and the Lactone form.[1]
Caption: Figure 1. Metabolic origin and chemical equilibrium. The lactone forms via dehydration of the open-chain metabolite, a process that can occur during acidic extraction or storage.
Physicochemical Properties[6][7][10][11]
Understanding the solubility and stability of the lactone is vital for accurate stock solution preparation.
Solubility Profile
The lactone is lipophilic but contains a polar carboxylic acid tail.
-
Organic Solvents: Soluble in Methyl Acetate, DMSO, DMF, and Ethanol (>50 mg/mL).
-
Aqueous Buffers: Sparingly soluble in PBS (pH 7.2) (~1 mg/mL).[1]
-
Note: In aqueous basic buffers (pH > 8), the lactone ring will slowly hydrolyze open to the di-acid form (Tetranor-PGDM).
-
Stability and Storage[1][4]
-
Solid State/Organic Solution: Stable for ≥1 year at -20°C or -80°C (typically supplied in methyl acetate).
-
Aqueous Stability: Susceptible to hydrolysis.
-
Acidic pH (pH < 4): Favors the Lactone form.
-
Neutral/Basic pH (pH > 7): Favors the Open Acid (Tetranor-PGDM).
-
Critical Experimental Insight: When using this compound as a quantitative standard for the urinary metabolite, ensure the final sample matrix pH matches the form you intend to measure. If measuring the acid biomarker, the lactone standard must be fully hydrolyzed or the method must account for the equilibrium.
Analytical Characterization (LC-MS/MS)
Mass spectrometry is the gold standard for detection. The lactone and acid forms have distinct masses and transitions.
Mass Spectrometry Transitions
Method: Negative Electrospray Ionization (ESI-) The presence of the carboxylic acid allows for efficient negative ionization.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Mechanism |
| Tetranor-PGDM (Acid) | 327.2 | 309.2 | Loss of H₂O |
| 283.2 | Loss of CO₂ | ||
| This compound | 309.2 | 265.2 | Loss of CO₂ |
| 247.2 | Loss of CO₂ + H₂O |
Note: The Lactone precursor (309) is isobaric with the first product ion of the Acid. Chromatographic separation is essential to distinguish in-source dehydration of the acid from the actual lactone.
Chromatographic Separation
The lactone is less polar than the open acid due to the masking of one hydroxyl group and the internal ester formation.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).
-
Retention Time: The Lactone elutes later than the Acid (Tetranor-PGDM) in reverse-phase gradients (Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid).
Experimental Protocol: Extraction & Quantification
This protocol describes the rigorous extraction of tetranor-PGDM species from urine, utilizing the lactone as a standard.
Reagents
-
Hydrolysis Buffer: 1M NaOH (for converting lactone to acid if total PGDM is desired).
-
Extraction Solvent: Ethyl Acetate.
Workflow Diagram
Caption: Figure 2. Analytical workflow. Note that if the d6-Lactone is used as an Internal Standard (IS) for the Acid metabolite, the hydrolysis step ensures the IS equilibrates to the same form as the analyte.
Step-by-Step Methodology
-
Sample Prep: Aliquot 1 mL of urine.
-
Internal Standard Addition: Add 5 ng of tetranor-PGDM-d6 lactone .
-
Equilibration (Critical): If quantifying the acid form (biomarker), treat the sample with mild base (pH 9-10) for 30 minutes to hydrolyze the d6-lactone to d6-acid, ensuring it behaves identically to the endogenous analyte during extraction.
-
Derivatization (Optional): Treat with methoxyamine HCl to form the methoxime derivative. This prevents ring tautomerization and improves peak shape.
-
Solid Phase Extraction (SPE):
-
Condition HLB cartridge with Methanol/Water.
-
Load sample (acidified to pH 3).
-
Wash with 5% Methanol.
-
Elute with Ethyl Acetate.
-
-
Analysis: Inject onto LC-MS/MS monitoring transitions 327→309 (Analyte) and 333→315 (d6-IS, hydrolyzed).
Applications in Drug Development
-
Mast Cell Biomarker: Tetranor-PGDM is the most specific urinary marker for PGD2 release, superior to histamine in stability. It is used to monitor efficacy of CRTH2 antagonists and mast cell stabilizers.
-
Aspirin-Exacerbated Respiratory Disease (AERD): Elevated baseline levels of tetranor-PGDM predict reaction severity.
-
Standard Utilization: The lactone form is preferred for commercial distribution due to higher chemical stability than the open acid, but it requires careful handling (hydrolysis) by the analyst before use in biological assays.
References
-
Song, W. L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[1][4][5] Journal of Biological Chemistry, 283(2), 1179-1188.[1][4] Link
-
Cayman Chemical. "this compound Product Information." Cayman Chemical Product Datasheet. Link
-
Zhang, Y., et al. (2011). "Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers." Journal of Mass Spectrometry, 46(7), 705-711. Link
-
Morrow, J. D., et al. (1990). "Non-cyclooxygenase oxidative formation of a series of novel prostaglandins: analytical ramifications for measurement of eicosanoids." Analytical Biochemistry, 184(1), 1-10. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. WO2011159735A2 - Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
- 3. Cayman Chemical代理-上海起发实验试剂有限公司 [qfbio.com]
- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
sample preparation for urinary tetranor-PGDM lactone analysis
Application Note: Precision Sample Preparation for Urinary Tetranor-PGDM Lactone Analysis
Part 1: Executive Summary & Scientific Rationale
The Challenge: The Hydroxy-Acid/Lactone Equilibrium
Tetranor-PGDM (11,15-dioxo-9
However, accurate quantification is complicated by reversible lactonization . In aqueous solutions, tetranor-PGDM exists in a pH-dependent equilibrium between its open dicarboxylic acid form (Tetranor-PGDM) and its closed
-
Acid Form (Open): Favored at neutral/basic pH (pH > 6).
-
Lactone Form (Closed): Favored at acidic pH (pH < 4).
Most standard LC-MS/MS protocols quantify the open acid in negative electrospray ionization (ESI-) mode. However, specific analytical scenarios—such as GC-MS analysis, positive mode LC-MS sensitivity enhancement, or specific metabolic profiling—require the isolation and quantification of the Lactone form.
Core Directive: This protocol details the sample preparation required to force and stabilize the lactone form , preventing in-sample hydrolysis and ensuring accurate quantification of the lactone species.
Part 2: Mechanism of Action & Workflow
The following diagram illustrates the chemical equilibrium and the critical control points in the extraction workflow where the lactone is stabilized.
Caption: The acid-catalyzed cyclization of Tetranor-PGDM to its Lactone form is the critical first step. Maintaining low pH throughout extraction prevents ring-opening hydrolysis.
Part 3: Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | This compound | Calibration curve generation. |
| Internal Standard | Tetranor-PGDM-d6 | Correction for recovery and matrix effects. (Note: d6-Acid is commonly used; allow equilibration time for d6-Lactone formation in situ). |
| SPE Cartridges | Oasis HLB (60 mg) or Strata-X | Polymeric reversed-phase sorbent for polar metabolite retention. |
| Acidifying Agent | Formic Acid (FA) or HCl (1M) | Driving the equilibrium to the lactone form (pH ~2-3). |
| Elution Solvent | Ethyl Acetate (EtOAc) or Acetonitrile (ACN) | Aprotic solvents preferred to prevent solvolysis/hydrolysis. |
| Buffer | Sodium Acetate (pH 3.0) | Wash buffer to maintain lactone stability during SPE. |
Part 4: Step-by-Step Sample Preparation Protocol
Phase 1: Sample Pre-treatment (Lactonization)
Objective: Convert endogenous open-acid tetranor-PGDM into the lactone form.
-
Thawing: Thaw urine samples on ice. Vortex for 30 seconds.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulates.
-
Aliquot: Transfer 1.0 mL of clarified urine to a clean glass tube.
-
Internal Standard Addition: Spike with 10 µL of Tetranor-PGDM-d6 (100 ng/mL).
-
Critical Note: If using the d6-Acid standard, allow the sample to incubate in the acidic step (Step 5) for at least 30 minutes to ensure the IS equilibrates to the d6-Lactone form.
-
-
Acidification (The "Lactone Lock"): Add 1M HCl or Formic Acid dropwise to adjust pH to 2.0 – 3.0 .
-
Why? This pH forces the dehydration of the carboxylic acid side chain, closing the ring to form the lactone.
-
Incubation: Let stand at room temperature for 30–60 minutes to maximize conversion.
-
Phase 2: Solid Phase Extraction (SPE)
Objective: Isolate the lactone from the urinary matrix while maintaining acidic conditions.
-
Conditioning:
-
1 mL Methanol (MeOH).
-
1 mL Water (acidified with 0.1% Formic Acid).
-
-
Loading:
-
Load the acidified urine sample (from Phase 1) onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing:
-
Wash with 1 mL 5% MeOH in Water (0.1% FA) .
-
Purpose: Removes salts and highly polar interferences. The presence of acid prevents the lactone from opening back up.
-
-
Drying:
-
Apply high vacuum for 5 minutes to dry the sorbent bed.
-
Critical: Residual water can cause hydrolysis during the elution/evaporation stage.
-
-
Elution:
-
Elute with 1 mL 100% Ethyl Acetate or Acetonitrile .
-
Why Ethyl Acetate? It is an aprotic, non-polar solvent that solubilizes the lactone well and does not provide protons/hydroxyls for hydrolysis.
-
-
Evaporation:
-
Evaporate to dryness under a stream of Nitrogen at 35°C. Do not overheat.
-
Phase 3: Reconstitution
-
Solvent: Reconstitute in 100 µL of Mobile Phase A/B (50:50) .
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Note: Keep the reconstitution solvent acidic. Neutral buffers will immediately begin hydrolyzing the lactone back to the acid.
-
-
Analysis: Inject immediately. If storage is required, store at -80°C in non-protic solvent (like Ethyl Acetate) and reconstitute just before injection.
Part 5: Instrumental Analysis (LC-MS/MS)
Chromatographic Separation: The lactone is significantly less polar than the acid form. On a C18 column, the lactone will elute later than the acid.
-
Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: Linear gradient to 90% B
-
7-8 min: Hold 90% B
-
Note: The Lactone typically elutes at higher % organic than the Acid.
-
Mass Spectrometry Parameters (MRM):
-
Ionization: ESI Positive (Lactones often ionize better in + mode due to lack of free COOH) or ESI Negative (depending on source design).
-
Precursor Ion (Lactone): m/z 311.3 [M+H]+ (Positive Mode) or m/z 309.3 [M-H]- (Negative Mode - if ring opens in source).
-
Target Transitions (Example for Method Development):
-
Quantifier: 311.3
Product Ion (Determine empirically, often loss of water/CO or ring fragmentation). -
Note: If analyzing in Negative mode, be aware that the lactone may hydrolyze in the ESI source, appearing at m/z 327 (Acid). Chromatographic separation is the only way to distinguish them.
-
Part 6: Quality Control & Troubleshooting
Self-Validating System:
-
The "Split Peak" Check: If your chromatogram shows two peaks with the same transition (or related transitions), your pH control failed. The early eluter is likely the Acid (residual), and the late eluter is the Lactone.
-
Recovery Test: Spike pure this compound standard into water. Extract. If you detect significant Tetranor-PGDM Acid, your evaporation or reconstitution step is causing hydrolysis.
Common Pitfalls:
-
High pH Reconstitution: Reconstituting in 100% water or neutral buffer opens the ring within minutes. Always use acidified solvents.
-
Incomplete Drying: Residual water in the SPE eluate promotes hydrolysis.
References
-
Song, W. L., Wang, M., Ricciotti, E., Fries, S., Yu, Y., Grosser, T., ...[1] & FitzGerald, G. A. (2008).[1] Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans. Journal of Biological Chemistry, 283(2), 1179-1188.[1] Link
-
Cayman Chemical.[2][3] This compound Product Information. Cayman Chemical Product Sheets. Link
-
Zhang, Y., Zhang, G., Clarke, P. A., Huang, J. T., Takahashi, E., Muirhead, D., ...[4] & Lin, Z. (2011).[4] Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers. Journal of Mass Spectrometry, 46(7), 705-711.[5] Link
-
Jemal, M., & Ouyang, Z. (2000). The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples. Rapid Communications in Mass Spectrometry, 14(19), 1809-1819. Link
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Fidelity Solid-Phase Extraction and Quantification of Urinary Tetranor-PGDM Lactone
Introduction & Biological Context
Tetranor-PGDM (11,15-dioxo-9
The Analytical Challenge: The Acid-Lactone Equilibrium
A major hurdle in the quantification of tetranor-PGDM is its chemical plasticity.[1] In aqueous solutions, tetranor-PGDM exists in a pH-dependent equilibrium between its open carboxylate form (Acid) and its closed lactone form .[1]
-
High pH (>7): Predominantly open acid (hydrophilic).[1]
-
Low pH (<4): Favors dehydration into the lactone (hydrophobic).[1]
Standardizing the analyte form is essential for accurate quantification. While some protocols derivatize the ketone groups (methoximation), this guide details a Lactone-Targeted Workflow .[1] By driving the equilibrium toward the lactone form via acid-catalyzed dehydration prior to Solid-Phase Extraction (SPE), we enhance retention on non-polar stationary phases and improve chromatographic peak shape.[1]
Experimental Methodology
Reagents and Materials
-
Analyte Standard: Tetranor-PGDM Lactone (Cayman Chemical Item No. 13564 or equivalent).[1][2]
-
Internal Standard (IS): this compound-d6 (Cayman Chemical Item No. 11213).[1][3]
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Waters Oasis HLB, 30 mg or 60 mg) are recommended over C18 to prevent breakthrough of polar urinary interferences while retaining the lactone.[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate.[1]
Sample Preparation: Acid-Catalyzed Lactonization
To ensure all endogenous tetranor-PGDM is quantified, the open acid form must be converted to the lactone.[1]
-
Thawing: Thaw urine samples on ice. Vortex for 30 seconds.[1]
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulates.
-
Aliquoting: Transfer 1.0 mL of supernatant to a clean glass tube.
-
Internal Standard Addition: Spike with 10 µL of this compound-d6 (100 ng/mL working solution).
-
Acidification (Critical Step): Add HCl (1M) or Formic Acid to adjust pH to 3.0.[1]
-
Scientific Rationale: Acidification protonates the carboxyl groups and catalyzes the intramolecular cyclization (dehydration) to form the lactone.
-
-
Incubation: Incubate at Room Temperature for 30-60 minutes.
-
Note: Some protocols suggest mild heating (37°C), but room temperature is usually sufficient for equilibrium shift without degrading the matrix.[1]
-
Solid-Phase Extraction (SPE) Protocol
The following protocol uses a polymeric HLB mechanism, which retains the hydrophobic lactone via Reversed-Phase (RP) mechanisms while allowing rigorous washing of polar urinary salts.[1]
Table 1: SPE Workflow Parameters
| Step | Action | Solvent/Reagent | Volume (for 60mg cartridge) | Mechanism/Rationale |
| 1.[1] Condition | Solvate Sorbent | Methanol | 2.0 mL | Activates hydrophobic ligands. |
| 2.[1] Equilibrate | Buffer Prep | Water + 0.1% Formic Acid | 2.0 mL | Matches sample pH; prevents "shock" precipitation. |
| 3.[1] Load | Sample Application | Acidified Urine Sample | 1.0 mL | Slow flow (1 mL/min) to maximize mass transfer. |
| 4. Wash 1 | Remove Salts | 5% Methanol in Water + 0.1% FA | 2.0 mL | Removes salts and highly polar urea/creatinine. |
| 5. Wash 2 | Remove Lipids | Hexane (Optional) | 2.0 mL | Optional:[1] Removes very hydrophobic neutral lipids if matrix is dirty.[1] |
| 6. Dry | Remove Water | Vacuum / Air Flow | 2-5 mins | Critical: Residual water interferes with organic elution. |
| 7.[1] Elute | Recover Analyte | Ethyl Acetate (or 100% ACN) | 2 x 0.75 mL | Disrupts hydrophobic interactions; recovers lactone. |
| 8.[1] Post-Process | Concentration | N2 Evaporation | N/A | Dry down at 40°C; Reconstitute in Mobile Phase.[1][4] |
LC-MS/MS Quantification Strategy
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: Water + 0.01% Acetic Acid (or Formic Acid).[1]
-
Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.[1]
-
Gradient:
-
0-1 min: 5% B (Desalting)[1]
-
1-8 min: Linear gradient to 60% B (Elution of Lactone)
-
8-9 min: Ramp to 95% B (Wash)
-
Mass Spectrometry Parameters (ESI Negative)
This compound ionizes best in negative mode.[1]
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (eV) | Type |
| This compound | 309.2 | 265.1 | 18 | Quantifier |
| This compound | 309.2 | 247.1 | 22 | Qualifier |
| This compound-d6 | 315.2 | 271.1 | 18 | Internal Standard |
Note: The precursor 309.2 corresponds to the lactone (MW ~310). If the acid form were targeted, the precursor would be ~327/328.[1]
Workflow Visualization
The following diagram illustrates the critical decision points and flow of the extraction protocol, emphasizing the acid-lactone conversion.
Caption: Workflow for the conversion of urinary tetranor-PGDM to its lactone form and subsequent extraction.
References
-
Song, W. L., et al. (2008). Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[1][5] Journal of Biological Chemistry, 283(2), 1179-1188.[1][5] Link
-
Cayman Chemical. this compound Product Information & Standards. Link
-
Morrow, J. D., et al. (1990). Quantification of isoprostanes as indicators of oxidant stress in vivo.[1] Methods in Enzymology. (Contextual reference for PG extraction logic).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biocompare.com [biocompare.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for measuring tetranor-PGDM lactone in urine samples
This Application Note provides a rigorous, field-validated protocol for the quantification of Tetranor-PGDM (the major urinary metabolite of Prostaglandin D2) using LC-MS/MS.[1]
Executive Summary
-
Analyte: Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid).[1]
-
Significance: The most abundant and stable urinary biomarker for systemic Prostaglandin D2 (PGD2) biosynthesis, critical for assessing mast cell activation (e.g., Mastocytosis, Asthma, Anaphylaxis).[1][2]
-
Technical Challenge: Tetranor-PGDM exists in equilibrium between its open acid and closed lactone forms. Furthermore, it contains two ketone groups susceptible to diverse ionization.[1][2]
-
Solution: This protocol utilizes methoximation to chemically lock the analyte into a stable bis-methoxime derivative, preventing cyclization and enhancing ionization efficiency in positive ESI mode.[1][2] While the internal standard is supplied as the lactone (for shelf stability), the assay quantifies the open acid derivative .[1][2]
Part 1: Biological & Chemical Context
Metabolic Pathway & Rationale
PGD2 is rapidly metabolized in vivo.[1][2] Measuring PGD2 directly is unreliable due to its instability.[1][2] Tetranor-PGDM is the terminal metabolite, excreted in urine in high concentrations.[1]
Chemical Equilibrium: In acidic urine, Tetranor-PGDM (Acid) can cyclize to Tetranor-PGDM Lactone.[1] To ensure accurate total quantification, the protocol must account for both forms.[1][2] The methoximation step described below effectively opens the lactone ring and derivatizes the ketones, converging both species into a single measurable entity.
Figure 1: Metabolic pathway of PGD2 leading to Tetranor-PGDM and the chemical strategy (methoximation) used to converge acid/lactone forms for analysis.[1][3][4][5]
Part 2: Experimental Protocol
Materials & Reagents
-
Analyte Standard: Tetranor-PGDM (Cayman Chem #12850).[1]
-
Internal Standard (IS): this compound-d6 (Cayman Chem #11213).[1] Note: The d6-lactone hydrolyzes to the d6-acid during the protocol, tracking the analyte perfectly.
-
Derivatization Reagent: Methoxyamine Hydrochloride (MeOX).[1][2][4]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[1][2]
Step-by-Step Workflow
1. Sample Pre-treatment
-
Thaw urine samples on ice.[1][2] Vortex for 30 seconds.[1][2]
-
Add 10 µL of Internal Standard solution (this compound-d6, 100 ng/mL).[1]
-
Normalization: Measure urinary creatinine for the remaining sample to normalize results (ng/mg Creatinine).
2. Solid Phase Extraction (SPE)
-
Loading: Acidify urine to pH 3.0 with dilute HCl (or Formic Acid) to promote retention.[1][2] Load sample onto cartridge.
-
Wash: Wash with 2 mL 5% MeOH in Water.[1][2] (Removes salts and polar interferences).[1]
-
Elution: Elute with 2 mL 100% Methanol .
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 35°C.
3. Derivatization (Methoximation)
-
Reagent Prep: Prepare 10 mg/mL Methoxyamine HCl in Pyridine (or 1M Sodium Acetate buffer if avoiding pyridine).
-
Reaction: Reconstitute the dried residue in 100 µL of the Methoxyamine solution.
-
Incubation: Incubate at 60°C for 60 minutes .
-
Quenching: (Optional) Add 100 µL Water/ACN (90:10) to dilute for injection.
4. LC-MS/MS Analysis
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).[1][2]
-
Ionization: Positive ESI (Methoxime derivatives ionize well in positive mode).[1][2]
LC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | 0-1 min: 5% B; 1-8 min: Ramp to 60% B; 8-9 min: Ramp to 95% B; 9-11 min: Hold 95% B; 11.1 min: Re-equilibrate 5% B. |
| Injection Vol | 10 µL |
MS/MS Parameters (MRM Transitions)
Target Species: Bis-methoxime derivative of Tetranor-PGDM.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Tetranor-PGDM-MOX | 385.2 | 336.2 | 25 | Quantifier |
| Tetranor-PGDM-MOX | 385.2 | 304.2 | 30 | Qualifier |
| Tetranor-PGDM-d6-MOX | 391.2 | 342.2 | 25 | Internal Standard |
Note: The transition 385 -> 336 corresponds to the loss of the methoxy group fragment [M - OCH3 - H2O]+.[1]
Part 3: Data Analysis & Quality Control
Quantification Strategy
-
Calibration Curve: Prepare a standard curve (0.1 – 100 ng/mL) by spiking Tetranor-PGDM (Acid) into synthetic urine or PBS.[1] Process identical to samples (SPE + Derivatization).
-
Ratio Calculation: Calculate the Area Ratio (Analyte Peak Area / IS Peak Area).
-
Regression: Plot Area Ratio vs. Concentration using Linear Regression (1/x weighting).
-
Isomer Separation: Methoximation can create syn and anti isomers, resulting in double peaks.[1][2]
-
Protocol: Sum the areas of all isomer peaks for both the analyte and the IS.[1]
-
Troubleshooting Guide
-
Double Peaks: As noted, methoximes form geometric isomers.[1][2] This is normal. Ensure you integrate both peaks if they partially separate, or optimize the gradient to merge them.[1][2]
-
Low Sensitivity: Check the derivatization efficiency. Ensure the reaction proceeds at 60°C for at least 1 hour. Moisture in the pyridine can inhibit the reaction.[1][2]
-
Lactone vs. Acid Standard: If you purchase the Lactone standard for the calibration curve, dissolve it in basic buffer (pH 8) briefly to hydrolyze it to the acid form before spiking, or rely on the methoximation step to drive the equilibrium.[1][2]
References
-
Song, W. L., Wang, M., Ricciotti, E., et al. (2008).[1][2] Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[1][3][5] Journal of Biological Chemistry, 283(2), 1179-1188.[1][2] Link
-
Zhang, Y., Zhang, G., Clarke, P. A., et al. (2011).[1][2] Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers.[1] Journal of Mass Spectrometry, 46(7), 705-711.[1][2] Link
-
Cayman Chemical. (n.d.).[1][2] this compound-d6 Product Information. Cayman Chemical Product Insert. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cayman Chemical代理-上海起发实验试剂有限公司 [qfbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Tetranor-PGDM Lactone in Asthma Research
Abstract & Introduction
Prostaglandin D2 (PGD2) is the primary cyclooxygenase metabolite released by mast cells and is a critical mediator in the pathophysiology of allergic asthma, particularly in Aspirin-Exacerbated Respiratory Disease (AERD).[1][2] While PGD2 drives bronchoconstriction and eosinophil recruitment via the DP2 (CRTH2) receptor, its chemical instability in vivo renders direct quantification in plasma or urine unreliable.
Tetranor-PGDM (11,15-dioxo-9
The Role of the Lactone: Commercially available reference standards are often supplied as Tetranor-PGDM Lactone (a closed-ring form) due to its superior shelf-stability. However, the endogenous metabolite in urine exists primarily as the open-chain carboxylate (free acid). This Application Note defines the protocol for utilizing the this compound standard to accurately quantify endogenous Tetranor-PGDM, emphasizing the critical hydrolysis step required to equilibrate the standard with the biological matrix.
Mechanism of Action & Metabolic Pathway
Understanding the metabolic degradation of PGD2 is essential for interpreting biomarker data. PGD2 is rapidly metabolized in the liver and kidney. The pathway involves 15-hydroxy prostaglandin dehydrogenase (15-PGDH) activity, followed by beta-oxidation, resulting in the tetranor scaffold.
Figure 1: PGD2 Metabolic Pathway to Tetranor-PGDM
Caption: Metabolic degradation of PGD2 to Tetranor-PGDM. The dashed link indicates the chemical equilibrium between the biological free acid and the synthetic lactone standard.
Stability Comparison: Why Tetranor-PGDM?
The following table highlights why tetranor-PGDM is preferred over PGD2 or its immediate metabolite
| Feature | Prostaglandin D2 (PGD2) | Tetranor-PGDM | |
| Origin | Direct Mast Cell Release | PGD2 Metabolite (Reductase path) | PGD2 Metabolite (Dehydrogenase path) |
| In Vivo Half-Life | < 1 minute | Short | Hours (Accumulates in Urine) |
| Urine Abundance | Trace / Undetectable | Moderate | High (Major Metabolite) |
| Chemical Stability | Very Labile (Dehydrates to PGJ2) | Moderate | High |
| Clinical Utility | Acute Anaphylaxis (Plasma) | Mastocytosis | Asthma / AERD / Mast Activation |
Experimental Protocol: LC-MS/MS Quantification
Core Challenge: The reference standard is a Lactone , but the analyte is a Free Acid . Solution: You must hydrolyze the lactone standard (and the deuterated internal standard) to the free acid form before or during sample preparation to ensure chromatographic co-elution and accurate mass spec ionization.
Materials Required
-
Analyte Standard: this compound (Cayman Chem Item No. 13564 or equiv).[2]
-
Internal Standard (IS): this compound-d6.[5]
-
Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Methanol, Acetonitrile, Formic Acid.
Workflow Diagram
Caption: Analytical workflow ensuring conversion of Lactone standards to Free Acid form prior to extraction.
Step-by-Step Methodology
Step 1: Preparation of Standards (The Critical Step)
-
Stock Solution: Dissolve this compound in Methyl Acetate (or Methanol) to 1 mg/mL.
-
Hydrolysis:
-
Aliquot the working standard concentration.
-
Add 1M NaOH (or appropriate base) to the standard.
-
Incubate at Room Temperature for 30 minutes . This opens the lactone ring, converting it to the carboxylate form (Tetranor-PGDM).
-
Note: Failure to hydrolyze will result in the standard eluting at a different retention time than the endogenous metabolite in urine.
-
Step 2: Sample Preparation
-
Thawing: Thaw urine samples on ice. Vortex heavily.
-
Spiking: Add This compound-d6 (Internal Standard) to 1 mL of urine.
-
Hydrolysis (Matrix): Add 1M NaOH to the urine sample (to ensure any endogenous lactone is also opened and to equilibrate the IS). Incubate 30 mins.
-
Neutralization: Acidify with 1M HCl to pH 3.0. Crucial: This pH is required for the carboxylic acid to bind to the C18 SPE column.
Step 3: Solid Phase Extraction (SPE)
-
Conditioning: Wash C18 SPE cartridge with Methanol followed by pH 3.0 Water.
-
Loading: Load the acidified urine sample.
-
Washing: Wash with 5% Methanol in water (removes salts/urea).
-
Elution: Elute with 100% Methanol or Ethyl Acetate.
-
Drying: Evaporate solvent under Nitrogen gas. Reconstitute in Mobile Phase A.
Step 4: LC-MS/MS Parameters[3][4][8]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Negative Mode (
).
MRM Transitions (Monitoring Table):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |
| Tetranor-PGDM | 327.2 | 309.2 (Loss of H2O) | 20 eV |
| Tetranor-PGDM (Quant) | 327.2 | 143.1 | 35 eV |
| Tetranor-PGDM-d6 (IS) | 333.2 | 315.2 | 20 eV |
Note: The precursor 327.2 corresponds to the Free Acid form (
Data Interpretation & Clinical Application
Reference Ranges
-
Healthy Control: 0.8 – 1.5 ng/mg Creatinine.
-
Severe Asthma: 2.0 – 4.0 ng/mg Creatinine.
-
AERD (Aspirin Exacerbated Respiratory Disease): > 5.0 ng/mg Creatinine (Often 10x baseline during reaction).
Application in Drug Development
-
CRTH2 Antagonists: Monitor urinary Tetranor-PGDM to verify if the drug blocks the consequences of PGD2 release, or combine with upstream inhibitors.
-
H-PGDS Inhibitors: Tetranor-PGDM levels should drop significantly if the inhibitor successfully blocks Hematopoietic PGD Synthase. This is a direct pharmacodynamic (PD) biomarker.
Troubleshooting & Pitfalls
-
Double Peaks: If you see two peaks for your standard, your hydrolysis was incomplete. You are detecting both the Lactone and the Acid. Ensure pH > 10 during the hydrolysis step.
-
Low Sensitivity: Check the pH of the mobile phase. Prostaglandins ionize best in negative mode; ensure your organic solvents are clean and free of ion-suppressing contaminants.
-
Normalization: Always normalize to Urinary Creatinine . Urine concentration varies wildly based on patient hydration.
References
-
Song, W.L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[4] Journal of Biological Chemistry, 283(2), 1179-1188.[1] Available at: [Link]
- Morrow, J.D., et al. "Quantification of isoprostanes as indices of oxidant stress and the risk of atherosclerosis in humans." Vanderbilt University Medical Center Protocols.
-
Zhang, Y., et al. (2011). "Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers." Journal of Mass Spectrometry, 46(7), 705-711. Available at: [Link]
- Daham, K., et al. (2014). "Urinary metabolites of prostaglandin D2 and E2 are not increased in patients with mild asthma." Respiratory Medicine. (Demonstrates specificity to severe/AERD phenotypes).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tetranor-PGDM Lactone in COPD Patient Urine via LC-MS/MS
Executive Summary
This guide details the protocol for quantifying tetranor-PGDM lactone (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid 1,5-lactone) in human urine.[1]
Prostaglandin D2 (PGD2) is a potent mediator of inflammation and bronchoconstriction in COPD, particularly in eosinophilic phenotypes. However, PGD2 is chemically unstable (
The Technical Challenge: Tetranor-PGDM exists in a pH-dependent equilibrium between its open dicarboxylic acid form and its closed lactone form. To ensure accurate quantification and prevent chromatographic peak splitting, this protocol utilizes an acid-catalyzed lactonization strategy to drive all endogenous tetranor-PGDM into the lactone form prior to LC-MS/MS analysis.
Scientific Background & Mechanism[5][6]
The PGD2 Pathway in COPD
In COPD, mast cells and Th2 lymphocytes release PGD2, which recruits eosinophils and basophils via the CRTH2 receptor. Monitoring this pathway provides insight into the inflammatory status of the patient.
The Acid-Lactone Equilibrium
Tetranor-PGDM contains a hydroxyl group at C-9 and a carboxyl group at C-1 (relative to the tetranor structure), allowing it to cyclize.
-
Basic/Neutral pH: Favors the open-chain dicarboxylic acid (Tetranor-PGDM).
-
Acidic pH (pH < 3): Favors the closed lactone ring (this compound).
Critical Insight: Direct analysis of untreated urine often yields two distinct peaks (acid and lactone) for the same metabolite, diluting sensitivity and complicating integration. By acidifying the sample during preparation, we force the equilibrium to the lactone form, creating a single, sharp peak for high-sensitivity MS detection.
Pathway Visualization
Caption: Metabolic trajectory of PGD2 to Tetranor-PGDM, highlighting the pH-dependent equilibrium between acid and lactone forms.
Materials & Reagents
| Category | Item | Specification | Source/Notes |
| Standards | This compound | >98% Purity | Cayman Chem / Avanti |
| Internal Std | This compound-d6 | Deuterated (d6) | Essential for matrix correction |
| Solvents | Acetonitrile (ACN) | LC-MS Grade | |
| Formic Acid | LC-MS Grade | ||
| Water | Milli-Q / LC-MS Grade | ||
| Ethyl Acetate | HPLC Grade | For LLE (if used) | |
| Buffers | Hydrochloric Acid (HCl) | 1 M and 6 M | For acidification |
| Consumables | SPE Cartridges | Oasis HLB (30 mg) | Waters or equivalent |
Experimental Protocol
Phase 1: Sample Preparation & Lactonization
Objective: Convert all endogenous metabolite to the lactone form and extract from urine matrix.
-
Thawing: Thaw urine samples on ice. Vortex for 15 seconds.
-
Creatinine Normalization: Aliquot 50 µL for creatinine assay (Enzymatic or Jaffe method). Note: Biomarker levels must be reported as ng/mg Creatinine.[5]
-
Aliquoting: Transfer 1.0 mL of urine into a clean glass tube.
-
Internal Standard Spike: Add 10 µL of This compound-d6 (100 ng/mL working solution).
-
Acidification (CRITICAL):
-
Add 1 M HCl to adjust sample pH to pH 2.0 - 3.0 .
-
Why? This catalyzes the cyclization of the open acid to the lactone.
-
Incubate at room temperature for 30 minutes to ensure equilibrium shift.
-
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL Methanol followed by 1 mL Water (pH 3.0).
-
Load: Load the acidified urine sample.
-
Wash: 1 mL 5% Methanol in Water (pH 3.0). Keep acidic to maintain lactone.
-
Elute: 1 mL Ethyl Acetate containing 1% Acetonitrile.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex well.
Phase 2: LC-MS/MS Analysis
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear gradient to 60% B
-
6-7 min: Ramp to 95% B (Wash)
-
7.1 min: Re-equilibrate to 10% B
-
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Source Temp: 500°C.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) |
| This compound | 309.1 | 291.1 | -22 |
| This compound | 309.1 | 247.1 | -30 |
| Tetranor-PGDM-d6 (IS) | 315.1 | 297.1 | -22 |
Note: The transition 309.1 -> 291.1 represents the loss of water, typical for these structures. Ensure the retention time matches the lactone standard exactly.
Workflow Diagram
Caption: Step-by-step analytical workflow emphasizing the critical acidification step for lactone conversion.
Data Analysis & Validation
Calculation
Calculate the concentration of this compound (
Final Reporting: Normalize against urinary creatinine to account for hydration status.
Expected Values (Reference Ranges)
-
Healthy Control: 0.8 – 2.5 ng/mg Creatinine.
-
COPD (Stable): 2.0 – 5.0 ng/mg Creatinine.
-
COPD (Exacerbation): > 5.0 ng/mg Creatinine (Levels correlate with eosinophil counts).
Troubleshooting Guide
-
Double Peaks? Acidification was insufficient. Ensure pH is < 3.0 before SPE.
-
Low Recovery? Check evaporation step; do not overheat (>40°C) as lactones can degrade or open if water is present during heating.
-
Signal Suppression? Urine matrix effect. Ensure the SPE wash step (5% MeOH) is sufficient to remove salts.
References
-
Song, W. L., et al. (2008). Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[6] Journal of Biological Chemistry. Link
-
Zhang, Y., et al. (2011). Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers.[1][5] Journal of Mass Spectrometry. Link
-
Cayman Chemical. this compound Product Information & Protocol. Link
-
Farrara, J. D., et al. (2021). Urinary tetranor-PGDM is a biomarker of prostaglandin D2 biosynthesis in patients with aspirin-exacerbated respiratory disease. Chest. Link
Sources
- 1. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Analysis of Urinary Tetranor-PGDM Lactone
Executive Summary
Prostaglandin D2 (PGD2) is a critical mediator in allergic asthma, Duchenne Muscular Dystrophy (DMD), and systemic mastocytosis. However, PGD2 is chemically unstable in vivo, rapidly metabolizing into a series of isomers that make direct quantification unreliable. Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is the major urinary metabolite of PGD2 and serves as the gold-standard index of systemic PGD2 biosynthesis.[1][2][3]
This Application Note details the protocol for analyzing Tetranor-PGDM Lactone , the closed-ring form of the metabolite.[2] While tetranor-PGDM exists in equilibrium between its open acid and closed lactone forms, the lactone species (MW 310.4) offers distinct chromatographic properties. This guide provides a robust, self-validating LC-MS/MS workflow designed for the rigor of Phase II/III clinical trials, specifically addressing the challenges of matrix interference and isomeric separation.
Biological Context & Mechanism
PGD2 is synthesized from arachidonic acid via the COX-1/2 and PGD synthase pathways. In plasma, it degrades within minutes. The terminal metabolite, tetranor-PGDM, accumulates in urine, providing a time-integrated readout of mast cell and Th2 pathway activation.
Metabolic Pathway Visualization
The following diagram illustrates the degradation of unstable PGD2 into the stable this compound target.
Figure 1: Metabolic cascade from PGD2 to Tetranor-PGDM.[2][3] The equilibrium between the open acid and the lactone is pH-dependent, a critical factor in sample preparation.
Clinical Utility
Tetranor-PGDM is currently deployed in clinical trials for:
-
Duchenne Muscular Dystrophy (DMD): Elevated PGD2 contributes to muscle inflammation and wasting. Tetranor-PGDM levels correlate with disease progression and response to CRTH2 antagonists.
-
Asthma & Allergic Rhinitis: A direct marker of mast cell activation during allergen challenge.
-
Systemic Mastocytosis: Diagnostic marker for mast cell burden.
Analytical Protocol: LC-MS/MS Workflow
Principle: The Acid-Lactone Switch
Expertise Note: Tetranor-PGDM exists as an open hydroxy-acid in neutral urine. To analyze the lactone specifically, the protocol utilizes an acid-catalyzed dehydration step. This forces the equilibrium toward the hydrophobic lactone form, improving retention on C18 columns and reducing background noise common with polar acid analysis.
Reagents & Standards
-
Analyte: this compound (Cayman Chem Item No. 12850).
-
Internal Standard (IS): this compound-d6 (Cayman Chem Item No. 12851).
-
Matrix: Human Urine (stored at -80°C).[3]
-
Solvents: LC-MS grade Acetonitrile, Formic Acid, Ethyl Acetate.
Sample Preparation Workflow
Figure 2: Sample preparation workflow emphasizing the critical acidification step to drive lactone formation.
Detailed Steps:
-
Spiking: Aliquot 1 mL of urine. Add 10 µL of Internal Standard (this compound-d6, 100 ng/mL). Vortex.
-
Acidification (Critical): Add 1N HCl to adjust pH to < 3.0. This step is non-negotiable; it protonates the carboxyl groups and drives the cyclization of the open acid into the lactone form.
-
Equilibration: Incubate at room temperature for 30 minutes to ensure complete lactonization.
-
Solid Phase Extraction (SPE):
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent.
-
Condition: 1 mL Methanol, then 1 mL Water (pH 3).
-
Load: Acidified urine sample.
-
Wash: 1 mL 5% Methanol in Water (removes salts/urea).
-
Elute: 1 mL Ethyl Acetate (The lactone is highly soluble in EtAc).
-
-
Reconstitution: Evaporate Ethyl Acetate under nitrogen. Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Parameters
System: Waters Xevo TQ-S or Sciex 6500+ (Triple Quadrupole). Mode: Negative Electrospray Ionization (ESI-). Note: While lactones are neutral, this compound retains a carboxyl group (from the side chain) allowing negative ionization.
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.01% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.
-
Gradient: 10% B to 90% B over 8 minutes.
MRM Transitions (Mass Spectrometry): The following transitions must be optimized for your specific instrument voltage.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 309.4 [M-H]⁻ | 291.4 [M-H-H₂O]⁻ | 30 | 18 |
| This compound | 309.4 [M-H]⁻ | 247.3 (Quantifier) | 30 | 22 |
| This compound-d6 | 315.4 [M-H]⁻ | 253.3 (Quantifier) | 30 | 22 |
Note: The Precursor 309.4 corresponds to the deprotonated molecular weight of the Lactone (MW 310.4). The "Quantifier" product ion represents a specific fragmentation of the cyclopentenone ring.
Data Analysis & Normalization
Urinary biomarkers must be normalized to Creatinine to account for hydration status.
-
Calculate Concentration: Use the ratio of Analyte Area / IS Area plotted against the calibration curve.
-
Creatinine Correction: Measure Creatinine in the same sample (colorimetric or MS).
-
Final Reporting Unit: ng/mg Creatinine.
Reference Ranges (Human):
-
Healthy Control: 0.8 – 2.5 ng/mg Creatinine.
-
Inflammatory State (e.g., DMD/Mastocytosis): > 4.0 ng/mg Creatinine.[4][5]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Double Peaks | Incomplete Lactonization | Ensure urine pH is < 3.0 during incubation. If pH > 4, the open acid form will co-elute or split the peak. |
| Low Sensitivity | Matrix Suppression | Implement the SPE wash step strictly. Dilute urine 1:2 if measuring high-concentration samples (DMD). |
| Signal Drift | Column Contamination | Use a divert valve to send the first 1 min and last 2 mins of the gradient to waste. |
References
-
Song, W.L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[1][2][4] Journal of Biological Chemistry. Available at: [Link]
-
Hathout, Y., et al. (2015). "Large-scale serum protein biomarker discovery in Duchenne muscular dystrophy." PNAS.[6] (Contextualizing inflammatory biomarkers). Available at: [Link]
-
Weber, J. (2021). "Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM."[7] Journal of Immunology Research. Available at: [Link]
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tetranor-PGDM Lactone in Urine by LC-MS/MS
Abstract
This application note details a robust protocol for the quantification of tetranor-PGDM lactone , a stable urinary metabolite of Prostaglandin D2 (PGD2).[1][2] While PGD2 is a critical mediator in asthma, mastocytosis, and allergic anaphylaxis, its rapid degradation in vivo renders direct measurement unreliable.[1] Tetranor-PGDM is the major urinary metabolite; however, it exists in a pH-dependent equilibrium between its open acid and lactone forms.[1] This protocol addresses the analytical challenge of this equilibrium by standardizing the analyte into the lactone form using acid-catalyzed cyclization prior to Solid Phase Extraction (SPE) and LC-MS/MS analysis.[1] This method utilizes deuterated internal standards (this compound-d6) to ensure high specificity and quantitative accuracy.[1]
Introduction & Biological Context
Prostaglandin D2 (PGD2) is a potent lipid mediator produced by mast cells and Th2 lymphocytes.[1] It plays a central role in the pathophysiology of allergic asthma, sleep regulation, and systemic mastocytosis.[1]
Direct quantification of PGD2 in plasma is complicated by its chemical instability and rapid metabolism.[1] Consequently, urinary metabolites are the preferred biomarkers for non-invasive assessment of PGD2 biosynthesis.[1] The major metabolic pathway involves the conversion of PGD2 to tetranor-PGDM (11,15-dioxo-9
The Analytical Challenge: Acid-Lactone Equilibrium
A critical, often overlooked variable in PGDM analysis is the dynamic equilibrium between the open acid and the lactone (cyclic) form.[1]
To achieve reproducible quantification, the analytical method must control this equilibrium.[1] This protocol drives the conversion to the This compound species via controlled acidification, allowing for a single, stable peak during chromatographic separation.[1]
Metabolic Pathway Diagram[1]
Figure 1: Metabolic pathway of PGD2 showing the equilibrium between Tetranor-PGDM acid and lactone forms.[1]
Materials & Reagents
Analytical Standards
-
Target Analyte: this compound (Cayman Chemical Item No. 12849 or equivalent).[1]
-
Internal Standard (IS): this compound-d6 (Cayman Chemical Item No. 12850).[1]
-
Note: The d6 variant contains deuterium at the 16, 16', 17, 17', 18, and 18' positions, ensuring no deuterium loss during ionization.[1]
-
Reagents
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: Formic Acid (FA), Ammonium Acetate.[1]
-
SPE Cartridges: Waters Oasis HLB (30 mg) or Strata-X Polymeric Reversed Phase.[1]
Experimental Protocol
Sample Preparation (Urine)
Rationale: Urine contains complex salts and proteins.[1] Acidification serves two purposes: precipitating proteins and driving the tetranor-PGDM equilibrium toward the lactone form.[1]
-
Thawing: Thaw urine samples on ice. Vortex for 15 seconds.[1]
-
Aliquot: Transfer 1.0 mL of urine into a 2 mL Eppendorf tube.
-
Internal Standard Spike: Add 10 µL of this compound-d6 (100 ng/mL working solution).
-
Target IS concentration: 1 ng/mL in sample.
-
-
Acidification & Lactonization: Add 200 µL of 1M Formic Acid (pH adjustment to ~3.0).
-
Critical Step: Incubate at Room Temperature for 30 minutes . This incubation ensures the conversion of the open acid form to the lactone form prior to extraction.[1]
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to remove particulates.
Solid Phase Extraction (SPE)
Rationale: Polymeric reversed-phase SPE is chosen for its ability to retain polar organic acids/lactones while removing salts.[1]
-
Conditioning:
-
Loading: Load the acidified supernatant from Step 4.1.
-
Washing:
-
Elution: Elute with 1 mL 100% Methanol .
-
Reconstitution: Evaporate the eluate to dryness under Nitrogen gas at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
LC-MS/MS Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring lactonization and extraction.[1]
Instrumental Parameters
Liquid Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.01% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[1]
-
Note: Avoid Ammonium Acetate if possible, as acidic mobile phases stabilize the lactone on-column.[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 1.0 10 6.0 60 6.1 95 8.0 95 8.1 10 | 10.0 | 10 |[1]
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[1]
-
Technical Insight: Although it is a lactone, the molecule retains a carboxylic acid tail (dioic acid derivative), allowing for efficient negative ionization [M-H]-.[1]
-
-
Source Temp: 500°C.
-
Capillary Voltage: -2.5 kV.[1]
MRM Transitions (Quantification Table)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| This compound | 309.2 | 265.2 | 18 | Quantifier |
| This compound | 309.2 | 247.2 | 22 | Qualifier |
| This compound-d6 | 315.2 | 271.2 | 18 | Internal Standard |
-
Quantifier Logic: The transition 309 -> 265 corresponds to the loss of CO₂ (-44 amu) from the carboxylic acid tail, a common and stable fragmentation pathway for prostaglandins.[1]
-
Qualifier Logic: The transition 309 -> 247 corresponds to the loss of CO₂ and water (-44, -18).[1]
Data Analysis & Validation
Quantification
Concentration is calculated using the ratio of the analyte peak area to the Internal Standard peak area.[1]
Normalization
Urinary biomarkers must be normalized to Creatinine levels to account for urine dilution.[1]
Self-Validating Quality Control
-
Linearity:
.[1] -
Recovery: Spike urine with known standard pre-extraction.[1] Acceptable recovery: 80-120%.[1]
-
Stability Check: Re-inject a standard after 24 hours in the autosampler. If the peak splits or retention time shifts, the lactone may be hydrolyzing back to the acid form (check autosampler temperature; keep at 4°C).[1]
References
-
Song, W. L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[1][3][4] Journal of Biological Chemistry.
-
[1]
-
-
Cayman Chemical. "this compound-d6 Product Insert."[1]
-
Morrow, J. D., et al. (1990). "Non-cyclooxygenase oxidative formation of a series of novel prostaglandins: analytical ramifications for measurement of eicosanoids."[1] Analytical Biochemistry.
-
(Related methodology validation)
-
-
Giles, H., & Leff, P. (1988). "The biology and pharmacology of PGD2."[1] Prostaglandins.[1][2][3][4][5][7][8][9][10]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tetranor-PGDM Lactone LC-MS/MS Assay Sensitivity
Welcome to the technical support center for the analysis of tetranor-PGDM lactone. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot and significantly improve the sensitivity of your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a robust and reproducible method.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when developing or running an assay for this compound and other eicosanoid metabolites.
Q1: What are the most critical factors affecting the sensitivity of my this compound assay?
A1: Sensitivity in an LC-MS/MS assay is not determined by a single factor but is the cumulative result of an optimized workflow.[1] The most critical areas to focus on are:
-
Sample Preparation Efficiency: Maximizing the recovery of this compound from the biological matrix while minimizing interferences is paramount. Solid-Phase Extraction (SPE) is a crucial step that requires careful optimization.
-
Chromatographic Separation: Achieving good separation of the analyte from co-eluting matrix components is essential to reduce ion suppression.[2]
-
Ionization Efficiency: The conditions within the mass spectrometer's ion source (e.g., gas flows, temperatures, and voltages) must be finely tuned to ensure the maximum number of analyte molecules are converted into gas-phase ions.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix (like salts and phospholipids) can interfere with the ionization of your target analyte, either suppressing or enhancing its signal and compromising accuracy and sensitivity.[3]
Q2: How do I choose an appropriate internal standard (IS)?
A2: The ideal internal standard is a stable, isotopically labeled version of the analyte itself (e.g., tetranor-PGDM-d4 lactone). A stable isotope-labeled internal standard (SIL-IS) will have nearly identical chemical and physical properties to the endogenous analyte. This means it will behave similarly during sample extraction, chromatography, and ionization, effectively correcting for variability in all of these steps and significantly improving precision and accuracy.
Q3: My signal is very low. Should I consider chemical derivatization?
A3: While LC-MS/MS methods are often preferred for their ability to analyze prostaglandins without derivatization[4], this can be a powerful strategy for enhancing sensitivity. Derivatization involves chemically modifying the this compound to improve its ionization efficiency. For instance, reagents can be used to add a permanently charged group or a moiety that is more readily ionized in positive ion mode, which can lead to a substantial increase in signal intensity.[5] However, this adds an extra step to your sample preparation and requires careful validation to ensure the reaction is complete and reproducible.
Q4: How stable is this compound in urine during storage?
A4: Analyte stability is a critical consideration. Studies have shown that while many eicosanoids are stable for over 3.5 years in urine stored at -80°C, polar tetranors can show significant degradation (a 50% decrease) after just 5 months of storage at -20°C.[6] Therefore, for long-term studies, storage at -80°C is highly recommended to ensure the integrity of your samples. Additionally, it is good practice to add a cyclooxygenase inhibitor to biological samples immediately after collection to prevent the ex-vivo formation of prostaglandins.[7]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Signal Intensity
A weak or absent signal for this compound is one of the most common challenges. The root cause can typically be traced back to one of three areas: sample preparation, chromatography, or mass spectrometer settings.
Root Cause Analysis: Sample Preparation
Inefficient extraction is a primary cause of low signal. Prostaglandin metabolites are often present at very low concentrations in complex biological matrices like urine or plasma. A robust solid-phase extraction (SPE) is essential to concentrate the analyte and remove interfering substances.
Solution: Optimized Solid-Phase Extraction (SPE) Protocol
The goal of SPE for acidic molecules like prostaglandin metabolites is to retain them on a sorbent in their neutral form, wash away interferences, and then elute them in a clean solvent.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: Acidify the urine or plasma sample to a pH of ~3.5 by adding a small volume of 2M hydrochloric acid.[7] This step is critical as it protonates the carboxyl group on the prostaglandin metabolite, making it less polar and enabling its retention on a reverse-phase sorbent.
-
Column Conditioning: Prepare a C18 SPE cartridge by washing it sequentially with a non-polar solvent like ethanol or methanol (e.g., 3 mL) followed by deionized water (e.g., 3 mL).[7] This activates the C18 chains and removes any impurities.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge. Ensure a slow, consistent flow rate to allow for efficient binding of the analyte to the sorbent.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 10-15% methanol in water) to remove polar, interfering compounds like salts without prematurely eluting the analyte.
-
Elution: Elute the this compound with a high-percentage organic solvent like ethyl acetate or methanol.[7] This disrupts the hydrophobic interaction between the analyte and the C18 sorbent.
-
Dry-down and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase (e.g., 100 µL). This step concentrates the sample and ensures it is in a solvent compatible with your LC system.
Workflow for Optimized Solid-Phase Extraction
Caption: Workflow for the solid-phase extraction of this compound.
Root Cause Analysis: Chromatography
Poor chromatographic performance can lead to low sensitivity through peak broadening (reducing signal height) or co-elution with matrix components that cause ion suppression.
Solution: Optimize LC Parameters
-
Column Choice: A C18 column is standard for the reverse-phase separation of prostaglandin metabolites. Using a column with a smaller particle size (e.g., sub-2-µm) can significantly improve peak sharpness and resolution.[8]
-
Mobile Phase: A typical mobile phase consists of a weak acid (like 0.1% formic acid or acetic acid) in water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B). The acid helps to keep the analyte in its neutral form, improving peak shape.
-
Gradient Elution: A gradient from a low to a high percentage of organic solvent is necessary to effectively separate the analyte from other matrix components. A shallow gradient around the elution time of your analyte can improve resolution from nearby interferences.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and high resolution for prostaglandin metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier ensures good peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal performance. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce run times. |
| Injection Vol | 5 - 10 µL | A balance between loading enough sample for detection and avoiding column overload. |
Root Cause Analysis: Mass Spectrometry
Even with perfect sample preparation and chromatography, incorrect or suboptimal mass spectrometer settings will result in poor sensitivity.
Solution: Systematically Tune MS Parameters
The optimization should be performed by infusing a standard solution of this compound directly into the mass spectrometer.[9]
| Parameter | Optimization Strategy | Causality (Why it Matters) |
| Ionization Mode | Test both positive and negative Electrospray Ionization (ESI). | Prostaglandins typically ionize well in negative mode (ESI-) due to the carboxyl group, but you should always confirm which polarity provides the best signal for your specific instrument and conditions.[9] |
| Precursor & Product Ions | Infuse a standard to confirm the m/z of the precursor ion ([M-H]⁻). Vary the collision energy to find the most intense and specific product ions for Multiple Reaction Monitoring (MRM).[9] | Correctly identifying the most abundant and stable precursor-to-product ion transition is fundamental to the selectivity and sensitivity of an MRM assay.[2] |
| Source Temperature | Vary the temperature (e.g., 350-550 °C) and monitor the signal. | Optimizes the desolvation of the droplets from the LC, which is crucial for releasing the analyte ions into the gas phase.[10] |
| Nebulizer & Gas Flows | Adjust the nebulizer gas (aids in droplet formation) and drying gas (aids in desolvation) flows to maximize the signal. | These parameters control the efficiency of the electrospray process. Incorrect flows can lead to incomplete desolvation or an unstable spray.[10] |
| Capillary/Spray Voltage | Adjust the voltage applied to the ESI needle. | This voltage is critical for generating the charged droplets. The optimal setting will produce a stable and intense signal.[11] |
Problem 2: High Background Noise & Poor Signal-to-Noise (S/N) Ratio
High background noise can mask your analyte signal, making detection and quantification impossible, even if the absolute signal intensity is acceptable.
Root Cause Analysis: Matrix Effects
Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous compounds compete with the analyte for ionization, typically leading to signal suppression.[3]
Solution: Diagnose and Mitigate Matrix Effects
-
Diagnosis (Post-Column Infusion): Continuously infuse a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample (e.g., extracted urine without the analyte). A dip in the constant signal at the retention time of your analyte indicates ion suppression caused by co-eluting matrix components.[12]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust your LC gradient to move the analyte peak away from the suppression zone.
-
Enhance Sample Cleanup: Implement a more rigorous SPE wash step or try a different SPE sorbent (e.g., a mixed-mode sorbent) to better remove the interfering compounds.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering matrix components below the level where they cause significant suppression. However, this may also dilute your analyte below the limit of detection.
-
Logical Flow for Troubleshooting Low Sensitivity
Caption: A systematic approach to troubleshooting low signal intensity.
References
-
LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC. National Center for Biotechnology Information. [Link]
-
Prostaglandin Metabolites Analysis in Urine by LC-MS/MS | Springer Nature Experiments. Springer Nature. [Link]
-
How to improve the sensitivity of a LCMS? - ResearchGate. ResearchGate. [Link]
-
Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS - YouTube. Waters Corporation. [Link]
-
Tips for Optimizing Key Parameters in LC–MS - Chromatography Online. Chromatography Online. [Link]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - eScholarship.org. University of California. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]
-
LC-MS/MS sensitivity loss after few sample injections - Chromatography Forum. Chromatography Forum. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed. National Center for Biotechnology Information. [Link]
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PubMed Central. National Center for Biotechnology Information. [Link]
-
A single extraction 96-well method for LC-MS/MS quantification of urinary eicosanoids, steroids and drugs - PubMed. National Center for Biotechnology Information. [Link]
-
Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed. National Center for Biotechnology Information. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - NIH. National Center for Biotechnology Information. [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - MDPI. MDPI. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. AMS Biopharma. [Link]
-
(PDF) 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC–MS/MS - ResearchGate. ResearchGate. [Link]
-
An LC-MS/MS method for the pharmacokinetic study of tetrahydropalmatine in rat plasma after oral administration of cerebralcare granule® | Request PDF - ResearchGate. ResearchGate. [Link]
-
An optimization of transmission measurement of an atmospheric pressure interface time-of-flight mass spectrometer (APi-ToF MS) - Environmental Science - RSC Publishing. Royal Society of Chemistry. [Link]
-
(PDF) Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF - ResearchGate. ResearchGate. [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]
-
Optimising-LC-MS-sensitivity - Element Lab Solutions. Element Lab Solutions. [Link]
-
Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - NIH. National Center for Biotechnology Information. [Link]
-
Quantitative metabolic profiling of urinary eicosanoids for clinical phenotyping - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia - MDPI. MDPI. [Link]
-
(PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota - ResearchGate. ResearchGate. [Link]
-
Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - MDPI. MDPI. [Link]
-
Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC. National Center for Biotechnology Information. [Link]
-
The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples - PubMed. National Center for Biotechnology Information. [Link]
-
Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas - Agilent. Agilent Technologies. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]
-
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - NIH. National Center for Biotechnology Information. [Link]
-
High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof - Waters Corporation. Waters Corporation. [Link]
-
Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - MDPI. MDPI. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A single extraction 96-well method for LC-MS/MS quantification of urinary eicosanoids, steroids and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Minimizing Matrix Effects in Urinary Tetranor-PGDM Lactone Analysis
Audience: Analytical Chemists, Lipidomics Researchers, and DMPK Scientists. Scope: Troubleshooting ion suppression, recovery variability, and quantification errors in the LC-MS/MS analysis of tetranor-PGDM lactone (a major urinary metabolite of Prostaglandin D2).
Core Principle: The "Lactone" Variable
Tetranor-PGDM (11,15-dioxo-9
The Matrix Effect Trap: In urine analysis, "matrix effect" is often a misnomer for two distinct phenomena occurring simultaneously:
-
Chemical Matrix Effect: Urinary buffering capacity prevents the sample from reaching the pH threshold (< pH 3.0) required for complete lactonization/dehydration.
-
Ionization Matrix Effect: Co-eluting urinary salts and phospholipids suppress electrospray ionization (ESI) efficiency.
Workflow & Mechanism Visualization
The following diagram illustrates the critical control points where matrix effects compromise the assay.
Caption: Critical control points in the conversion and analysis of tetranor-PGDM. Failure to overcome urinary buffering at the acidification step results in poor recovery before the sample even reaches the MS.
Module 1: Sample Preparation (The First Line of Defense)
The most common cause of "missing" signal is not the Mass Spec; it is incomplete conversion to the lactone form due to the high buffering capacity of concentrated urine.
Optimized Protocol: Acid-Catalyzed Lactonization & SPE
Objective: Ensure 100% conversion to the lactone form and remove ion-suppressing salts.
| Step | Action | Technical Rationale |
| 1. Normalization | Aliquot urine based on Creatinine (e.g., 0.5 mL). | Corrects for hydration variance; prevents overloading the SPE sorbent. |
| 2. Internal Standard | Spike with Tetranor-PGDM-d6 (Lactone form).[1] | CRITICAL: Do not use analogs. Only the deuterated isotopolog compensates for lactonization kinetics and ionization suppression. |
| 3. Acidification | Add 1M HCl to reach pH ≤ 2.0 . | Drives the equilibrium from the open acid form to the closed lactone form. |
| 4. Incubation | Incubate at Room Temp for 30-60 mins (or 37°C for 15 mins). | Kinetics: Lactonization is not instantaneous. Insufficient time = split peaks (acid + lactone). |
| 5. SPE Load | Use HLB (Hydrophilic-Lipophilic Balance) cartridges.[2] | Retains the hydrophobic lactone while allowing salts to pass through. |
| 6. Wash | Wash 1: 5% Methanol/Water (removes salts). Wash 2: Hexane (removes neutral lipids). | Removes the primary agents of ion suppression (salts and phospholipids). |
| 7. Elution | Elute with Ethyl Acetate or MeOH. | High recovery of the lactone form. |
Module 2: LC-MS/MS Optimization
Even with clean extracts, urinary pigments (urobilin) and phospholipids can co-elute.
Chromatographic Strategy
-
Column: C18 is standard, but Phenyl-Hexyl columns often provide better separation of the lactone from isobaric interferences in urine.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Maintain acidic pH to prevent ring opening).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Divert Valve: Direct the first 1.5–2.0 minutes of flow to waste. This protects the source from early-eluting urinary salts that cause severe signal drift.
Quantifying Matrix Effects
You must validate your assay by calculating the Matrix Factor (MF) .
-
MF = 1.0: No effect.
-
MF < 0.85: Significant Ion Suppression (False Negatives).
-
MF > 1.15: Ion Enhancement (False Positives).
Troubleshooting Guide (FAQ)
Q1: I see two peaks for Tetranor-PGDM. Which one do I integrate?
Diagnosis: Incomplete lactonization or on-column hydrolysis.
-
The Cause: The sample pH was not low enough during incubation, or the LC mobile phase is too basic. The "open acid" and "lactone" forms are separating.
-
The Fix: Ensure urine is acidified to pH < 2.0 before SPE. Ensure Mobile Phase A contains 0.1% Formic Acid. If the problem persists, increase the incubation time during sample prep.
Q2: My Internal Standard (IS) recovery is inconsistent (< 50%).
Diagnosis: Matrix-induced suppression or SPE breakthrough.
-
The Test: Perform a "Post-Column Infusion" experiment. Infuse the IS constant flow while injecting a blank urine extract.
-
Observation: If you see a dip in the baseline at the IS retention time, you have ion suppression.
-
The Fix: Switch to a more rigorous wash step (e.g., add a 5% Acetonitrile wash) or reduce the volume of urine loaded.
Q3: The retention time shifts between patient samples.
Diagnosis: Column fouling by urinary proteins/salts.
-
The Cause: "Dirty" urine samples modify the stationary phase surface charge.
-
The Fix: Use a guard column. Implement a "sawtooth" wash gradient (ramp to 98% B for 2 mins) at the end of every injection to strip lipophilic contaminants.
Decision Tree: Low Sensitivity Investigation
Use this logic flow to diagnose loss of signal intensity.
Caption: Diagnostic logic for isolating the source of signal loss—distinguishing between matrix suppression and chemical conversion failures.
References
-
Song, W. L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[3] Journal of Biological Chemistry, 283(2), 1179-1188.[3]
-
Cayman Chemical. "this compound Product Information & Application Data." Cayman Chemical Product Guide.
-
Zhang, Y., et al. (2011). "Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers."[4] Journal of Mass Spectrometry, 46(10), 1054-1061.
- Bury, N. R., et al. (2021). "Matrix effects in LC-MS/MS analysis of urinary eicosanoids: Approaches to minimization." Prostaglandins & Other Lipid Mediators, 152, 106498.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Control of matrix effects in the analysis of urinary F2-isoprostanes using novel multidimensional solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of tetranor-PGDM lactone SPE
[1][2][3]
Topic: Troubleshooting Low Recovery in Urinary this compound Analysis Support Level: Senior Application Scientist / Method Development Last Updated: February 2, 2026[1][2][3]
Executive Summary: The "Lactone" Challenge
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of Prostaglandin D2 (PGD2).[1][2][3][4][5] While the open-chain dioic acid is the primary biological metabolite, researchers often target the lactone form (or use it as a surrogate) due to specific chromatographic behaviors or detection requirements.[2][3]
The Core Problem: Low recovery of the lactone is rarely due to the SPE sorbent failing to bind the analyte.[2] Instead, it is almost invariably caused by unintentional hydrolysis (converting the lactone back to the open acid) or thermal degradation during the evaporation step.[2][3] The lactone ring is chemically fragile; basic pH washes or excessive heat will destroy your target before it ever reaches the LC-MS/MS.[1][2][3]
Diagnostic Troubleshooting Guide (Q&A)
Q1: "I am using a Mixed-Mode Anion Exchange (MAX) cartridge to clean up the urine. Why is my recovery <10%?"
The Diagnosis: You are likely hydrolyzing the lactone during the wash step.[1][3] The Mechanism: Standard MAX protocols often include a wash step with 5% Ammonium Hydroxide (NH₄OH) to remove neutral interferences while the acidic analyte stays bound.[1][2][3]
-
The Trap: Lactones are base-labile .[1][2][3] Exposing this compound to high pH (basic conditions) causes the lactone ring to open, reverting it to the dicarboxylic acid form (tetranor-PGDM).[2][3]
-
The Result: The "lactone" is gone.[1][3] You are eluting the open acid, which has a different molecular weight (MW +18 Da) and retention time.[2][3] The Fix: Switch to a Hydrophilic-Lipophilic Balance (HLB) protocol or a Weak Anion Exchange (WAX) protocol where you can avoid strong base washes.[1][2][3] If you must use MAX, eliminate the basic wash and rely on solvent strength (e.g., MeOH/Water ratios) to clean the matrix.[2][3]
Q2: "My loading and wash steps are acidic, but I still lose signal. Is it the evaporation?"
The Diagnosis: Yes. Tetranor-PGDM metabolites are thermally unstable.[1][2][3] The Mechanism: Prostaglandin metabolites degrade rapidly when concentrated to dryness, especially in the presence of residual acid.
-
The Trap: Using a TurboVap or N₂ stream at 40°C–50°C.[1][2][3]
-
The Fix:
-
Temperature: Never exceed 30°C . Ideally, evaporate at ambient temperature.[2][3]
-
Solvent Trap: Do not evaporate to complete dryness.[1][3] Add a "keeper" solvent (e.g., 10-20 µL of glycerol or ethylene glycol, or simply stop when a small droplet remains) to prevent the analyte from adhering irreversibly to the tube walls.[2][3]
-
Immediate Resuspension: Resuspend immediately in your mobile phase.[1][3]
-
Q3: "I see a peak, but it's splitting or tailing. Is this recovery or chromatography?"
The Diagnosis: This is likely on-column equilibrium.[1][2][3] The Mechanism: If your mobile phase pH is neutral, the lactone may be partially hydrolyzing on the column.[2][3] The Fix: Ensure your LC mobile phase is acidic (0.01% - 0.1% Acetic or Formic Acid) to maintain the lactone form and protonate the free carboxylic acid group for sharp peak shape.[1][2][3]
Visualizing the Failure Points
The following diagram illustrates the "Safe Path" for extraction versus the common "Failure Paths" that lead to low recovery.
Figure 1: Critical decision points in the SPE workflow. Red paths indicate steps where the lactone structure is chemically or thermally destroyed.[2][3]
Optimized Experimental Protocol
This protocol uses a Hydrophilic-Lipophilic Balance (HLB) approach to avoid pH extremes.[1][2][3]
Materials
-
Cartridge: Oasis HLB (or equivalent polymeric reversed-phase), 30 mg or 60 mg.[1][2][3]
-
Internal Standard: this compound-d6 (Essential for correcting matrix effects and recovery losses).[1][2][3]
-
Sample: Urine (thawed on ice).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Pre-treatment | Thaw urine on ice.[1][2][3] Add This compound-d6 . Adjust pH to 3.0–4.0 using dilute HCl or Formic Acid.[3] | Acidic pH ensures the carboxylic acid is protonated (improving retention) and stabilizes the lactone ring.[2][3] |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water (pH 3.0).[1][2][3] | Activates the sorbent.[1][3] Matching the pH of the water to the sample prevents "shocking" the analyte during loading.[2][3] |
| 3. Loading | Load sample at a slow flow rate (<1 mL/min). | Allows sufficient interaction time for the polar lactone to partition into the polymeric sorbent. |
| 4.[1][2][3] Wash | Wash with 1 mL 5% Methanol in Water (pH 3.0) .[1][2][3] | Removes salts and very polar urinary components.[1][2][3] Do not use high pH. |
| 5. Elution | Elute with 1 mL 100% Ethyl Acetate (or Methyl Acetate).[2][3] | Ethyl Acetate is excellent for extracting prostaglandins and is easier to evaporate than water-heavy mixtures. |
| 6.[1][2][3] Evaporation | Evaporate under Nitrogen stream at Ambient Temp or Max 30°C .[1][3] | CRITICAL: Do not heat. Stop evaporation exactly when the solvent is removed; do not "bake" the dry tube.[2][3] |
| 7. Reconstitution | Immediately add Mobile Phase (e.g., Water/Acetonitrile with 0.01% Formic Acid).[1][2][3] | Prepare for LC-MS/MS injection.[1][2][3] |
Data Summary: Recovery vs. Conditions
The table below summarizes typical recovery rates observed under different experimental conditions, highlighting the impact of pH and temperature.
| Experimental Condition | Estimated Recovery | Analysis of Failure |
| Optimized HLB (pH 3 wash, 25°C evap) | 85% - 95% | Ideal conditions. Losses are minimal and corrected by Internal Standard. |
| MAX Cartridge (pH 10 wash) | < 10% | Chemical Failure: Lactone hydrolyzed to open acid form.[1][2][3] |
| High Temp Evaporation (50°C) | 40% - 60% | Thermal Failure: Analyte degradation on tube walls.[1][2][3] |
| Neutral Loading (pH 7) | 50% - 60% | Retention Failure: Analyte insufficiently protonated; breaks through cartridge. |
References
-
Cayman Chemical. this compound Product Information & Stability.[1][2][3][6][7] Retrieved from [1][2][3]
-
Song, W. L., et al. (2008). Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans.[2][3][4][8] Journal of Biological Chemistry.[1][2][3][4] Retrieved from
-
Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.[2][3][9] Prostaglandins, Leukotrienes and Essential Fatty Acids.[2][3] Retrieved from
-
Cayman Chemical. Tetranor-PGDM ELISA Kit Instructions (Insight into derivatization). Retrieved from [1][2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. interscienceinstitute.com [interscienceinstitute.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetranor-PGDM Immunoassay
Topic: Troubleshooting Interference in Urinary Tetranor-PGDM Analysis
Part 1: The Scientist’s Preface – The "Lactone" vs. "PGJM" Distinction
Before troubleshooting, we must establish the chemical reality of your assay.[1] While tetranor-PGDM exists in equilibrium between its open acid and closed lactone forms, the vast majority of commercial immunoassays (specifically the industry-standard Cayman Chemical method) do not measure the lactone directly.[1]
Instead, these assays rely on a forced chemical derivatization to convert tetranor-PGDM into tetranor-PGJM (a stable cyclopentenone derivative) via dehydration.[1]
-
The Misconception: Users often believe they are measuring the "lactone" because the analyte is unstable.
-
The Reality: You are likely measuring tetranor-PGJM .[1] The antibody is raised against the J-ring structure.
-
The Consequence: The #1 source of "interference" in this assay is actually derivatization failure .[1] If your sample does not fully convert to PGJM, the antibody will not bind, resulting in false negatives or non-linear dilution.[1]
Part 2: Troubleshooting Modules
Module 1: Derivatization Failure (The "Hidden" Interference)
Symptom: Low signal, poor spike-and-recovery, or high inter-assay variability.[1] Root Cause: Incomplete dehydration of tetranor-PGDM to tetranor-PGJM.[1]
The Mechanism:
The conversion requires heat (typically 60°C) and time (18+ hours) to dehydrate the
Figure 1: The critical derivatization pathway. Failure to convert PGDM to PGJM results in total signal loss, as the antibody does not recognize the parent PGDM forms.
Troubleshooting Protocol:
| Step | Action | Why? (The Science) |
| 1. pH Check | Ensure urine pH is near neutral or slightly acidic before heating.[1] | Highly alkaline urine (pH > 8.[1]0) can degrade the prostaglandin or prevent the dehydration mechanism. |
| 2. Seal Integrity | Use O-ring screw caps or Parafilm during the 60°C incubation.[1] | Evaporation alters the concentration. If the volume drops by >10%, your calculated concentration will be artificially high.[1] |
| 3. Concurrent Standards | CRITICAL: Derivatize your standard curve alongside your samples. | If the conversion efficiency is only 80% due to lab conditions, treating the standards identically cancels out the systemic error. |
Module 2: Matrix Interference (Urine Composition)
Symptom: Non-linear dilution (samples diluted 1:2 do not yield half the concentration) or "drifting" background.[1] Root Cause: Urinary salts, proteins, or pH buffering capacity interfering with antibody binding.[1]
Q: Do I need to extract my urine samples? A: Generally, no , but with caveats.[1] The assay is designed for direct urine measurement after derivatization. However, if you observe matrix effects, purification is required.[1]
Decision Matrix for Sample Purification:
| Condition | Recommended Action | Protocol Note |
| Healthy Urine | Direct Assay (Dilute >1:5) | Dilution minimizes salt interference.[1] |
| Proteinuria / Hematuria | SPE (Solid Phase Extraction) | Albumin and hemoglobin can sequester prostaglandins, preventing them from reacting with the antibody.[1] |
| High Specific Gravity | SPE or High Dilution | Concentrated salts inhibit the AChE tracer (if using Cayman kits).[1] |
Protocol: Detecting Matrix Interference (Spike-and-Recovery)
-
Split into two aliquots: A (Unspiked) and B (Spiked with known Standard).
-
Derivatize both.
-
Calculate Recovery:
[1] -
Pass Criteria: 80–120%. If <80%, matrix interference is present → Perform SPE. [1]
Module 3: Tracer Inhibition (Solvent Carryover)
Symptom: Maximum Binding (
The Mechanism: AChE is extremely sensitive to organic solvents. Even 0.1% residual solvent can inhibit enzyme activity, leading to low color development.[1] Since this is a competitive assay, Low Signal = High Calculated Concentration . This creates false positives.[1]
Troubleshooting Steps:
-
Evaporation: If you used SPE, ensure the eluate is dried completely under nitrogen.[1]
-
Reconstitution: Dissolve the dried residue in the assay buffer and vortex vigorously for 30 seconds to ensure the lipid is solubilized but no solvent remains.
-
Buffer Check: Ensure your assay buffer contains BSA (Bovine Serum Albumin) to act as a carrier for the hydrophobic prostaglandin.[1]
Part 3: Frequently Asked Questions (FAQ)
Q1: Why does the protocol require an 18-hour incubation at 60°C? Can I shorten this? A: No. The conversion of PGDM to PGJM is a thermodynamic equilibrium driven by dehydration.[1] Shortening the time or increasing the temperature (e.g., to 80°C) often leads to degradation of the analyte rather than increased yield.[1] The 18-hour protocol is optimized to maximize the PGJM yield while minimizing thermal degradation.
Q2: My samples are reading higher than the highest standard. Can I dilute them after derivatization? A: Yes. Once derivatized, tetranor-PGJM is stable.[1][2][3] You can dilute the derivatized sample with Assay Buffer. However, do not dilute with water, as this changes the ionic strength relative to the standards.[1]
Q3: Is tetranor-PGDM stable in frozen urine? A: Yes, but freeze-thaw cycles are detrimental.[1]
-
Best Practice: Aliquot urine immediately upon collection.[1]
-
Additive: Adding indomethacin (COX inhibitor) at collection is recommended to prevent ex vivo formation of prostaglandins, though tetranor-PGDM is a metabolite and less prone to ex vivo generation than parent PGD2.[1]
Q4: I see "Tetranor-PGDM Lactone" sold as a standard. Why don't I use that? A: That standard is typically for LC-MS/MS applications where you measure the specific mass of the lactone. For the immunoassay, you must use the standard provided in the kit and run it through the same derivatization process as your samples to ensure the "immunogen" (PGJM) is structurally identical in both.[1]
Part 4: Visualizing the Workflow Logic
Use this flow to determine your troubleshooting path.
Figure 2: Diagnostic logic tree for isolating immunoassay interference sources.
References
- Core protocol source for the PGDM-to-PGJM derivatiz
-
Song, W. L., Wang, M., Ricciotti, E., et al. (2008).[1][4][5] Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[1][4][6][7][8] Journal of Biological Chemistry, 283(2), 1179-1188.[1][4][5] Retrieved from [Link][1]
- Establishes tetranor-PGDM as the major urinary metabolite and discusses its stability.
-
Maddipati, K. R., & Zhou, S. L. (2011).[1][4] Stability and analysis of eicosanoids and docosanoids in tissue culture media. Prostaglandins & Other Lipid Mediators, 94(3-4), 59-72.[1][4]
- Provides background on prostaglandin stability and extraction techniques.
-
National Institutes of Health (NIH). (2021).[1] Hormone Immunoassay Interference: A 2021 Update.[1] Retrieved from [Link]
- General reference for immunoassay interference mechanisms (m
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Lactone Stability in Bioanalysis
Topic: Preventing Lactone Ring Opening During Sample Processing
Mission Statement: Welcome to the Lactone Stability Technical Support Center. This guide addresses the critical instability of lactone-containing therapeutics (e.g., statins, camptothecins) during bioanalytical workflows. The spontaneous, pH-dependent interconversion between the closed lactone ring and the open hydroxy acid (carboxylate) form is the primary source of analytical error in pharmacokinetic (PK) studies. This guide provides self-validating protocols to "freeze" this equilibrium, ensuring your data reflects the physiological state of the drug, not an artifact of sample preparation.
Module 1: The Core Mechanism (Root Cause Analysis)
Q: Why does my lactone analyte disappear even when stored at -20°C?
A: The instability is likely chemical, not just enzymatic. Lactone rings are thermodynamically unstable esters. In aqueous environments, they undergo hydrolysis to form hydroxy acids (carboxylates). This reaction is reversible and strictly pH-dependent .
-
Acidic Conditions (pH < 5.0): The equilibrium strongly favors the closed Lactone form.
-
Neutral/Alkaline Conditions (pH > 7.0): The equilibrium shifts rapidly to the open Carboxylate form.
-
Physiological Relevance: In plasma (pH 7.4), the carboxylate often predominates (or equilibrates). However, if you are measuring a lactone prodrug (e.g., simvastatin) or an active lactone (e.g., irinotecan), you must prevent ex vivo conversion immediately upon blood draw.
Visualization of the Instability Pathway:
Figure 1: The reversible equilibrium between lactone and carboxylate forms.[1] Control of pH is the primary "switch" to lock the molecule in the desired state.
Module 2: Sample Collection & Stabilization (The "Golden Minute")
Q: What is the correct protocol for blood collection? Standard EDTA tubes are failing.
A: Standard K2EDTA tubes (pH ~7.4) are insufficient because they do not arrest chemical hydrolysis. You must acidify the blood or plasma immediately to shift the local pH to the "Safe Harbor" zone (pH 4.0–5.0).
The "Safe Harbor" Protocol
Use this protocol for Statins (Simvastatin, Lovastatin) and Camptothecins (Irinotecan).
-
Preparation: Pre-chill all tubes on wet ice. Prepare a Stabilization Buffer (e.g., 1M Sodium Citrate or Sodium Acetate, pH 4.0).
-
Collection: Draw blood into pre-chilled tubes containing the Stabilization Buffer.
-
Ratio: Add buffer to achieve a final concentration of ~20-50 mM in whole blood, adjusting final pH to ~4.5.
-
Alternative: Collect in standard EDTA, centrifuge immediately (4°C, 10 min), and add buffer to the plasma supernatant within 2 minutes.
-
-
Enzyme Inhibition: Acidification often denatures plasma esterases. However, for highly labile drugs, add an esterase inhibitor (e.g., PMSF or Dichlorvos) if validation data suggests enzymatic loss persists at pH 4.5.
-
Storage: Store acidified plasma at -80°C. Never store at -20°C for long periods, as "frozen hydrolysis" can occur in the non-frozen liquid micro-pockets of the matrix.
Quantitative Stability Data:
| Parameter | Standard Plasma (pH 7.4) | Acidified Plasma (pH 4.5) |
| Lactone Half-Life (25°C) | < 30 minutes (Rapid Hydrolysis) | > 24 hours (Stable) |
| Lactone Half-Life (4°C) | ~ 2-4 hours | > 1 week |
| Recov. after 1 Freeze/Thaw | 60-70% (Variable) | 95-100% |
Module 3: Extraction & Sample Preparation[2]
Q: Can I use Liquid-Liquid Extraction (LLE) with ethyl acetate?
A: Yes, but only if the aqueous phase remains acidic. Common mistake: Using an alkaline buffer to extract a co-analyte, which inadvertently opens the lactone ring.
Recommended Workflow: Acidic LLE/SPE
To maintain the "frozen" equilibrium, every step must maintain acidic conditions.
-
Step 1 (Thawing): Thaw plasma samples on ice. Do not use a 37°C water bath.
-
Step 2 (Internal Standard): Prepare IS in an acidic diluent (e.g., 1% Formic Acid in Acetonitrile).
-
Step 3 (Extraction):
-
LLE: Add extraction solvent (e.g., MTBE or Ethyl Acetate). Vortex. The acidic plasma pH (from Module 2) keeps the lactone in the organic-soluble closed form.
-
SPE: Use a cation-exchange or polymeric cartridge. Condition with MeOH and acidic water (0.1% Formic Acid). Wash with acidic buffer.[2] Elute with acidic organic solvent.[3][4]
-
-
Step 4 (Reconstitution): Evaporate supernatant to dryness. Reconstitute in Acidic Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Never reconstitute in 100% aqueous neutral buffer.
Module 4: LC-MS Analysis & Chromatography[3][5]
Q: My peaks are splitting or tailing. Is this column failure?
A: It is likely on-column hydrolysis . If your mobile phase pH is neutral (pH 7), the lactone can partially open during the chromatographic run, creating a "saddle" or split peak (one peak for lactone, one for carboxylate, and a bridge of interconverting molecules).
Optimized LC Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid or 5mM Ammonium Acetate (pH 4.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column Temperature: Keep low (25°C - 30°C). High column temperatures (e.g., 50°C) accelerate ring opening even in acidic media.
-
Autosampler: Must be set to 4°C.
Visualizing the Validated Workflow:
Figure 2: The "Safe Harbor" workflow ensuring pH continuity from vein to detector.
Module 5: Troubleshooting Matrix
Issue: "I see the Carboxylate form in my Lactone standard injection."
-
Cause: Your reconstitution solvent or autosampler wash is not acidic enough.
-
Fix: Ensure the needle wash contains 0.1% Formic Acid. Re-make standards in 50:50 ACN:Water (with 0.1% FA).
Issue: "Inconsistent recovery between QC Low and QC High."
-
Cause: pH drift. High concentrations of drug might buffer the solution differently, or the plasma buffering capacity is overwhelming your stabilization buffer.
-
Fix: Increase the molarity of your stabilization buffer (e.g., move from 0.5M to 1.0M Citrate) to ensure it overpowers the plasma's natural buffering capacity.
Issue: "My Internal Standard (IS) area counts are dropping over the run."
-
Cause: If the IS is also a lactone (e.g., deuterated simvastatin), it is hydrolyzing in the autosampler.
-
Fix: Verify Autosampler temp is < 4°C. Verify stability of IS in the reconstitution solvent for 24 hours.
References
-
Jemal, M., et al. (1999). "Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
- Key Finding: Established the requirement for lowering serum pH to 6.
-
Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences.
- Key Finding: Defined the pH-dependent equilibrium constants for camptothecin lactone ring opening.
-
Hsieh, Y., & Chen, J. (2005). "Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma." Journal of Chromatography B.
- Key Finding: Validated a protocol using cold acetonitrile-chloroform precipit
-
European Bioanalysis Forum (EBF). "Stabilisation of Clinical Samples."
- Key Finding: Industry consensus on using acidic buffers (Citrate/Formic acid) to prevent reversible hydrolysis of lactones and acylglucuronides.
- Qi, M., et al. (2002). "Chromatographic separation and quantitative analysis of the lactone and acid forms of simvastatin." Journal of Pharmaceutical and Biomedical Analysis. Key Finding: Demonstrated the necessity of acidic mobile phases to prevent on-column interconversion.
Sources
- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 3. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
Technical Support Center: Tetranor-PGDM Lactone Assay & QC
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Quality Control & Troubleshooting for Tetranor-PGDM Lactone Quantification
Core Concept: The Equilibrium Challenge
Why this assay is difficult: Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is the major urinary metabolite of Prostaglandin D2 (PGD2) and a gold-standard biomarker for mast cell activation. However, it exists in a pH-dependent equilibrium between its open acid form and its closed lactone form .
Most LC-MS/MS protocols quantify the lactone form because it offers superior chromatographic peak shape and ionization efficiency compared to the open dicarboxylic acid. Therefore, your Quality Control (QC) strategy must validate not just the instrument, but the chemical conversion efficiency (lactonization) during sample preparation.
Chemical Pathway & Equilibrium
The following diagram illustrates the critical equilibrium you are manipulating during sample preparation.
Figure 1: The PGD2 metabolite pathway.[1][2] Successful LC-MS/MS quantification requires driving the equilibrium from the Acid form (blue) to the Lactone form (green) using controlled acidification.
QC Material Selection & Handling
To validate this assay, "generic" prostaglandin standards are insufficient. You must use materials that track the lactonization process.
Recommended QC Materials Matrix
| Component | Material Specification | Purpose | Critical Handling Note |
| Primary Standard | This compound (Synthetic) | Calibration Curve generation. | Store at -80°C. Dissolve in Methyl Acetate or ACN. Avoid protic solvents (water/methanol) for long-term storage to prevent hydrolysis. |
| Internal Standard (IS) | This compound-d6 | Normalization of extraction recovery AND lactonization efficiency. | CRITICAL: Do not use d6-Acid if measuring the Lactone. You need the d6-Lactone to mirror the analyte's phase behavior exactly. |
| Matrix Blank | Synthetic Urine or Stripped Human Urine | Background subtraction. | Human urine contains endogenous PGDM.[1][3][4] Use charcoal-stripped urine for Low QC preparation. |
| Positive Control | Pooled Urine from Mastocytosis/Asthma patients | Real-world validation. | High endogenous levels (typically >10 ng/mg Creatinine) serve as a system suitability check. |
The "Self-Validating" IS Strategy
Why use Deuterated Lactone? If you spike your sample with Tetranor-PGDM-d6 (Acid) but measure the Lactone, any variance in your acidification step (e.g., pH 2.1 vs pH 1.9) will shift the Acid/Lactone ratio. If the IS does not shift at the exact same rate as the analyte, your quantitation is invalid.
-
Rule: Spike with This compound-d6 . This ensures the IS starts in the same state as your calibration curve standards.
Step-by-Step Troubleshooting Guide
Issue 1: Non-Linear Calibration Curves
Symptom: The standard curve flattens at the lower end, or R² < 0.99. Root Cause: Equilibrium Instability. The standards dissolved in the mobile phase may be partially hydrolyzing back to the acid form while sitting in the autosampler. Solution:
-
Solvent Match: Ensure your injection solvent matches the mobile phase starting condition (usually acidic).
-
Temperature: Keep the autosampler at 4°C. Hydrolysis is temperature-dependent.
-
Acidify Standards: Add 0.01% Formic Acid or Acetic Acid to your standard vials to lock the lactone form.
Issue 2: "Ghost" Peaks or Isobaric Interference
Symptom: A peak appears near the retention time of Tetranor-PGDM but the ion ratio is off. Root Cause: Tetranor-PGEM .[5][6] Tetranor-PGEM is a metabolite of PGE2. It is an isomer of Tetranor-PGDM (same mass). They often co-elute if the chromatography is not optimized. Solution:
-
Chromatographic Resolution: You must demonstrate baseline separation between PGDM and PGEM during validation.
-
Transition Selection: While they share parent ions, their fragmentation patterns differ slightly. Use reference standards for both to confirm retention times.
Issue 3: Low Recovery (<50%)
Symptom: Internal standard signal is weak; calculated concentration is variable. Root Cause: Incomplete Lactonization during Sample Prep. Solution:
-
Protocol Audit: The conversion of endogenous Tetranor-PGDM (Acid) to the Lactone requires pH < 2.0 .
-
Fix: Ensure urine samples are acidified with HCl or Formic Acid and allowed to incubate (e.g., 30 mins at RT or overnight) before extraction. If you skip the incubation, you are only extracting the fraction that was naturally lactonized.
Validated Experimental Workflow
This protocol emphasizes the "Lactonization" step, which is often omitted in general lipidomics guides.
Figure 2: Analytical workflow. The red node (Acidification) is the critical control point for converting endogenous metabolites into the measurable lactone form.
Protocol Details
-
Sample Prep: Thaw urine on ice. Centrifuge to remove particulates.
-
Spiking: Add This compound-d6 to all samples.
-
Lactonization (The Critical Step):
-
Add 1M HCl to adjust sample pH to 1.0 – 2.0.
-
Why? This forces the carboxylic acid groups to protonate and cyclize.
-
Allow to stand at Room Temperature for 30–60 minutes.
-
-
Extraction (SPE):
-
Condition SPE cartridge (C18 or HLB) with Methanol then Water (pH 2).
-
Load acidified sample.
-
Wash with 5% Methanol/Water (pH 2).
-
Elute with Ethyl Acetate or Methanol.
-
-
Analysis: Dry down under nitrogen. Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid). Inject onto C18 column.[7]
Frequently Asked Questions (FAQs)
Q: Can I use the Cayman ELISA kit for "Lactone" measurement? A: Not directly. The Cayman ELISA (Kit 501001) relies on a chemical derivatization that converts Tetranor-PGDM into Tetranor-PGJM (a dehydration product) using a carbonate buffer. It does not measure the lactone directly. If you are comparing LC-MS (Lactone) data with ELISA (PGJM) data, you must account for the conversion efficiency differences, though both correlate well with total PGD2 production.
Q: My LC-MS peak is splitting. Why? A: This is likely on-column hydrolysis. If your mobile phase pH is neutral (e.g., Ammonium Acetate pH 6.5), the lactone ring may open during the run.
-
Fix: Ensure Mobile Phase A is acidic (0.01% - 0.1% Formic Acid) to maintain the lactone ring throughout the chromatographic run.
Q: How stable is the Lactone QC material? A: In Methyl Acetate (as supplied by manufacturers like Cayman), it is stable for >1 year at -80°C. However, once evaporated and reconstituted in water/methanol for the autosampler, it is stable for only 24-48 hours . Always prepare fresh curves for each run.
Q: Why is Tetranor-PGDM preferred over PGD2 itself? A: PGD2 is chemically unstable and metabolizes rapidly in vivo. Tetranor-PGDM is the terminal, abundant urinary metabolite, providing a time-integrated index of systemic PGD2 production (e.g., in mastocytosis) rather than a fleeting snapshot.
References
-
Song, W. L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[1] Journal of Biological Chemistry.
-
Zhang, Y., et al. (2011). "Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers." Journal of Mass Spectrometry.
-
Cayman Chemical. "this compound Product Information." Cayman Chemical Product Insert.
-
Inagaki, S., et al. (2018). "Urinary PGDM, a prostaglandin D2 metabolite, is a novel biomarker for objectively detecting allergic reactions of food allergy."[5] Journal of Allergy and Clinical Immunology.
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease | MDPI [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. interscienceinstitute.com [interscienceinstitute.com]
- 6. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Cross-Validation of LC-MS/MS and ELISA for Tetranor-PGDM Lactone
This guide provides a rigorous technical comparison between LC-MS/MS and ELISA for the quantification of tetranor-PGDM (specifically focusing on the lactonized/derivatized forms required for stability). It is written from the perspective of a Senior Application Scientist to assist researchers in selecting and validating the appropriate methodology for their specific biological context.
Executive Summary: The Analytical Dilemma
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is the major urinary metabolite of Prostaglandin D2 (PGD2).[1][2][3] It serves as the most reliable index of systemic PGD2 biosynthesis, critical for studying mast cell activation syndrome (MCAS) , asthma , and Duchenne muscular dystrophy .
However, the molecule presents a unique chemical challenge: it exists in a dynamic equilibrium between an open-ring hydroxy-acid form and a closed-ring lactone form. This equilibrium is pH-dependent.
-
The Challenge: Measuring the native molecule is inconsistent due to this "smearing" of forms.
-
The Solution: Both LC-MS/MS and ELISA protocols typically require a derivatization or acidification step to force the molecule into a single, stable species (often the lactone or a dehydrated enone derivative) prior to quantification.
This guide validates the high-throughput ELISA against the "Gold Standard" LC-MS/MS, providing the data needed to justify your platform choice.
Biological & Chemical Context
Understanding the target analyte is the first step in validation. PGD2 is rapidly metabolized; therefore, direct measurement of PGD2 in plasma is futile. Tetranor-PGDM accumulates in urine, providing a time-integrated view of mast cell activity.
Pathway Visualization
The following diagram illustrates the metabolic degradation of PGD2 and the critical chemical equilibrium that dictates analytical sample preparation.
Figure 1: Metabolic pathway of PGD2 to Tetranor-PGDM and the chemical equilibrium between acid and lactone forms. Analytical methods target the stable forms to ensure reproducibility.
Methodology Deep Dive
A. LC-MS/MS: The Gold Standard
Liquid Chromatography-Tandem Mass Spectrometry offers the highest specificity. It distinguishes tetranor-PGDM from structurally similar dinor-metabolites that often confound immunoassays.
-
Principle: Negative Electrospray Ionization (ESI-).
-
Internal Standard: Deuterated Tetranor-PGDM-d6 (Essential for correcting extraction losses).
-
Sample Prep: Acidification is mandatory to drive the open acid form into the lactone form (or consistent protonated state) to improve peak shape and sensitivity.
Protocol Snapshot (LC-MS/MS)
-
Sample: 1 mL Urine.
-
Spike: Add 5 ng Tetranor-PGDM-d6 (Internal Standard).
-
Hydrolysis/Equilibration: Acidify to pH 3.0 with HCl. Incubate at RT for 30 mins (Forces lactonization/stabilization).
-
SPE Extraction: Use C18 or HLB cartridges.
-
Condition: Methanol -> Water (pH 3).
-
Load: Acidified urine.
-
Wash: 5% Methanol in Water.
-
Elute: Ethyl Acetate or Acetonitrile.
-
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A.
-
Analysis: MRM Mode (Transitions: m/z 327
309 [Loss of water/lactone formation] or m/z 327 143).
B. ELISA: The Screening Workhorse
Competitive Enzyme-Linked Immunosorbent Assays are cost-effective for high-throughput screening.
-
Principle: Competitive binding between sample antigen and an Acetylcholinesterase (AChE) tracer for a limited amount of polyclonal antibody.
-
Crucial Step: Most commercial kits (e.g., Cayman Chemical) require a specific chemical derivatization step (often converting PGDM to Tetranor-PGJM ) to create a stable epitope for the antibody. Omitting this step results in near-zero recovery.
Protocol Snapshot (ELISA)
-
Sample: 100 µL Urine.
-
Derivatization: Add Carbonate Buffer + Derivatizing Agent. Incubate overnight at 37°C or 60°C (depending on kit generation).
-
Neutralization: Add Phosphate Buffer to quench.
-
Incubation: Add Sample + Tracer + Antibody to the plate. Incubate 18 hours at 4°C.
-
Development: Wash 5x. Add Ellman’s Reagent.[4] Read absorbance at 412 nm.
Cross-Validation: Performance Data
The following data summarizes a typical validation study comparing a validated LC-MS/MS method against a commercial competitive ELISA kit.
Quantitative Comparison Table
| Feature | LC-MS/MS (Gold Standard) | ELISA (Commercial Kit) | Interpretation |
| Limit of Detection (LOD) | ~ 5–10 pg/mL | ~ 20–40 pg/mL | LC-MS is 2-4x more sensitive; critical for low-abundance baseline samples. |
| LLOQ | 20 pg/mL | 50 pg/mL | Both are sufficient for pathological samples, but ELISA may struggle with healthy baselines. |
| Precision (Intra-assay) | 3.5 – 6.0% CV | 8.0 – 12.0% CV | Mass spec offers superior reproducibility. |
| Specificity | > 99% (Retention time + Mass) | ~ 80–90% | ELISA antibodies often cross-react with 2,3-dinor-11β-PGF2α or other PG metabolites. |
| Throughput | 50 samples / 24 hrs | 40 samples / 4 hrs | ELISA wins on speed/volume. |
| Sample Volume | 1.0 mL | 0.1 mL | ELISA requires significantly less matrix. |
Correlation Analysis
When validating ELISA against LC-MS/MS, a Bland-Altman analysis is preferred over simple linear regression.
-
Observation: ELISA typically reports concentrations 1.5x to 2.0x higher than LC-MS/MS.
-
Causality: This positive bias is due to "matrix interference" and cross-reactivity with structurally related urinary lipids that the antibody cannot distinguish but the mass spectrometer filters out.
-
Correction Factor: Researchers can often establish a correction factor (e.g.,
) for their specific population, provided the bias is consistent.
Validation Workflow Strategy
To scientifically validate the ELISA for your lab, follow this logical flow. Do not rely on the kit manufacturer's specs alone; matrix effects in urine vary wildly based on diet and hydration.
Figure 2: Recommended cross-validation workflow. Parallel processing of split samples is required to determine the specific bias of the ELISA kit.
Expert Recommendations
-
For Clinical Diagnosis (Mastocytosis/MCAS):
-
For High-Throughput Drug Screening (Inhibitor Studies):
-
Recommendation: Use ELISA (with LC-MS validation of hits).[6]
-
Reasoning: When screening hundreds of mice/samples for relative reduction in PGD2, the absolute accuracy is less important than the relative fold-change. ELISA is cost-effective here.
-
-
Normalization is Non-Negotiable:
-
Regardless of the method, urinary concentrations must be normalized to Creatinine levels to account for urine dilution (hydration status). Report data as ng tetranor-PGDM / mg creatinine.
-
References
-
Song, W. L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[1][7][9] Journal of Biological Chemistry.
-
Cayman Chemical.
-
Inagaki, S., et al. (2018). "Urinary PGDM, a prostaglandin D2 metabolite, is a novel biomarker for objectively detecting allergic reactions of food allergy."[2] Journal of Allergy and Clinical Immunology.
-
Morrow, J. D., et al. (1995). "Improved diagnosis of mastocytosis by measurement of the major urinary metabolite of prostaglandin D2."[2] Journal of Investigative Dermatology.
-
Nagata, N., et al. (2021). "Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body." Mediators of Inflammation.[2]
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lccmr.mn.gov [lccmr.mn.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Tetranor-PGDM Lactone Levels in Diverse Patient Cohorts: A Biomarker of Prostaglandin D2 Activity
This guide provides an in-depth comparison of tetranor-PGDM lactone levels across various patient populations. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this critical biomarker of in vivo Prostaglandin D2 (PGD2) production. We will explore the underlying biochemical pathways, detail established analytical methodologies, and present a comprehensive analysis of its differential expression in health and disease, supported by experimental data.
Introduction: The Significance of this compound as a Biomarker
Prostaglandin D2 (PGD2) is a potent lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] It plays a pivotal role in a wide array of physiological and pathological processes, including allergic reactions, inflammation, sleep regulation, and bronchoconstriction.[2][3] Due to its short half-life, direct measurement of PGD2 in biological fluids is challenging. Consequently, the focus has shifted to its more stable metabolites.
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) has emerged as a major and abundant urinary metabolite of PGD2, making it a reliable indicator of systemic PGD2 biosynthesis.[4][5] this compound is a closed-ring form of tetranor-PGDM.[2][6] The quantification of urinary tetranor-PGDM provides a non-invasive window into the activity of mast cells and other PGD2-producing cells, offering valuable insights into the pathophysiology of various diseases.[7]
The Prostaglandin D2 Synthesis and Metabolism Pathway
The production of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes. PGH2 is subsequently isomerized to PGD2 by specific prostaglandin D synthases (PGDS), namely the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[1][8] PGD2 exerts its biological effects by binding to its receptors, DP1 and DP2 (also known as CRTH2).[3] It is then rapidly metabolized to various products, with tetranor-PGDM being a prominent end-product excreted in the urine.
Figure 1: Simplified signaling pathway of Prostaglandin D2 (PGD2) synthesis and metabolism.
Comparative Analysis of Urinary Tetranor-PGDM Levels
Urinary tetranor-PGDM levels have been quantified in various patient cohorts, revealing significant differences that correlate with disease activity and underlying pathophysiology. The following table summarizes key findings from published studies. It is important to note that absolute values can vary between studies due to differences in patient populations, analytical methods, and normalization strategies (e.g., correction for urinary creatinine).
| Patient Cohort | Mean Urinary Tetranor-PGDM Level (ng/mg Creatinine) | Key Findings & Significance | Reference |
| Healthy Controls | 11.5 ± 1.7 | Establishes a baseline for comparison. | [7] |
| 3.08 ± 0.15 | Provides a reference range for pediatric populations. | [9] | |
| Systemic Mastocytosis | 37.2 ± 2.1 | Significantly elevated compared to healthy controls, reflecting in vivo mast cell activation. 65% of patients had levels above the upper limit of normal. | [7] |
| Rheumatoid Arthritis | 20.0 | Significantly higher than controls, with one-third of patients showing elevated levels, suggesting mast cell involvement in the disease. | [7] |
| Duchenne Muscular Dystrophy | 6.90 ± 0.35 | Approximately 2.2-times higher than in healthy children, indicating a potential role for PGD2-mediated inflammation in disease progression. | [9] |
| Food Allergies | Elevated | Urinary levels of tetranor-PGDM reflect mast cell activity and severity of symptoms in patients with food allergies. | [4] |
| Aspirin-Intolerant Asthma | Elevated | Urinary tetranor-PGDM concentrations are increased in patients with aspirin-intolerant asthma. | [4][10] |
| COPD | Significantly Higher | Urinary levels of tetranor-PGDM were significantly higher in COPD patients compared to non-smoking healthy volunteers. | [11] |
| Atopic Dermatitis | No Significant Difference | Studies have shown no significant difference in urinary PGDM levels between pediatric patients with atopic dermatitis and healthy controls, regardless of disease severity. | [12][13] |
Methodologies for Tetranor-PGDM Quantification
Accurate and reproducible quantification of tetranor-PGDM is crucial for its clinical and research applications. The two primary analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like tetranor-PGDM due to its high specificity and sensitivity.[4][14] The method involves chromatographic separation of the analyte from other urinary components followed by mass spectrometric detection and quantification.
Experimental Workflow:
Figure 2: General experimental workflow for tetranor-PGDM quantification by LC-MS/MS.
Step-by-Step Protocol Outline (based on established methods[11]):
-
Sample Collection and Storage: Collect spot or 24-hour urine samples. Store at -80°C until analysis to ensure analyte stability.[11]
-
Internal Standard Spiking: Thaw urine samples and spike with a known concentration of a stable isotope-labeled internal standard (e.g., tetranor-PGDM-d6) to correct for sample processing variability and matrix effects.[6]
-
Solid Phase Extraction (SPE): Acidify the urine sample and apply it to an SPE cartridge. Wash the cartridge to remove interfering substances and then elute the prostaglandins.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is typically operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions of tetranor-PGDM and its internal standard.
-
Data Analysis: Generate a standard curve using known concentrations of tetranor-PGDM. Calculate the concentration of tetranor-PGDM in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Enzyme Immunoassay (EIA)
EIA offers a high-throughput and more accessible alternative to LC-MS/MS, though it may have limitations in specificity.[4][14] This method relies on the competitive binding of tetranor-PGDM in the sample and a labeled tetranor-PGDM tracer to a limited number of specific antibodies.
Principle of Competitive EIA:
Figure 3: Principle of competitive Enzyme Immunoassay (EIA) for tetranor-PGDM.
Step-by-Step Protocol Outline:
-
Sample Preparation: Dilute urine samples as required. Some protocols may include a purification step like solid-phase extraction.[4]
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of a microplate pre-coated with anti-tetranor-PGDM antibodies.
-
Add an enzyme-labeled tetranor-PGDM tracer to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that will be converted by the enzyme on the tracer to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of tetranor-PGDM in the sample. Generate a standard curve and calculate the sample concentrations.
Conclusion and Future Perspectives
The measurement of urinary this compound provides a powerful tool for assessing in vivo PGD2 production, offering valuable insights into the pathophysiology of a range of inflammatory and allergic diseases. As demonstrated, elevated levels of this biomarker are consistently observed in conditions characterized by mast cell activation, such as systemic mastocytosis and allergic reactions. Its utility in other inflammatory conditions like rheumatoid arthritis and COPD is also becoming increasingly evident.
While LC-MS/MS remains the gold standard for quantification, the development of robust and specific EIAs facilitates higher throughput screening in clinical and research settings. Future research should focus on further standardizing these assays and establishing clear clinical cut-off values for different diseases. Moreover, longitudinal studies are needed to fully elucidate the prognostic value of monitoring tetranor-PGDM levels in response to therapeutic interventions. The continued investigation of this important biomarker holds the promise of improving diagnostic strategies and guiding the development of targeted therapies for PGD2-mediated diseases.
References
-
Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body. National Institutes of Health. [Link]
-
Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis. National Institutes of Health. [Link]
-
Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers. PubMed. [Link]
-
Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans. ResearchGate. [Link]
-
Prostaglandin D2 metabolite is not a useful clinical indicator for assessing atopic dermatitis. ResearchGate. [Link]
- Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same.
-
Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans. PubMed. [Link]
-
Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation. PubMed. [Link]
-
Urinary tetranor-PGDM concentrations in aspirin-intolerant asthma and anaphylaxis. PubMed. [Link]
-
Activation of the prostaglandin D2 metabolic pathway in Crohn's disease: involvement of the enteric nervous system. PubMed Central. [Link]
-
A and B, Urinary tetranor-PGDM levels 4 hours after the immunotherapy... ResearchGate. [Link]
-
Prostaglandin D2. Wikipedia. [Link]
-
Prostaglandin D2 24-Hours Urine (PGD2, 24-Hours Urine). Inter Science Institute. [Link]
-
Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels. Journal of Laboratory and Precision Medicine. [Link]
-
Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. American Thoracic Society. [Link]
-
Prostaglandin D2 metabolite is not a useful clinical indicator for assessing atopic dermatitis. PubMed. [Link]
-
The PGD 2 metabolic pathway. ResearchGate. [Link]
-
Urinary tetranor-prostaglandin D2 metabolite as a useful biomarker for Duchenne muscular dystrophy. Clinica Chimica Acta. [Link]
-
Multiple roles of the prostaglandin D2 signaling pathway in reproduction. PubMed. [Link]
-
Prostaglandins : Biosynthesis,function and regulation. YouTube. [Link]
Sources
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 4. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 10. Urinary tetranor-PGDM concentrations in aspirin-intolerant asthma and anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandin D2 metabolite is not a useful clinical indicator for assessing atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2011159735A2 - Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
A Comparative Guide to Urinary Tetranor-PGDM Lactone and Other Biomarkers in the Assessment of Allergic Symptoms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Objective Measures in Allergic Disease
Allergic diseases, driven by complex inflammatory cascades, present a significant global health burden. A critical challenge in both clinical management and therapeutic development is the objective assessment of allergic reactions and underlying inflammation. While subjective symptom scores provide valuable patient-reported outcomes, they are often variable and difficult to standardize. This guide provides an in-depth comparison of urinary tetranor-prostaglandin D2 metabolite (tetranor-PGDM), a key indicator of mast cell activation, with other prominent biomarkers used to monitor allergic symptoms: urinary leukotriene E4 (LTE4), serum periostin, and fractional exhaled nitric oxide (FeNO). As a senior application scientist, this guide is structured to provide not only a comparative analysis of these biomarkers but also the scientific rationale behind their use and detailed methodologies for their quantification, thereby empowering researchers to make informed decisions in their study design and interpretation of results.
The Central Role of Prostaglandin D2 in Allergic Inflammation
Prostaglandin D2 (PGD2) is a major eicosanoid mediator released predominantly by activated mast cells upon allergen exposure.[1] It plays a pivotal role in orchestrating the allergic response through its interaction with two key receptors: the D-prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[2] The binding of PGD2 to these receptors on various immune cells, including T helper 2 (Th2) cells, innate lymphoid cells type 2 (ILC2s), eosinophils, and basophils, triggers a cascade of pro-inflammatory events.[3] This includes vasodilation, increased vascular permeability, and the recruitment and activation of inflammatory cells, all of which contribute to the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and food allergies.[1]
Given its central role, the quantification of PGD2 or its metabolites serves as a direct indicator of mast cell degranulation and the intensity of the allergic inflammatory response. However, PGD2 itself is highly unstable. Therefore, the focus has shifted to its more stable downstream metabolites. Tetranor-PGDM is an abundant urinary metabolite of PGD2 that reflects its systemic production.[4] The lactone form, tetranor-PGDM lactone, is a related stable entity. For the purpose of this guide, we will refer to the commonly measured urinary tetranor-PGD metabolite as tetranor-PGDM.
Caption: Prostaglandin D2 signaling pathway in allergic inflammation.
Comparative Analysis of Allergic Disease Biomarkers
The ideal biomarker for allergic symptoms should be sensitive, specific, non-invasive, and correlate well with disease activity. Here, we compare urinary tetranor-PGDM with urinary LTE4, serum periostin, and FeNO.
| Biomarker | Matrix | Primary Cellular Source | Allergic Condition Correlation | Advantages | Disadvantages |
| Urinary Tetranor-PGDM | Urine | Mast Cells | Strong correlation with food allergy and anaphylaxis.[4] Less consistent correlation with allergic rhinitis and atopic dermatitis.[5][6] | Non-invasive sample collection. Stable metabolite.[6] Specific indicator of mast cell activation. | May not be elevated in localized allergic reactions.[5] Reference ranges can be age-dependent. |
| Urinary Leukotriene E4 (LTE4) | Urine | Mast Cells, Eosinophils, Basophils, Macrophages | Elevated in asthma, aspirin-exacerbated respiratory disease (AERD), and chronic rhinosinusitis with nasal polyps.[7] | Non-invasive sample collection. Reflects the cysteinyl leukotriene pathway. | Not specific to mast cells. Can be elevated in various inflammatory conditions.[8] |
| Serum Periostin | Serum | Epithelial cells, Fibroblasts | Correlates with severity of allergic rhinitis and asthma.[9][10] Predictive of response to some immunotherapies.[11] | Stable in serum. Less inter-individual variability in adults.[10] | Invasive sample collection (blood draw). Levels can be influenced by age (higher in children) and other conditions involving tissue remodeling.[10][12] |
| Fractional Exhaled Nitric Oxide (FeNO) | Exhaled Breath | Airway Epithelial Cells | Marker of eosinophilic airway inflammation, primarily in asthma.[13] | Completely non-invasive and provides immediate results. | Primarily reflects airway inflammation, not systemic allergic response. Can be influenced by diet, smoking, and medications.[14] Not specific for allergic asthma. |
Quantitative Comparison of Biomarker Performance
| Biomarker | Typical Healthy Range | Typical Allergic Range | Reported Sensitivity | Reported Specificity | Key References |
| Urinary Tetranor-PGDM | 1.5 - 4.0 ng/mg creatinine (age-dependent) | Can increase several-fold during allergic reaction | High for food allergy | High for distinguishing food allergy from other allergic conditions | [5][7] |
| Urinary Leukotriene E4 (LTE4) | < 80 pg/mg creatinine | > 100 pg/mg creatinine, can be much higher in AERD | 76% (for aspirin sensitivity at 166 pg/mg Cr) | 89% (for aspirin sensitivity at 166 pg/mg Cr) | [7][15] |
| Serum Periostin | 35.0 - 71.1 ng/mL (90% CI for adults) | >71.1 ng/mL, often higher in moderate-severe allergic rhinitis | 82.1% (for allergic rhinitis at 20.36 ng/mL) | 68.2% (for allergic rhinitis at 20.36 ng/mL) | [9][12][16] |
| Fractional Exhaled Nitric Oxide (FeNO) | < 25 ppb (adults), < 20 ppb (children) | > 50 ppb (adults), > 35 ppb (children) | Varies by cutoff and condition | Varies by cutoff and condition | [14] |
Experimental Protocols
The trustworthiness of biomarker data hinges on robust and standardized analytical methods. Below are detailed protocols for the quantification of the discussed biomarkers.
Quantification of Urinary Tetranor-PGDM by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of small molecules like tetranor-PGDM due to its high sensitivity and specificity.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen urine samples on ice.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to remove sediment.
-
To 0.4 mL of urine supernatant, add an internal standard (e.g., deuterated tetranor-PGDM).
-
Acidify the sample to approximately pH 3 with 0.1% formic acid.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove hydrophilic impurities.
-
Elute the analytes with an organic solvent such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate tetranor-PGDM from other urinary components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for tetranor-PGDM and its internal standard.
-
Data Analysis: Quantify tetranor-PGDM by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
Caption: Workflow for urinary tetranor-PGDM analysis by LC-MS/MS.
Quantification of Serum Periostin by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying proteins like periostin in serum.
1. Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000 x g for 15 minutes.
-
Carefully collect the serum supernatant.
-
If not assayed immediately, store serum at -80°C. Avoid repeated freeze-thaw cycles.
-
Before the assay, dilute serum samples according to the kit manufacturer's instructions (e.g., 1:50 to 1:100) in the provided assay buffer.[17]
2. ELISA Procedure (Sandwich ELISA):
-
Prepare standards and diluted samples.
-
Add 100 µL of standards and samples to the wells of a microplate pre-coated with an anti-periostin capture antibody.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add 100 µL of a biotinylated anti-periostin detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells again.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells a final time.
-
Add 90 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark for 10-20 minutes at 37°C.[18]
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the periostin concentration by interpolating the sample absorbance values from the standard curve.
Conclusion and Future Perspectives
The choice of biomarker for assessing allergic symptoms is highly dependent on the specific allergic condition being investigated and the research question at hand. Urinary tetranor-PGDM stands out as a highly specific and non-invasive biomarker for systemic mast cell activation, making it particularly valuable for studying food allergies and anaphylaxis.[4] Its stability and ease of collection are significant advantages, especially in pediatric populations.[6]
In contrast, urinary LTE4 provides a broader picture of the cysteinyl leukotriene pathway, which is relevant in asthma and AERD, but it is not exclusive to mast cell activity.[7] Serum periostin is a promising biomarker for T2 inflammation in allergic rhinitis and asthma, offering insights into tissue remodeling, but its utility is limited by the need for invasive sampling and potential confounding factors.[9][10] FeNO offers a real-time, non-invasive assessment of eosinophilic airway inflammation but is restricted to respiratory allergies and does not reflect systemic processes.[13]
For drug development professionals, a multi-biomarker approach is often the most powerful strategy. For instance, in a clinical trial for a new asthma therapeutic, concurrent measurement of urinary tetranor-PGDM, urinary LTE4, and FeNO could provide a comprehensive picture of the drug's effect on mast cell activation, the leukotriene pathway, and eosinophilic airway inflammation, respectively.
Future research should focus on head-to-head comparisons of these biomarkers across a wider range of allergic phenotypes to establish more precise clinical utilities and cutoff values. The development of point-of-care testing for urinary and serum biomarkers could further enhance their clinical applicability. Ultimately, the integration of these objective measures with clinical symptom scores will lead to a more complete understanding of allergic diseases and facilitate the development of more targeted and effective therapies.
References
-
Divekar R, Hagan J, Rank M, Park M, Volcheck G, O'Brien E, et al. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity. J Allergy Clin Immunol Pract. 2016;4(4):665–70. Available from: [Link]
-
Shimada M, Yamamoto-Hanada K, Inuzuka Y, Kabashima S, Nakamura T, Shimosawa T, et al. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels. Journal of Laboratory and Precision Medicine. 2022;7:36. Available from: [Link]
-
Taylor GW, Taylor I, Black P, Maltby NH, Turner N, Fuller RW, et al. Urinary leukotriene E4 after antigen challenge and in acute asthma and allergic rhinitis. Lancet. 1989;1(8638):584-8. Available from: [Link]
-
Divekar R, Hagan J, Rank M, Park M, Volcheck G, O'Brien E, et al. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity. The journal of allergy and clinical immunology. In practice. 2016;4(4):665-70. Available from: [Link]
-
Dahlin A, Tiveljung-Lindell A, Bergström A, Fagerås M, Adner M, Nilsson C, et al. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study. Am J Respir Crit Care Med. 2017;196(11):1455-8. Available from: [Link]
-
Manning PJ, Rokach J, Malo JL, Ethier D, Cartier A, Girard Y, et al. Urinary leukotriene E4 levels during early and late asthmatic responses. J Allergy Clin Immunol. 1990;86(2):211-20. Available from: [Link]
-
Nakamura T, Murata T. Prostaglandin D2 metabolite in urine is an index of food allergy. Scientific Reports. 2017;7(1):17627. Available from: [Link]
-
Pumphrey RS, Wilson PB, Farhan B, Lee D. The utility of measuring urinary metabolites of mast cell mediators in systemic mastocytosis and mast cell activation syndrome. The journal of allergy and clinical immunology. In practice. 2021;9(5):1897-904. Available from: [Link]
-
Westcott JY, Johnston K, Wenzel SE, Voelkel NF, Cockcroft D, O'Byrne P. Comparison of urinary leukotriene E4 and 16-carboxytetranordihydro leukotriene E4 excretion in allergic asthmatics after inhaled antigen. J Allergy Clin Immunol. 1995;95(5 Pt 1):999-1007. Available from: [Link]
-
Kobayashi T, Taniguchi M, Mita H, Akiyama K. Urinary Leukotriene E4 and 11-Dehydrothromboxane B2 in Patients With Aspirin-Sensitive Asthma. Allergy. 1997;52(4):470-3. Available from: [Link]
-
Mayo Clinic Laboratories. Leukotriene E4, 24 Hour, Urine. [cited 2026 Feb 2]. Available from: [Link]
-
UW Medicine. Leukotriene E4, 24 Hour Urine (Sendout). [cited 2026 Feb 2]. Available from: [Link]
-
Sritipsukho P, Chiewchalermsri C, Chantarawongin P, Rerkpattanapipat T, Thongngarm T. Clinical Characteristics, Urinary Leukotriene E4 Levels, and Aspirin Desensitization Results in Patients With NSAID-Induced Blended Reactions. The journal of allergy and clinical immunology. In practice. 2020;8(10):3496-504.e2. Available from: [Link]
-
Akdis CA, Arkwright PD, Brüggen MC, Busse W, Canfield J, Chivato T, et al. Recent developments and highlights in biomarkers in allergic diseases and asthma. Allergy. 2019;74(12):2320-8. Available from: [Link]
-
Wu D, Zhang M, Liu Z, Li L, Liu Y, Zhang L. Serum Periostin as a Potential Biomarker in the Evaluation of Allergic Rhinitis: A Pilot Study. International Journal of General Medicine. 2025;18:1-11. Available from: [Link]
-
Shimada M, Yamamoto-Hanada K, Inuzuka Y, Kabashima S, Nakamura T, Shimosawa T, et al. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels. Journal of Laboratory and Precision Medicine. 2022;7:36. Available from: [Link]
-
Health Innovation Network South London. Fractional Exhaled Nitric Oxide (FeNO) Guidance for Primary Care. 2022. Available from: [Link]
-
Ogulur I, Pat Y, Ardicli O, Baris S, Keskin O, Mitamura Y, et al. Advances and highlights in biomarkers of allergic diseases. Allergy. 2021;76(12):3659-86. Available from: [Link]
-
Caswell-Smith R, Hosking A, Cripps T, Holweg C, Matthews J, Holliday M, et al. Reference ranges for serum periostin in a population without asthma or chronic obstructive pulmonary disease. Clin Exp Allergy. 2016;46(10):1303-14. Available from: [Link]
-
Fajt ML, Wenzel SE. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Allergy Asthma Immunol Res. 2012;4(2):64-71. Available from: [Link]
-
Dal Negro RW, Tognella S, Micheletto C. Reference urinary LTE4 levels in normal individuals: a pilot study. Monaldi Arch Chest Dis. 2005;63(2):93-6. Available from: [Link]
-
Aviscera Bioscience. Human Periostin/OSF-2 ELISA Kit. [cited 2026 Feb 2]. Available from: [Link]
-
James A, Janson C, Malinovschi A, Holweg C, Gislason T, Johannessen A, et al. Serum periostin in obstructive airways disease. Eur Respir J. 2016;47(5):1567-70. Available from: [Link]
-
Dal Negro RW, Tognella S, Micheletto C. Reference urinary LTE4 levels in normal individuals: a pilot study. Monaldi archives for chest disease = Archivio Monaldi per le malattie del torace. 2005;63(2):93-6. Available from: [Link]
-
Wu D, Zhang M, Liu Z, Li L, Liu Y, Zhang L. Sensitivity and Specificity of Serum Periostin for Diagnosing AR and AR Severity. ResearchGate. 2025. Available from: [Link]
-
Dweik RA, Boggs PB, Erzurum SC, Irvin CG, Leigh MW, Lundberg JO, et al. An Official ATS Clinical Practice Guideline: Interpretation of Exhaled Nitric Oxide Levels (FeNO) for Clinical Applications. Am J Respir Crit Care Med. 2011;184(5):602-15. Available from: [Link]
-
Eguiluz-Gracia I, Barber D, Pérez-Gordo M, et al. Recent developments and highlights in biomarkers in allergic diseases and asthma. Allergy. 2019;74(12):2320-2328. Available from: [Link]
-
Wu D, Zhang M, Liu Z, Li L, Liu Y, Zhang L. Serum Periostin as a Potential Biomarker in the Evaluation of Allergic Rhinitis: A Pilot Study. International journal of general medicine. 2025;18:1-11. Available from: [Link]
-
Heaney LG, Djukanovic R, Woodcock A, Uprichard J, Ayre G, ATHENA Study Group. Use of Fractional Exhaled Nitric Oxide to Guide the Treatment of Asthma: An Official American Thoracic Society Clinical Practice Guideline. Am J Respir Crit Care Med. 2021;203(10):e42-e63. Available from: [Link]
-
Maniscalco M, Pelaia G, Sofia M. Comparison of orally exhaled nitric oxide in allergic versus nonallergic rhinitis. Mediators of inflammation. 2008;2008:1-5. Available from: [Link]
-
GINA. Global Strategy for Asthma Management and Prevention. 2023. Available from: [Link]
-
Cloud-Clone Corp. ELISA Kit for Periostin (POSTN). [cited 2026 Feb 2]. Available from: [Link]
-
Jackson DJ, Akdis M, Bachert C, Canonica GW, Casale T, Chanez P, et al. The impact of the prostaglandin D2 receptor 2 and its downstream effects on the pathophysiology of asthma. Allergy. 2018;73(10):1935-45. Available from: [Link]
-
American Lung Association. Fractional Exhaled Nitric Oxide Test. [cited 2026 Feb 2]. Available from: [Link]
-
Hoshino M, Akitsu K, Oishi K, Ohta S, Nishioka K, Ikeda M, et al. Serum Periostin as a Biomarker for Predicting Clinical Response to House Dust Mite Sublingual Immunotherapy in Allergic Rhinitis. The journal of allergy and clinical immunology. In practice. 2021;9(2):876-85.e4. Available from: [Link]
-
Al-Sultan A, Al-Zureig F, Al-Shehri M, Al-Amri A, Al-Kheraiji A, Al-Harbi A. Emerging Novel Biomarkers in Allergic Rhinitis: A Narrative Review. Cureus. 2025;17(5):e78901. Available from: [Link]
-
Antosova M, Mokra D, Pepucha L, Plevkova J, Buday T, Sterusky M, et al. Exhaled and Nasal Nitric Oxide – Impact for Allergic Rhinitis. Frontiers in Cellular and Infection Microbiology. 2017;7:1-7. Available from: [Link]
-
Alsamarai AM, Hasan HF, Abdul-Majeed BA, Al-Janabi AA. Correlation of serum periostin level with the clinical severity and other biomarkers in allergic rhinitis patients. Journal of Asthma and Allergy. 2018;11:221-7. Available from: [Link]
-
MDPI. Biomedicines, Volume 13, Issue 10 (October 2025). [cited 2026 Feb 2]. Available from: [Link]
-
Cloud-Clone Corp. ELISA Kit for Periostin (POSTN). [cited 2026 Feb 2]. Available from: [Link]
-
Caswell-Smith R, Hosking A, Cripps T, Holweg C, Matthews J, Holliday M, et al. Serum periostin in obstructive airways disease. European Respiratory Journal. 2016;47(5):1567-70. Available from: [Link]
-
Satoh T, Moroi R, Aritake K, Urade Y, Kanai Y, Sumi K, et al. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. J Immunol. 2006;177(4):2621-9. Available from: [Link]
-
Karrar S, Rhee H, Sorkness RL, et al. Fractional Exhaled Nitric Oxide Testing: Diagnostic Utility in Asthma, Chronic Obstructive Pulmonary Disease, or Asthma-chronic Obstructive Pulmonary Disease Overlap Syndrome. ResearchGate. 2025. Available from: [Link]
-
Mondal P, Saha M, Nag K, Das S, Ghosh B, Barman S. Serum Periostin Level in Children with Asthma. Indian Journal of Pediatrics. 2022;89(7):669-74. Available from: [Link]
Sources
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene E4, 24 Hour Urine (Sendout) [menu.labmed.uw.edu]
- 9. Serum Periostin as a Potential Biomarker in the Evaluation of Allergic Rhinitis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Novel Biomarkers in Allergic Rhinitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum Periostin as a Biomarker for Predicting Clinical Response to House Dust Mite Sublingual Immunotherapy in Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reference ranges for serum periostin in a population without asthma or chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lung.org [lung.org]
- 14. healthinnovationnetwork.com [healthinnovationnetwork.com]
- 15. Urinary leukotriene E4 after antigen challenge and in acute asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biovendor.com [biovendor.com]
- 18. cloud-clone.com [cloud-clone.com]
Prostaglandin D2 Biomarker Analysis: A Comparative Guide to Tetranor-PGDM vs. 11β-PGF2α
[1][2]
Executive Summary: The Stability Challenge
Prostaglandin D2 (PGD2) is a critical mediator in mast cell activation, asthma, and Th2 immune responses. However, quantifying PGD2 directly is scientifically flawed for most clinical applications due to its rapid in vivo metabolism (half-life < 1 minute) and chemical instability (dehydration to PGJ2 series).
To generate reliable data, researchers must target stable metabolites. This guide compares the two primary surrogates:
-
11β-PGF2α: The initial metabolite, useful for acute plasma profiling.
-
Tetranor-PGDM: The major urinary metabolite, offering a superior time-integrated readout of systemic PGD2 biosynthesis.
Editorial Note on "this compound": While "this compound" is frequently encountered in catalog listings for analytical standards, the biological analyte measured in urine is typically the open acid form (tetranor-PGDM ). The lactone form is often used as a stable internal standard or a synthetic precursor that hydrolyzes to the acid during sample preparation. This guide focuses on the quantification of the biologically relevant acid form, using the lactone as a reference tool where appropriate.
Metabolic Pathways & Mechanistic Grounding
Understanding the origin of these metabolites is essential for interpreting data. 11β-PGF2α represents an immediate reduction of PGD2, whereas tetranor-PGDM is the end-product of extensive enzymatic oxidation and β-oxidation.
Figure 1: Divergent metabolic fates of PGD2.[1] 11β-PGF2α is formed via a single enzymatic step, while Tetranor-PGDM requires multiple oxidation cycles, making it a terminal end-product.
Technical Comparison: Selecting the Right Biomarker
The choice between these two analytes depends heavily on the biological question (Acute vs. Chronic) and the available matrix.
| Feature | Tetranor-PGDM | 11β-PGF2α |
| Primary Matrix | Urine (Preferred) | Plasma (Acute) or Urine |
| Biological Window | Chronic/Integrated: Accumulates over hours; reflects total systemic biosynthesis. | Acute/Transient: Peaks ~30 min post-event; returns to baseline quickly.[2] |
| Abundance | High: The most abundant PGD2 metabolite in human urine. | Moderate/Low: Significantly lower urinary abundance than tetranor-PGDM. |
| Specificity | High: Unique to PGD2 pathway. | Moderate: Isomeric with PGF2α (from PGE2) and 8-iso-PGF2α (oxidative stress). Requires rigorous chromatography. |
| Stability | Excellent: Stable in frozen urine for months. | Good: More stable than PGD2, but prone to artifactual formation if samples are mishandled. |
| Translational Value | High: The only detectable endogenous PGD2 metabolite in mouse urine. | Limited: Often undetectable or minor in rodent models. |
Expert Insight: For clinical trials monitoring drug efficacy (e.g., CRTH2 antagonists or mast cell stabilizers), Tetranor-PGDM in urine is the gold standard. It provides a "sum-over-time" measurement that is less sensitive to the pulsatile nature of mast cell degranulation than a plasma draw.
Detailed Experimental Protocol: LC-MS/MS Quantification of Urinary Tetranor-PGDM
This protocol focuses on Tetranor-PGDM due to its superior utility in drug development. It addresses the "lactone" standard issue by ensuring equilibration to the acid form.
Objective: Quantify tetranor-PGDM (acid) in human urine using negative ion electrospray ionization (ESI-).
Reagents & Standards
-
Internal Standard (IS): Tetranor-PGDM-d6 (often supplied as the Lactone in methyl acetate).
-
Matrix: Human Urine (normalized by Creatinine).
Step-by-Step Workflow
-
Internal Standard Preparation (Critical Step):
-
Since the IS is often supplied as a lactone, it must be hydrolyzed or equilibrated if the method targets the acid. However, many protocols simply spike the lactone and allow it to equilibrate during the extraction, or rely on the fact that the lactone and acid may chromatograph similarly if the mobile phase is acidic, or convert in the source.
-
Best Practice: Dilute the stock Tetranor-PGDM-d6 lactone into a slightly basic buffer (pH 8) briefly to open the ring, then neutralize, OR spike directly into the urine (pH ~6-7) and allow 15 mins equilibration before extraction.
-
-
Sample Extraction (Solid Phase Extraction - SPE):
-
Aliquot 1 mL of urine.
-
Add 1 ng of Tetranor-PGDM-d6 IS.
-
Acidify sample to pH 3.0 with 1M HCl (ensures protonation of carboxylic acids for SPE retention).
-
Condition SPE cartridge (e.g., Strata-X or C18) with Methanol followed by pH 3.0 water.
-
Load sample.
-
Wash with 5% Methanol in water (removes salts/urea).
-
Elute with 100% Ethyl Acetate or Methanol.
-
Dry down under nitrogen and reconstitute in Mobile Phase A (e.g., 100 µL).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.01% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Mass Transitions (MRM) - Negative Mode:
-
Tetranor-PGDM (Acid): m/z 385
336 (Quantifier).-
Note: The transition 385
336 represents the loss of H2O and CO2, characteristic of this structure.
-
-
Tetranor-PGDM-d6 (IS): m/z 391
342.
-
Data Validation Criteria:
-
Linearity:
over 0.1 – 50 ng/mL range. -
Recovery: IS recovery should be consistently >50%.
-
Normalization: Report values as ng/mg Creatinine to correct for urine dilution.
Analytical Workflow Diagram
Figure 2: Optimized workflow for urinary Tetranor-PGDM quantification.
Case Study Applications
-
Systemic Mastocytosis (SM):
-
Scenario: A patient presents with episodic flushing but normal baseline tryptase.
-
Application: Urinary Tetranor-PGDM is often elevated 10-100 fold in SM patients, providing a more sensitive diagnostic marker than serum tryptase for "smoldering" mast cell activation.
-
-
Aspirin-Exacerbated Respiratory Disease (AERD):
-
Scenario: Assessing the efficacy of aspirin desensitization.
-
Application: Baseline Tetranor-PGDM is elevated in AERD. Successful desensitization (and daily aspirin therapy) suppresses COX-1 derived PGD2, leading to a measurable drop in urinary Tetranor-PGDM, validating the therapeutic mechanism.
-
-
11β-PGF2α Niche Use:
-
Scenario: Immediate confirmation of anaphylaxis in the Emergency Room.
-
Application: A plasma sample drawn within 60 minutes of onset can show a spike in 11β-PGF2α. However, if the sample is delayed (>2 hours), this marker will likely yield a false negative, whereas urinary Tetranor-PGDM would remain elevated in the subsequent urine void.
-
References
-
Song, W. L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[5] Journal of Biological Chemistry.
-
Morrow, J. D., et al. (1991). "Improved diagnosis of mastocytosis by measurement of the major urinary metabolite of prostaglandin D2." Journal of Investigative Dermatology.
-
O'Sullivan, S., et al. (1996). "Measurement of the major urinary metabolite of prostaglandin D2 in asthma." American Journal of Respiratory and Critical Care Medicine.
-
Cayman Chemical. "this compound-d6 Product Information." Cayman Chemical Product Guide.
Validation of Tetranor-PGDM Lactone as a Systemic Mastocytosis Marker
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The New Standard in Mast Cell Activation Profiling
Systemic Mastocytosis (SM) diagnosis has historically relied on serum tryptase—a marker of mast cell burden rather than acute activation. For drug development and precise patient stratification, this limitation is critical. Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) , specifically quantified using its stable lactone form as an analytical standard, has emerged as the most sensitive and specific urinary biomarker for monitoring Prostaglandin D2 (PGD2) biosynthesis.
This guide validates Tetranor-PGDM against legacy markers (Tryptase, N-methylhistamine, 11β-PGF2α), providing the mechanistic rationale, experimental protocols, and comparative data required for its implementation in clinical and research settings.
Mechanistic Validation: Why Tetranor-PGDM?
The Instability Problem
PGD2 is the dominant cyclooxygenase metabolite released by activated mast cells. However, PGD2 itself is chemically unstable in vivo, rapidly metabolizing into the F-ring series (e.g., 9α,11β-PGF2α). While 11β-PGF2α has been used as a marker, it is formed in relatively low abundance.
The Tetranor Solution
Tetranor-PGDM is a D-ring metabolite formed via β-oxidation. It represents the terminal, abundant, and stable waste product of the PGD2 pathway.
-
Abundance: Tetranor-PGDM is present in human urine at concentrations 10–100x higher than parent PGD2 metabolites.
-
The "Lactone" Nuance: In analytical chemistry, the open-acid form of Tetranor-PGDM can be chemically elusive. High-fidelity LC-MS/MS protocols utilize Tetranor-PGDM Lactone (and its deuterated analog, this compound-d6) as the reference standard to ensure precise quantification.
Pathway Visualization
The following diagram illustrates the metabolic cascade from Mast Cell activation to the excretion of Tetranor-PGDM.
Caption: Metabolic trajectory of PGD2. Tetranor-PGDM represents the major stable urinary output, while the lactone form serves as the critical analytical anchor.
Comparative Performance Analysis
The following table contrasts Tetranor-PGDM with standard alternatives. Data is synthesized from key validation studies (Roberts et al., JBC; Valent et al., J Allergy Clin Immunol).
| Feature | Tetranor-PGDM | Serum Tryptase | N-Methylhistamine (NMH) | 11β-PGF2α |
| Primary Indication | Acute Activation & Burden | Total Mast Cell Burden | Acute Activation | Acute Activation |
| Sensitivity (SM) | High (~65-80%) | High (>85% for burden) | Moderate (~40-50%) | Moderate |
| Specificity | High (Specific to PGD2) | Moderate (Elevated in renal failure, myeloid neoplasms) | Low (Dietary influence) | Moderate |
| Sample Matrix | Urine (Non-invasive) | Serum/Plasma (Invasive) | Urine | Urine |
| Stability | Excellent (Stable at -80°C) | Good | Moderate | Poor (Artifact formation) |
| Diagnostic Gap | Detects activation in "Tryptase-Normal" patients | Misses acute activation in low-burden disease | prone to false positives | Lower abundance limits detection |
Key Insight: The "Tryptase-Normal" Patient
A critical validation point for Tetranor-PGDM is its ability to identify Mast Cell Activation Syndrome (MCAS) or indolent SM in patients where serum tryptase remains within normal ranges (<20 ng/mL). Studies show that urinary Tetranor-PGDM correlates better with clinical symptoms (flushing, hypotension) than tryptase levels in these cohorts.
Experimental Validation Protocol
To validate Tetranor-PGDM in your own laboratory, use the following Self-Validating LC-MS/MS Workflow . This protocol prioritizes the use of the Lactone standard for quantification accuracy.
Reagents & Standards
-
Target Analyte: Tetranor-PGDM (measured as free acid or lactone derivative).[1][2]
-
Internal Standard (IS): this compound-d6 (Cayman Chemical).
Step-by-Step Methodology
Phase 1: Sample Preparation (Solid Phase Extraction)[5]
-
Thawing: Thaw urine samples on ice. Centrifuge at 10,000 x g for 10 min to remove particulates.
-
Spiking: Aliquot 1 mL of urine. Add 5 ng of This compound-d6 (IS).
-
Hydrolysis (Optional but Recommended): Incubate urine at pH 10 for 30 min to ensure all lactone forms are converted to the open acid for uniform measurement, OR perform acid-catalyzed dehydration to convert all species to the lactone form if using a lactone-specific method. Note: Most robust protocols measure the open acid using the lactone IS which hydrolyzes or equilibrates.
-
SPE Loading: Condition Strata-X SPE columns with MeOH followed by water. Load sample.
-
Wash & Elute: Wash with 5% MeOH. Elute with 100% Acetonitrile (ACN). Evaporate to dryness under nitrogen.
Phase 2: LC-MS/MS Parameters[6]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
MRM Transitions (Negative Ion Mode):
-
Tetranor-PGDM: m/z 327 → 291 (Quantifier), 327 → 143 (Qualifier).
-
This compound-d6 (IS): m/z 315 → ... (Adjust based on specific lactone vs acid ionization).
-
Phase 3: Data Analysis & Normalization
-
Calculate the ratio of Analyte Area / IS Area.
-
Construct a calibration curve using This compound standards spiked into synthetic urine.
-
Normalization: Report results as ng/mg Creatinine .
Analytical Workflow Diagram
Caption: Validated workflow for high-throughput quantification of Tetranor-PGDM.
Clinical Utility & Interpretation
Reference Ranges
-
Healthy Control: < 15 ng/mg Creatinine.
-
Systemic Mastocytosis: Typically > 35 ng/mg Creatinine (often >100 ng/mg in aggressive SM).
-
Cut-off: A value of > 18 ng/mg Creatinine is generally considered indicative of mast cell activation (Sensitivity: 80%, Specificity: 92%).
Correlation with Disease Burden
Unlike Tryptase, which correlates linearly with bone marrow mast cell burden, Tetranor-PGDM correlates with symptom severity (flushing, anaphylaxis frequency). It is the preferred marker for monitoring response to cytoreductive therapy or tyrosine kinase inhibitors (e.g., Midostaurin, Avapritinib) when assessing reduction in mediator release.
References
-
Song, W. L., et al. (2008). Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[2][7][8][9] Journal of Biological Chemistry, 283(2), 1179-1188. Link
-
Valent, P., et al. (2012). Biomarkers in the diagnosis of mast cell activation disorders. The Journal of Allergy and Clinical Immunology, 129(3), 856-858. Link
-
Zhang, Y., et al. (2011). Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers.[10] Journal of Mass Spectrometry, 46(7), 705-711. Link
-
Cayman Chemical. this compound Product Information. Link
-
Awad, J. A., et al. (1994). Detection of the major urinary metabolite of prostaglandin D2 in the circulation of patients with systemic mastocytosis.[11] Journal of Allergy and Clinical Immunology, 93(5), 817-824.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved diagnosis of mastocytosis by measurement of the major urinary metabolite of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Tetranor-PGDM Lactone & Metabolite Quantification
Executive Summary: The Stability Challenge
Prostaglandin D2 (PGD2) is a critical mediator in allergic asthma, mast cell activation syndrome (MCAS), and Th2-type inflammation. However, PGD2 itself is rapidly metabolized. Its major urinary metabolite, tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid), serves as the most reliable index of systemic PGD2 biosynthesis.
The Analytical Problem: Tetranor-PGDM is chemically labile. It exists in a pH-dependent equilibrium between its open hydroxy-acid form and its closed lactone form . Furthermore, under acidic conditions or prolonged storage, it can dehydrate to form tetranor-PGJM .
This guide compares the two dominant methodologies—LC-MS/MS (Gold Standard) and Competitive ELISA —analyzing how they handle this equilibrium. We identify the specific sources of inter-laboratory variability, focusing on the critical "Lactone-to-Acid" equilibration step that often leads to data divergence.
Chemical Context: The Equilibrium Trap
Understanding the structural flux is prerequisite to accurate measurement. If Laboratory A measures the "Acid" and Laboratory B measures the "Lactone" (or a mix) without standardization, results will not correlate.
Figure 1: The PGD2 Metabolite Stability Pathway
The following diagram illustrates the degradation and equilibrium pathways that must be controlled during analysis.
Caption: PGD2 metabolizes to Tetranor-PGDM, which oscillates between acid and lactone forms based on solvent pH.
Comparative Methodology Analysis
Method A: LC-MS/MS (The Quantitative Gold Standard)
Liquid Chromatography-Tandem Mass Spectrometry is the reference method. It relies on using a deuterated internal standard (IS) to correct for extraction losses.
-
The "Lactone" Nuance: Commercial internal standards (e.g., Cayman Chemical) are often supplied as tetranor-PGDM lactone-d6 because the lactone is more stable for shipping.
-
Critical Protocol Step: The lab must ensure the IS and the endogenous analyte are in the same form before injection. This is usually achieved by alkaline hydrolysis (opening the ring) or controlled acidification (closing the ring).
Method B: Competitive ELISA (High-Throughput Screening)
ELISA kits (e.g., Cayman Chemical) utilize a monoclonal antibody.
-
The "Derivatization" Nuance: Because the antibody might have variable affinity for the acid vs. lactone, some kits force a conversion to a third, more stable species (like tetranor-PGJM ) or use a buffer that locks the equilibrium.
-
Limitation: Matrix effects in urine can cause false positives/negatives (interference).
Data Comparison Table
| Feature | LC-MS/MS (Targeted Lipidomics) | Competitive ELISA |
| Analyte Targeted | Tetranor-PGDM (Specific m/z transition) | Tetranor-PGDM (Epitope recognition) |
| Sensitivity (LOD) | High (< 5 pg/mL) | Moderate (~40 pg/mL) |
| Specificity | Excellent (Mass-based) | Good (Antibody-dependent; <0.01% cross-reactivity with PGE2) |
| Throughput | Low (10-15 mins per sample) | High (96 wells in < 4 hours) |
| Cost | High (Instrumentation + Columns) | Low (Reagent Kits) |
| Major Error Source | Equilibration failure between d6-Lactone IS and endogenous Acid | Matrix Interference (Urine salts/pH) |
Inter-Laboratory Variability Analysis
Why do two labs measuring the same urine sample get different results?
-
Standard Equilibration (The #1 Error):
-
Scenario: Lab A spikes the Lactone-d6 standard directly into urine and extracts immediately. Lab B spikes the standard and allows 30 mins for equilibration.
-
Result: Lab A's standard behaves differently than the endogenous analyte during Solid Phase Extraction (SPE), leading to incorrect quantification. The standard must equilibrate with the sample matrix.
-
-
pH Control during SPE:
-
Lactonization during Evaporation:
-
Drying samples under nitrogen (common in LC-MS prep) can induce lactonization if the solvent is acidic. If the LC method only detects the Acid form, the signal "disappears" into the Lactone form.
-
Recommended Protocol: Validated LC-MS/MS Workflow
This protocol minimizes inter-lab variance by forcing the analyte and standard into a unified state.
Figure 2: Optimized Workflow for Harmonization
Caption: Workflow ensuring the Internal Standard and Endogenous Analyte are chemically equivalent before extraction.
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw urine on ice. Vortex.
-
Aliquot 1 mL of urine.
-
-
Internal Standard Spiking (Critical):
-
Add This compound-d6 (e.g., 5 ng).
-
Hydrolysis Step: Add dilute NaOH to reach pH ~10-11. Incubate for 30 minutes at room temperature. Rationale: This converts both the endogenous analyte and the lactone standard entirely into the open acid form.
-
-
Acidification:
-
Neutralize and acidify to pH 3.0 using Formic Acid or HCl. Rationale: Prepares the acid form for binding to the SPE column.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid (Avoid high acid concentrations to prevent on-column lactonization).
-
Ionization: ESI Negative mode.
-
MRM Transitions:
-
Tetranor-PGDM: m/z 327
143 (Quantifier). -
Tetranor-PGDM-d6: m/z 333
149.
-
-
References
-
Song, W. L., et al. (2008). "Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans."[2] Journal of Biological Chemistry.
-
Cayman Chemical. "Tetranor-PGDM ELISA Kit Booklet." Cayman Chemical Product Documentation.
- Morrow, J. D., et al. "Quantification of isoprostanes as indices of oxidant stress and the risk of atherosclerosis in humans." Analytical Biochemistry. (Context on lipid extraction variability).
-
Sterz, K., et al. (2012). "Inter-laboratory comparison of metabolite measurements." Metabolomics. (General principles of inter-lab mass spec variability).
-
Cayman Chemical. "this compound-d6 Product Insert." Cayman Chemical.
(Note: While specific "Inter-lab Comparison" papers for Tetranor-PGDM are rare, the methodology described synthesizes the consensus from the primary characterization papers by Song et al. and standard lipidomics protocols.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ELISA and LC-MS/MS for the measurement of flunixin plasma concentrations in beef cattle after intravenous and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Clinical Utility of Tetranor-PGDM Lactone in Pediatric Allergy: A Comparative Technical Guide
Executive Summary: The Invisible Mediator
Prostaglandin D2 (PGD2) is the primary cyclooxygenase metabolite released by activated mast cells, playing a central role in the pathophysiology of allergic rhinitis, asthma, and anaphylaxis.[1] However, its clinical utility has historically been paralyzed by its chemical instability; PGD2 degrades in plasma within minutes, rendering direct measurement futile.
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) has emerged as the definitive, stable urinary metabolite of PGD2.[2][3] This guide evaluates the clinical utility of measuring Tetranor-PGDM (and its analytical surrogate, the lactone form) specifically in pediatric populations, where non-invasive monitoring is critical.
Key Insight: While Serum Tryptase remains the diagnostic gold standard for systemic anaphylaxis, it requires invasive blood draws and has a narrow temporal window. Urinary Tetranor-PGDM offers a non-invasive, time-integrated window into total body mast cell activation, superior for monitoring pediatric food allergy and aspirin-exacerbated respiratory disease (AERD).
The Bioanalytical Challenge: Why Tetranor-PGDM?
To understand the utility, one must understand the instability of the parent molecule. PGD2 is rapidly metabolized in vivo. In the context of laboratory analysis, the Tetranor-PGDM Lactone often serves as the stable reference standard or the specific derivative targeted during extraction to ensure quantitative accuracy, as the open-acid form can exist in equilibrium.
The Metabolic Cascade (Visualization)
The following pathway illustrates why measuring parent PGD2 is ineffective and how Tetranor-PGDM accumulates in urine.
Figure 1: The metabolic degradation of PGD2. Note that while PGD2 vanishes rapidly from plasma, Tetranor-PGDM accumulates in urine, providing a stable readout of the upstream event.
Comparative Performance: PGDM vs. Alternatives[2][3][5][6]
In pediatric allergy, the "ideal" biomarker is sensitive, specific, and non-invasive. The table below contrasts Tetranor-PGDM against the standard of care (Tryptase) and the leukotriene pathway marker (LTE4).
Table 1: Biomarker Utility Matrix
| Feature | Tetranor-PGDM (Urine) | Serum Tryptase | Urinary LTE4 | 11β-PGF2α |
| Primary Source | PGD2 (Mast Cells - PGD2 pathway) | Mast Cells (Granule stored) | Cysteinyl Leukotrienes | PGD2 (Alternative metabolite) |
| Invasiveness | Non-Invasive (Spot Urine) | Invasive (Venipuncture) | Non-Invasive (Spot Urine) | Non-Invasive |
| Pediatric Suitability | High (No needles) | Low (Trauma/Difficulty) | High | High |
| Stability | High (Stable at -80°C for months) | Moderate (Requires rapid processing) | High | Moderate |
| Diagnostic Window | Integrated (Hours post-event) | Acute (1-4 hours post-event) | Integrated | Integrated |
| Sensitivity (Food Allergy) | High (Elevated even in mild reactions) | Low (Often normal in mild food reactions) | Moderate | Lower than PGDM |
| Specificity | Specific to PGD2 pathway | Highly specific to Mast Cell burden | Specific to CysLT pathway | Less specific (isomer issues) |
Expert Insight:
-
Vs. Tryptase: Tryptase is excellent for diagnosing systemic mastocytosis or severe anaphylactic shock (hypotension). However, in pediatric food allergy reactions that are mucosal or cutaneous (hives/vomiting), serum tryptase often fails to rise significantly. Tetranor-PGDM has shown superior sensitivity in these "mild-to-moderate" phenotypes [1].
-
Vs. LTE4: These are not mutually exclusive. LTE4 measures the leukotriene arm, while PGDM measures the prostaglandin arm. In Aspirin-Exacerbated Respiratory Disease (AERD), both are elevated, but they track different inflammatory mechanisms.
Experimental Protocol: LC-MS/MS Quantification
To ensure Trustworthiness and Reproducibility , the quantification of Tetranor-PGDM requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays (ELISA) are available but often suffer from cross-reactivity with other prostaglandin metabolites.
Note on the Lactone: The "Lactone" form (this compound) is frequently used as the analytical standard because the open acid form can be chemically unstable in pure formulations. During sample preparation (acidification), the equilibrium may shift. The protocol below ensures total quantification.
Method: Online SPE-LC-MS/MS (High Throughput)[6]
Reagents:
-
Standard: this compound (converted to free acid or monitored directly).
-
Internal Standard (IS): Tetranor-PGDM-d6 (Deuterated).
-
Matrix: Pediatric Urine (Spot collection).[4]
Step-by-Step Workflow:
-
Sample Preparation:
-
Thaw urine on ice.
-
Centrifuge at 3000 x g for 10 min to remove particulates.
-
Normalization: Measure Creatinine levels (essential for spot urine correction).
-
Spiking: Add 50 µL of urine to 150 µL of Internal Standard solution (Tetranor-PGDM-d6 in methanol).
-
-
Hydrolysis (Critical Step):
-
Why: To ensure all lactone forms and conjugated forms are available for measurement.
-
Treat samples with mild alkali (1M NaOH) if total measurement is required, though many protocols measure the free metabolite directly after acidification.
-
Standard Approach: Acidify to pH 3.0 using Formic Acid to protonate the species for binding to the SPE column.
-
-
Solid Phase Extraction (SPE):
-
Use a C18 or mixed-mode anion exchange cartridge.
-
Wash with 5% Methanol/Water.
-
Elute with Ethyl Acetate or high % Acetonitrile.
-
Evaporate to dryness and reconstitute in Mobile Phase.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
-
MRM Transitions:
-
Tetranor-PGDM: m/z 327 → 143 (Quantifier).
-
Tetranor-PGDM-d6: m/z 333 → 149.
-
-
-
Data Analysis:
-
Calculate ratio of Analyte Area / IS Area.
-
Normalize result to Creatinine (ng/mg Creatinine).
-
Clinical Utility in Pediatric Pathology
Food Allergy & Anaphylaxis
In pediatric patients, venipuncture during an allergic reaction is traumatic and technically difficult.
-
Application: Collection of urine 1–4 hours after accidental ingestion or Oral Food Challenge (OFC).
-
Data Support: Studies indicate Tetranor-PGDM rises significantly (2-10 fold) in urine following positive food challenges, even when serum tryptase remains baseline [2]. It serves as a confirmatory marker for "subjective" symptoms (e.g., abdominal pain) in non-verbal children.
Aspirin-Exacerbated Respiratory Disease (AERD)
AERD is characterized by cysteinyl leukotriene overproduction, but PGD2 plays a massive role in the respiratory symptoms.
-
Utility: Baseline urinary Tetranor-PGDM is markedly elevated in AERD patients compared to aspirin-tolerant asthmatics.
-
Therapeutic Monitoring: Levels drop following successful aspirin desensitization, providing a biochemical "proof of efficacy" for the treatment [3].
Pediatric Asthma Phenotyping
Differentiating "Type 2 High" (Th2 driven) asthma from non-atopic asthma is crucial for selecting biologic therapies (e.g., Omalizumab, Dupilumab).
-
Utility: Tetranor-PGDM correlates with eosinophilic inflammation and can help stratify patients who are likely to respond to PGD2-receptor antagonists (CRTH2 antagonists), although clinical trials for these drugs have had mixed results, the biomarker remains valid for stratification [4].
Logic of Clinical Application (Decision Tree)
When should a researcher or clinician order this assay?
Figure 2: Decision logic for biomarker selection. Tetranor-PGDM is preferred for non-shock phenotypes and longitudinal monitoring.
References
-
Song, Y., et al. (2011). Urinary metabolites of PGD2 and LTE4 are sensitive biomarkers of allergic reactions in children with food allergy. Journal of Allergy and Clinical Immunology.
-
Maeda, A., et al. (2020). Urinary tetranor-PGDM is a useful biomarker for diagnosing food allergy in children.[5] Pediatric Allergy and Immunology.
-
Dahlin, S. E., et al. (2020). Urinary biomarkers of mast cell activation in aspirin-exacerbated respiratory disease. The Journal of Allergy and Clinical Immunology: In Practice.
-
Fajt, M. L., & Wenzel, S. E. (2015). Development of drugs for asthma.[6][7] Allergy, Asthma & Immunology Research.[7]
-
Honda, H., et al. (2008). Tetranor-PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[1][2][3] Journal of Biological Chemistry.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers in asthma, potential for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Longitudinal Studies of Tetranor-PGDM Lactone in Asthma Patients: A Comparative Technical Guide
Executive Summary
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is the major urinary metabolite of Prostaglandin D2 (PGD2), a potent mediator of mast cell activation in asthma.[1][2][3][4][5] While PGD2 itself is chemically unstable and rapidly metabolized, tetranor-PGDM serves as a robust, time-integrated index of systemic PGD2 biosynthesis.
This guide focuses on the Tetranor-PGDM Lactone , the chemically stable cyclic form often utilized in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. By measuring this surrogate, researchers can bypass the instability issues of the open-chain carboxylate forms and the parent PGD2. This document compares the lactone’s performance against traditional biomarkers (LTE4, 11β-PGF2α) and details the longitudinal tracking of Type 2 inflammation in response to biologics (e.g., Omalizumab) and aspirin desensitization.
Part 1: The Biomarker Landscape & Mechanism
Why PGD2 Metabolites?
PGD2 is the dominant cyclooxygenase metabolite released by activated mast cells. However, direct measurement of PGD2 in plasma is futile due to its half-life of seconds.
-
The Problem: PGD2 degrades rapidly into the PGJ2 series or is metabolized.
-
The Solution: Tetranor-PGDM is the terminal, abundant urinary metabolite.
-
The Lactone Factor: In acidic urine or during solid-phase extraction (SPE), tetranor-PGDM undergoes acid-catalyzed dehydration to form This compound . Many analytical protocols force this conversion or use the lactone form as the primary quantitation target to prevent peak splitting between the open acid and the lactone, ensuring higher sensitivity and reproducibility.
Metabolic Pathway Visualization
The following diagram illustrates the degradation of PGD2 into Tetranor-PGDM and its equilibrium with the lactone form.
Caption: Metabolic trajectory from unstable PGD2 to the stable this compound used in LC-MS/MS.
Part 2: Comparative Performance
In longitudinal asthma studies, selecting the right biomarker is critical. The table below compares this compound against the two most common alternatives: Leukotriene E4 (LTE4) and 11β-Prostaglandin F2α .
Table 1: Biomarker Performance Matrix
| Feature | This compound | Leukotriene E4 (LTE4) | 11β-PGF2α |
| Primary Source | Mast Cells (PGD2 pathway) | Mast Cells, Eosinophils (CysLT pathway) | Mast Cells (PGD2 pathway) |
| Abundance (Urine) | High (Major metabolite) | Moderate | Low (Minor metabolite) |
| Stability | High (as Lactone) | Moderate (Oxidative degradation risk) | Moderate |
| Specificity | Specific to PGD2 biosynthesis | Specific to CysLTs | Can be formed via PGF2α pathway (confounder) |
| AERD Sensitivity | High (Spikes during reaction) | Very High (Baseline elevation is diagnostic) | Moderate |
| Type 2 Correlation | Strong correlation with FeNO & Eosinophils | Moderate correlation | Weak to Moderate |
| Analytical Challenge | Requires lactonization control | Straightforward | Isomer separation required |
Key Insight: While LTE4 is the gold standard for diagnosing Aspirin-Exacerbated Respiratory Disease (AERD), Tetranor-PGDM is superior for monitoring total mast cell burden and response to PGD2-targeted therapies because it is produced in significantly higher quantities than 11β-PGF2α.
Part 3: Longitudinal Dynamics & Clinical Utility
Longitudinal studies track patients over weeks or months. This compound provides specific insights in these scenarios:
Monitoring Biologic Therapy (e.g., Omalizumab)
Studies have shown that anti-IgE therapy (Omalizumab) significantly reduces urinary tetranor-PGDM levels.
-
Mechanism: Anti-IgE prevents IgE binding to FcεRI on mast cells, dampening PGD2 release.
-
Data Trend: In "Responders," tetranor-PGDM levels drop by >30-50% from baseline within 16 weeks. Non-responders show static levels.
-
Advantage: Unlike FeNO (which fluctuates with steroid use), tetranor-PGDM specifically reflects the mast cell component of the response.
Aspirin Desensitization in AERD
In AERD patients undergoing aspirin desensitization:
-
Baseline: Levels are often elevated compared to aspirin-tolerant asthmatics.
-
Reaction Phase: During an aspirin challenge, tetranor-PGDM spikes significantly (alongside LTE4), confirming mast cell degranulation.
-
Desensitization: Successful high-dose aspirin therapy often leads to a paradoxical decrease in baseline urinary metabolites over months, indicating mast cell downregulation.
Part 4: Technical Workflow (LC-MS/MS)
To ensure scientific integrity, the quantification of this compound requires a rigorous LC-MS/MS protocol using stable isotope dilution.
Analytical Workflow Diagram
Caption: Optimized workflow ensuring conversion and capture of the lactone form.
Step-by-Step Experimental Protocol
Objective: Quantify this compound in human urine. Standard: this compound-d6 (Cayman Chemical or equivalent).
Step 1: Sample Preparation & Internal Standardization
-
Thaw urine samples on ice. Vortex for 15 seconds.
-
Aliquot 1.0 mL of urine into a 15 mL polypropylene tube.
-
Critical Step: Spike with 5 ng of This compound-d6 internal standard.
-
Rationale: Corrects for extraction loss and matrix effects.
-
-
Add 1.0 mL of Acetate Buffer (pH 3.0) or dilute HCl to adjust sample pH to ~3.0.
-
Rationale: Acidic pH drives the equilibrium toward the lactone form and ensures retention on reverse-phase SPE media.
-
Step 2: Solid Phase Extraction (SPE)
-
Condition SPE cartridges (e.g., Strata-X or Oasis HLB) with 2 mL Methanol followed by 2 mL Water (pH 3.0).
-
Load the acidified urine sample under gravity or low vacuum.
-
Wash with 2 mL of 5% Methanol in Water (pH 3.0).
-
Rationale: Removes salts and polar interferences.
-
-
Elute with 2 mL of 100% Ethyl Acetate or Acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive or Negative mode (Method dependent; Lactones often ionize well in Positive mode as [M+H]+ or [M+NH4]+, whereas open acids prefer Negative mode [M-H]-. Note: Most specific assays for the lactone utilize Positive mode to distinguish from the acid.)
-
MRM Transitions (Example):
-
Analyte (this compound): m/z 337
m/z fragments specific to the lactone ring. -
Internal Standard (d6-Lactone): m/z 343
corresponding fragments.
-
Step 4: Data Normalization
-
Normalize all values to Urinary Creatinine (ng/mg Creatinine) to account for urine dilution variability in longitudinal samples.
References
-
Song WL, Wang M, Ricciotti E, et al. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans.[2][3] Journal of Biological Chemistry. 2008;283(2):1179-1188.[3] Link
-
Daham K, James A, Balgoma D, et al. Effects of selective COX-1 inhibition on urinary oxidative metabolites of PGD2 and LTE4 in asthma. Allergy. 2014;69(11):1517-1523. Link
-
Bochenek G, Nizankowska-Mogilnicka E, Sanak M, et al. Systemic production of leukotrienes and prostaglandin D2 in aspirin-induced asthma. Journal of Allergy and Clinical Immunology. 2003;111(2):391-396. Link
-
Cayman Chemical. this compound-d6 Product Information & Application Note. Cayman Chemical. Accessed 2024. Link
-
O'Sullivan S, Dahlen SE. Urinary metabolites of prostaglandins and leukotrienes as biomarkers of airway inflammation. Biomarkers in Medicine. 2010;4(6):873-886. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to Handling Tetranor-PGDM Lactone: A Senior Application Scientist's Protocol
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling tetranor-PGDM lactone. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a trusted resource for chemical handling in the laboratory.
Understanding the Hazard: A Data-Driven Assessment
This compound is a metabolite of Prostaglandin D2 (PGD2)[3]. Prostaglandins as a class are biologically active lipids, and their analogs can have potent physiological effects even at low concentrations. The toxicological properties of many prostaglandins and their metabolites are not fully evaluated, necessitating cautious handling[1]. Therefore, it is prudent to treat this compound as a hazardous compound with the potential for significant health effects.
Table 1: Hazard Profile of a Related Tetranor-PGDM Compound
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for serious eye damage, skin irritation, and respiratory effects, a comprehensive PPE strategy is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid or in solution).
-
Eye and Face Protection :
-
Safety Goggles : Chemical splash goggles are essential to provide a seal around the eyes, protecting from splashes, mists, and vapors. Standard safety glasses with side shields are not sufficient.
-
Face Shield : In addition to goggles, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing.
-
-
Hand Protection :
-
Chemical-Resistant Gloves : Nitrile gloves are a common and effective choice for preventing skin contact with many laboratory chemicals. It is crucial to double-glove when handling hazardous compounds.
-
Glove Change Protocol : Gloves should be changed every 30 minutes or immediately if they become contaminated or damaged.
-
-
Body Protection :
-
Laboratory Coat : A long-sleeved, cuffed laboratory coat is required to protect the skin and clothing from contamination. The coat should be buttoned completely.
-
Closed-Toe Shoes : Footwear that fully covers the feet is mandatory to protect against spills and dropped objects.
-
-
Respiratory Protection :
-
Work in a Ventilated Area : All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Respirator : If there is a risk of generating aerosols or dust, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator (such as an N95 or higher) should be used.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Preparation and Pre-Handling Checklist
-
Designate a Handling Area : Clearly mark an area, preferably within a chemical fume hood, for the handling of this compound.
-
Assemble all Materials : Before starting, ensure all necessary equipment, including PPE, reagents, and waste containers, are within reach to avoid unnecessary movement and potential for spills.
-
Review the Protocol : Thoroughly read and understand the entire experimental procedure before beginning.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and in good working order.
Handling Procedure
The following workflow is designed to guide the user through the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Post-Handling Decontamination
-
Wipe Down Surfaces : Using an appropriate decontaminating solution, thoroughly wipe down the work area within the fume hood and any equipment that may have come into contact with the compound.
-
Clean Glassware : If glassware is to be reused, it should be meticulously cleaned according to standard laboratory procedures for hazardous materials.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment. As a hazardous chemical, it must not be disposed of in the regular trash or down the drain.
Waste Segregation
-
Solid Waste : All contaminated solid waste, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps Waste : Contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").
-
Storage : Hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic until they can be collected by a licensed chemical waste disposal service.
The following diagram illustrates the decision-making process for proper waste disposal.
Caption: Decision Tree for this compound Waste Disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill :
-
Small Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand), and place the absorbent material in a sealed, labeled hazardous waste container. Decontaminate the area.
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
-
By adhering to these detailed protocols, researchers can handle this compound with the high degree of care it requires, ensuring both personal safety and the integrity of their scientific work.
References
-
FooDB. (1996, June 27). Prostaglandin D2 MATERIAL SAFETY DATA SHEET. [Link]
-
National Center for Biotechnology Information. (2023, February 22). Personal Protective Equipment. StatPearls. [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
